6-Chloro-2-fluoropurine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-2-fluoro-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClFN4/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRIYCIDCQDGQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC(=N2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClFN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80415330 | |
| Record name | 6-CHLORO-2-FLUOROPURINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1651-29-2 | |
| Record name | 6-Chloro-2-fluoropurine | |
| Source | ChemIDplus | |
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| Record name | 6-Chloro-2-fluoropurine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03520 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | 1651-29-2 | |
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| Record name | 6-CHLORO-2-FLUOROPURINE | |
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| Record name | 6-Chloro-2-fluoropurine | |
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| Record name | 6-CHLORO-2-FLUOROPURINE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/726CLW3V39 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
Synthesis of 6-Chloro-2-fluoropurine from 2-amino-6-chloropurine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 6-chloro-2-fluoropurine from 2-amino-6-chloropurine, a critical transformation for the development of purine-based therapeutics. The core of this process lies in the Balz-Schiemann reaction, a robust method for the introduction of fluorine into aromatic systems. This document provides a comprehensive overview of the reaction, a detailed experimental protocol, and a summary of the quantitative data associated with the synthesis.
Reaction Overview
The conversion of 2-amino-6-chloropurine to this compound is achieved through a diazotization reaction followed by fluorination, commonly known as the Balz-Schiemann reaction.[1][2] In this process, the primary aromatic amine group at the 2-position of the purine ring is transformed into a diazonium salt intermediate. This is typically accomplished by treating the starting material with a nitrite source, such as sodium nitrite, in the presence of a strong acid. The subsequent introduction of a fluoride source, classically tetrafluoroboric acid (HBF4), leads to the formation of a diazonium tetrafluoroborate salt.[1] Gentle heating of this intermediate salt then promotes the elimination of nitrogen gas and boron trifluoride, resulting in the desired this compound.[1] Nonaqueous diazotization methods have also been reported as an alternative approach.[3][4]
Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound from 2-amino-6-chloropurine.
Materials:
-
2-amino-6-chloro-9H-purine
-
Sodium nitrite (NaNO2)
-
48% Tetrafluoroboric acid (HBF4) aqueous solution
-
50% Sodium hydroxide (NaOH) aqueous solution
-
Dichloromethane
-
Methanol
-
Silica gel for column chromatography
Procedure: [5]
-
A suspension of 2-amino-6-chloro-9H-purine (6.0 g, 35.4 mmol) is prepared in a suitable reaction vessel and vigorously stirred while being cooled to -15 °C.
-
Slowly, a 0.3 M aqueous solution of sodium nitrite (200 mL, 60 mmol) is added dropwise to the cooled suspension.
-
Following the addition of the sodium nitrite solution, 120 mL of a 48% aqueous solution of tetrafluoroboric acid (0.92 mol) is added to the reaction mixture over a period of 75 minutes, while maintaining the low temperature.
-
The reaction mixture is then stirred at room temperature for 20 minutes, during which it should maintain a light yellow color.
-
The mixture is cooled again to -15 °C, and the pH is carefully adjusted to 6.0 by the addition of a 50% aqueous sodium hydroxide solution.
-
The aqueous solvent is removed under vacuum to yield an orange solid.
-
The crude product is purified by silica gel column chromatography using a 90:10 mixture of dichloromethane and methanol as the eluent. The product has a reported Rf value of 0.50 in this solvent system.
-
The fractions containing the desired product are collected and the solvent is evaporated to yield 6-chloro-2-fluoro-9H-purine as a white solid.
Quantitative Data
The following table summarizes the key quantitative data associated with the described synthesis.
| Parameter | Value | Reference |
| Starting Material | 2-amino-6-chloro-9H-purine | [5] |
| Molar Mass of Starting Material | 169.57 g/mol | |
| Amount of Starting Material | 6.0 g (35.4 mmol) | [5] |
| Reagent 1 | 0.3 M Sodium Nitrite (aq) | [5] |
| Volume of Reagent 1 | 200 mL (60 mmol) | [5] |
| Reagent 2 | 48% Tetrafluoroboric Acid (aq) | [5] |
| Volume of Reagent 2 | 120 mL (0.92 mol) | [5] |
| Final Product | 6-chloro-2-fluoro-9H-purine | [5] |
| Molar Mass of Final Product | 172.55 g/mol | |
| Yield | 3.0 g | [5] |
| Percentage Yield | 49.1% | [5] |
| Physical Appearance | White Solid | [5] |
| Melting Point | 162-163 °C | [6] |
Visualizations
The following diagrams illustrate the chemical transformation and the experimental workflow.
Caption: Reaction scheme for the synthesis of this compound.
Caption: Step-by-step workflow for the synthesis and purification.
References
- 1. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 2. Schiemann Reaction [drugfuture.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nucleic acid related compounds. 118. Nonaqueous diazotization of aminopurine derivatives. Convenient access to 6-halo- and 2,6-dihalopurine nucleosides and 2'-deoxynucleosides with acyl or silyl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 1651-29-2 [chemicalbook.com]
- 6. This compound | CAS#:1651-29-2 | Chemsrc [chemsrc.com]
The Synthetic Heart of Kinase Inhibition: A Technical Guide to the Role and Action of the 6-Chloro-2-fluoropurine Scaffold
For Immediate Release
A Deep Dive into the 6-Chloro-2-fluoropurine Scaffold: From Synthetic Versatility to Potent Kinase Inhibition
This technical guide offers an in-depth exploration of this compound, a key heterocyclic compound in the development of potent and selective kinase inhibitors. While not typically an inhibitor in its own right, this purine derivative serves as a critical and versatile scaffold. Its strategic placement of reactive chloro and fluoro moieties provides medicinal chemists with a powerful tool for synthesizing a diverse range of kinase-targeting therapeutics. This document will elucidate the mechanism of action of purine-based kinase inhibitors, detail the synthetic utility of the this compound core, present quantitative data for its derivatives, outline key experimental protocols, and visualize the underlying scientific principles.
The Purine Scaffold: A Privileged Structure in Kinase Inhibition
Protein kinases, fundamental regulators of cellular processes, utilize adenosine triphosphate (ATP) as a phosphate donor. The purine ring of ATP is the structural inspiration for a vast class of kinase inhibitors. These inhibitors, including those derived from this compound, are typically ATP-competitive, binding to the kinase's active site and preventing the phosphorylation of substrate proteins.
The general mechanism involves the purine analog occupying the adenine-binding pocket of the kinase. Specific hydrogen bonds are often formed with the "hinge" region of the kinase, a flexible loop connecting the N- and C-terminal lobes of the catalytic domain. This interaction mimics the binding of ATP, effectively blocking the enzyme's catalytic activity and interrupting downstream signaling pathways. The substituents at various positions on the purine ring are tailored to enhance potency and selectivity for the target kinase.
Caption: ATP-Competitive Kinase Inhibition by a Purine Analog.
Synthetic Utility of this compound
The chemical architecture of this compound makes it an ideal starting material for combinatorial chemistry approaches in kinase inhibitor synthesis. The chlorine atom at the C6 position and the fluorine atom at the C2 position are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions. This allows for the systematic introduction of a wide variety of functional groups to probe the structure-activity relationship (SAR) and optimize inhibitor potency and selectivity.
For instance, the C6-chloro group is readily displaced by alkoxides, leading to the formation of 6-alkoxypurine derivatives. These derivatives have shown significant promise as inhibitors of Cyclin-Dependent Kinases (CDKs).[1][2] The C2-fluoro group can subsequently be substituted with various amines, further diversifying the chemical space of the synthesized inhibitor library.
Caption: Synthetic Pathway for Kinase Inhibitors from this compound.
Quantitative Analysis of this compound Derivatives
While direct and extensive inhibitory data for this compound is not widely published, its derivatives have been shown to be potent inhibitors of several kinases, particularly CDKs. The following table summarizes the inhibitory concentrations (IC50) of representative kinase inhibitors synthesized using the this compound scaffold.
| Compound Class | Target Kinase | IC50 (µM) | Reference |
| 6-Alkoxy-2-aminopurines | CDK2 | Varies with substituents | [1][2] |
| 2-Arylaminopurines | CDK2 | As low as 0.044 | [3] |
| 2,6,9-Trisubstituted purines | PfCDPK1 | Identified as hits in a screen | [4] |
Experimental Protocols
The characterization of kinase inhibitors derived from this compound involves a series of standardized experimental protocols.
Kinase Inhibition Assay (Example: CDK2)
A common method to determine the IC50 of a compound is a radiometric filter binding assay.
-
Reaction Mixture Preparation: A reaction buffer is prepared containing ATP (with a spike of radiolabeled [γ-³³P]ATP), a kinase substrate (e.g., Histone H1 for CDK2), and the purified kinase enzyme (e.g., CDK2/Cyclin A).
-
Inhibitor Addition: The test compound (dissolved in DMSO) is added to the reaction mixture at varying concentrations.
-
Initiation and Incubation: The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30 minutes).
-
Termination and Separation: The reaction is stopped, and the mixture is spotted onto a phosphocellulose filter paper. The filter is washed to remove unincorporated [γ-³³P]ATP.
-
Quantification: The radioactivity retained on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control (DMSO alone), and the IC50 value is determined by fitting the data to a dose-response curve.
Caption: Workflow for a Radiometric Kinase Inhibition Assay.
Chemical Synthesis (Example: Synthesis of a 6-Alkoxypurine)
-
Reactant Preparation: Sodium metal is dissolved in the desired alcohol (ROH) under an inert atmosphere to generate the sodium alkoxide (NaOR).
-
Reaction: this compound is added to the alkoxide solution.
-
Heating: The reaction mixture is heated to reflux for several hours.
-
Workup: The reaction is cooled, and the solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography, to yield the 6-alkoxy-2-fluoropurine product.
Conclusion
This compound stands as a cornerstone in the synthesis of a multitude of purine-based kinase inhibitors. Its value lies not in its intrinsic inhibitory activity but in its synthetic tractability, which allows for the creation of diverse and highly potent molecules. By understanding the principles of ATP-competitive inhibition and leveraging the reactivity of the this compound scaffold, researchers can continue to develop novel therapeutics targeting the kinome for a range of diseases, from cancer to parasitic infections. The methodologies and data presented in this guide provide a framework for the continued exploration and application of this important chemical entity in drug discovery.
References
- 1. A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Gene expression signatures and small-molecule compounds link a protein kinase to Plasmodium falciparum motility - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data Analysis of 6-Chloro-2-fluoropurine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-2-fluoropurine is a synthetic purine derivative with significant potential in medicinal chemistry and drug development. A thorough understanding of its structural and electronic properties is paramount for its application. This technical guide provides a detailed analysis of the expected spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Due to the limited availability of direct experimental spectra for this specific compound, this paper presents predicted data based on the analysis of structurally similar compounds, namely 6-chloropurine and 2-fluoropyridine. This guide also outlines the standard experimental protocols for acquiring such data and illustrates the analytical workflow and conceptual relationships between different spectroscopic techniques.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from known data for 6-chloropurine and 2-fluoropyridine, and general principles of NMR and mass spectrometry.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-8 | 8.5 - 8.8 | Singlet (s) | N/A |
| N-H | 13.0 - 14.0 | Broad Singlet (br s) | N/A |
Note: The N-H proton chemical shift is highly dependent on the solvent and concentration.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹JCF (Hz) |
| C-2 | 158 - 162 | Doublet (d) | 200 - 250 |
| C-4 | 150 - 154 | Singlet (s) | N/A |
| C-5 | 128 - 132 | Singlet (s) | N/A |
| C-6 | 151 - 155 | Singlet (s) | N/A |
| C-8 | 145 - 149 | Singlet (s) | N/A |
Note: The C-2 signal is expected to show a large one-bond coupling to the adjacent fluorine atom.
Table 3: Predicted ¹⁹F NMR Spectroscopic Data
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| F-2 | -70 to -90 | Singlet (s) |
Note: The chemical shift is referenced to CFCl₃. The exact shift can be influenced by the solvent.
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M]⁺ | 172.0 | Molecular ion (for the ³⁵Cl isotope) |
| [M+2]⁺ | 174.0 | Isotope peak for the ³⁷Cl isotope (approx. 32% of [M]⁺ intensity) |
| [M-Cl]⁺ | 137.0 | Loss of a chlorine radical |
| [M-F]⁺ | 153.0 | Loss of a fluorine radical |
| [M-HCN]⁺ | 145.0 | Loss of hydrogen cyanide from the purine ring |
Note: The fragmentation pattern can vary significantly depending on the ionization method used.
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for purine derivatives due to its high solubilizing power.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), for ¹H and ¹³C NMR.
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 0-15 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 (or more, as ¹³C has a low natural abundance).
-
-
¹⁹F NMR:
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: -50 to -150 ppm (can be adjusted based on initial findings).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 64-256. ¹⁹F is a highly sensitive nucleus, so fewer scans are typically needed compared to ¹³C NMR.[1][2]
-
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
The choice of solvent will depend on the ionization technique. For Electrospray Ionization (ESI), a polar protic solvent is preferred.
Instrumentation and Parameters:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended for accurate mass measurements.
-
Ionization Method:
-
Electron Impact (EI): This is a "hard" ionization technique that can provide detailed fragmentation patterns, which is useful for structural elucidation. However, the molecular ion may be weak or absent.[3]
-
Electrospray Ionization (ESI): A "soft" ionization technique that is well-suited for polar molecules and often results in a prominent protonated molecule peak ([M+H]⁺) with minimal fragmentation.[4] This would be a good choice for confirming the molecular weight.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): Another soft ionization technique, typically used for larger molecules, but can be applied to small molecules as well.[3]
-
-
Mass Analyzer Settings:
-
Mass Range: Scan a range of m/z values that includes the expected molecular weight (e.g., m/z 50-500).
-
Polarity: Positive ion mode is typically used for purine derivatives.
-
Collision Energy (for MS/MS): If fragmentation analysis is desired, a range of collision energies should be applied to induce fragmentation of the parent ion.
-
Visualizations
The following diagrams illustrate the workflow for spectroscopic data analysis and the relationship between the different spectroscopic techniques.
Caption: Workflow for Spectroscopic Data Analysis.
Caption: Relationship Between Spectroscopic Techniques.
References
Navigating the Challenges of 6-Chloro-2-fluoropurine: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of 6-Chloro-2-fluoropurine, a crucial heterocyclic building block in the synthesis of various biologically active compounds. Understanding its behavior in different solvents and under various conditions is paramount for successful drug discovery and development, ensuring reliable experimental outcomes and the integrity of synthesized molecules.
Core Physical and Chemical Properties
This compound is a white to light yellow or green crystalline powder. Key physical and chemical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₅H₂ClFN₄ | [1] |
| Molecular Weight | 172.55 g/mol | [1][2] |
| Melting Point | 157-162 °C | [2] |
| Appearance | White to Light yellow to Green powder to crystal | |
| Storage Temperature | 2-8°C | [2] |
Solubility Profile of this compound
Precise quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature. However, qualitative data and information on related purine analogs provide valuable insights into its solubility characteristics.
Qualitative Solubility Data
Based on available information, this compound is generally soluble in polar aprotic solvents. The solubility of the related compound, 6-chloropurine, offers a comparative reference.
| Solvent | This compound Solubility | 6-Chloropurine Solubility |
| Dimethylformamide (DMF) | Soluble | ~10 mg/mL |
| Dimethyl Sulfoxide (DMSO) | Soluble | ~10 mg/mL[3] |
| Ethanol | Soluble | - |
| Water | - | 2.5 mg/mL (requires sonication)[4] |
Note: The solubility of this compound in DMF and Ethanol is stated as "soluble" in some technical documents without a specific concentration. Further experimental determination is required for quantitative values.
Factors Influencing Solubility
The solubility of purine analogs like this compound can be significantly influenced by several factors:
-
pH: The pH of aqueous solutions can impact the ionization state of the purine ring, thereby affecting its solubility.
-
Temperature: Generally, solubility increases with temperature, although this relationship should be determined experimentally for specific solvents.
-
Co-solvents: The use of co-solvents can enhance the solubility of poorly soluble compounds. For instance, mixtures of DMSO and aqueous buffers are commonly used in biological assays.
-
Presence of Salts: The ionic strength of the solution can influence solubility.
Stability of this compound
The stability of this compound is a critical parameter for its storage, handling, and application in multi-step syntheses or biological assays. While specific degradation pathways for this compound are not well-established in the literature, understanding its potential for hydrolysis, thermal decomposition, and photodegradation is essential.
Forced degradation studies are the standard approach to evaluate the stability of a drug substance. These studies involve subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways.[5][6][7]
Potential Degradation Pathways
Based on the structure of this compound, potential degradation pathways under stress conditions may include:
-
Hydrolysis: The chloro and fluoro substituents on the purine ring are susceptible to hydrolysis, particularly at non-neutral pH. The C-Cl bond is generally more labile than the C-F bond.[8][9][10] Hydrolysis could lead to the formation of hydroxy- or oxo-purine derivatives.
-
Oxidation: The purine ring system can be susceptible to oxidation, potentially leading to ring-opened products or N-oxides.
-
Photodegradation: Exposure to UV or visible light may induce degradation, a common phenomenon for many heterocyclic compounds.
-
Thermal Degradation: High temperatures can lead to decomposition of the molecule.[11]
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible data on the solubility and stability of this compound. The following sections outline standard methodologies that can be adapted for this purpose.
Protocol for Determining Equilibrium Solubility
This protocol describes a method to determine the equilibrium solubility of this compound in various solvents using the shake-flask method.
Caption: Workflow for Equilibrium Solubility Determination.
Methodology:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent.
-
Equilibration: Seal the vial and agitate it in a temperature-controlled shaker or rotator for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at a high speed to pellet the undissolved solid. Alternatively, filter the suspension through a syringe filter (e.g., 0.22 µm) compatible with the solvent.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent. Analyze the diluted sample by a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of this compound. A standard calibration curve should be used for accurate quantification.
Protocol for Stability Testing using HPLC
This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound.
Caption: Workflow for Forced Degradation Stability Study.
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acidic Hydrolysis: Add the stock solution to an acidic solution (e.g., 0.1 M HCl) and incubate at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Add the stock solution to a basic solution (e.g., 0.1 M NaOH) and incubate at a controlled temperature.
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose a solid sample or a solution to elevated temperatures (e.g., 80°C).
-
Photostability: Expose a solution to a light source according to ICH Q1B guidelines.
-
-
Time-Point Analysis: At specified time intervals, withdraw aliquots from each stress condition. Neutralize the acidic and basic samples before analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. This method should be able to separate the parent compound from any degradation products.
-
Data Evaluation: Monitor the decrease in the peak area of this compound and the formation of any new peaks corresponding to degradation products. The percentage of degradation can be calculated.
-
Degradant Identification: For significant degradation products, further characterization using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to elucidate their structures.
Signaling Pathways and Biological Context
While this compound is a key intermediate in the synthesis of compounds targeting various biological pathways, information on its direct interaction with specific signaling pathways is limited. Its derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs) and as antiviral agents, suggesting that the purine scaffold is crucial for interaction with ATP-binding sites in kinases and polymerases.[12] The stability and solubility of this compound are therefore critical for the successful synthesis and biological evaluation of these more complex molecules.
Caption: Role of this compound in Drug Discovery.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound. While some qualitative data is available, there is a clear need for more comprehensive, quantitative studies to fully characterize these critical properties. The experimental protocols outlined herein offer a systematic approach for researchers to generate this valuable data, leading to more robust and reproducible scientific outcomes in the development of novel therapeutics. The provided workflows and logical diagrams serve as a visual aid to streamline these experimental processes.
References
- 1. This compound | C5H2ClFN4 | CID 5287914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 97 1651-29-2 [sigmaaldrich.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. biopharminternational.com [biopharminternational.com]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. researchgate.net [researchgate.net]
- 9. CN101139348A - The synthetic method of 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. This compound | 1651-29-2 [chemicalbook.com]
CAS number 1651-29-2 properties and hazards
An In-depth Technical Guide to the Properties and Hazards of 6-Chloro-2-fluoropurine (CAS: 1651-29-2)
This guide provides a comprehensive overview of the chemical and physical properties, biological activities, and associated hazards of this compound. The information is intended for researchers, scientists, and drug development professionals.
Chemical Identity and Properties
This compound is a purine derivative with the CAS number 1651-29-2.[1] Its structure is characterized by a purine core with a chlorine atom at the 6-position and a fluorine atom at the 2-position.[1] This substitution pattern makes it a valuable building block in medicinal chemistry.[2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₂ClFN₄ | [3] |
| Molecular Weight | 172.55 g/mol | [3] |
| Appearance | White to off-white solid/powder | [1][2] |
| Melting Point | 157-162 °C | |
| Storage Temperature | 2-8°C | |
| InChI | 1S/C5H2ClFN4/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H,8,9,10,11) | [3] |
| InChIKey | UNRIYCIDCQDGQE-UHFFFAOYSA-N | [3] |
| SMILES | Fc1nc(Cl)c2nc[nH]c2n1 |
Biological Activity and Applications
This compound is a biochemical reagent utilized in the synthesis of various biologically active compounds.[4][5] Its ability to mimic natural purines allows it to interfere with nucleic acid synthesis, making it a compound of interest in the development of antiviral and anticancer agents.[1][2]
Key applications include:
-
Antiviral Agents: It has been used in the synthesis of purine nucleosides that show activity against HIV-1 and hepatitis B virus (HBV) in vitro.[6] It is also a reagent in the synthesis of nucleoside analogues with potential as antiviral agents, including those with anti-HCMV (human cytomegalovirus) properties.[6]
-
Anticancer Agents: The compound is a precursor in the synthesis of purine nucleosides designed to inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are often dysregulated in cancer.[6][7]
-
Biochemical Research: It serves as a tool in studies aimed at understanding purine metabolism and its role in various biological processes.[2]
Synthesis
A general synthetic route to this compound involves the diazotization of 2-amino-6-chloropurine.[6]
Experimental Protocol: Synthesis of this compound from 2-amino-6-chloropurine [6]
-
A suspension of 2-amino-6-chloro-9H-purine (6.0 g, 35.4 mmol) is vigorously stirred and cooled to -15 °C.
-
A 0.3 M aqueous solution of sodium nitrite (NaNO₂) (200 mL, 60 mmol) is added dropwise to the suspension.
-
Subsequently, 120 mL of 48% aqueous tetrafluoroboric acid (HBF₄) (0.92 mol) is added over a period of 75 minutes.
-
The reaction mixture is stirred at room temperature for 20 minutes, during which it maintains a light yellow color.
-
The mixture is then cooled again to -15 °C.
-
The reaction is neutralized to a pH of 6.0 by the addition of a 50% aqueous solution of sodium hydroxide (NaOH).
Caption: Synthetic workflow for this compound.
Hazards and Safety Information
This compound is classified as a hazardous substance.[3]
Table 2: GHS Hazard Classification for this compound
| Hazard Class | GHS Code | Description | Source |
| Acute toxicity, oral | H302 | Harmful if swallowed | [3] |
| Skin corrosion/irritation | H315 | Causes skin irritation | [3] |
| Serious eye damage/eye irritation | H318 | Causes serious eye damage | [3] |
| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation | [3] |
Safety Precautions:
-
Personal Protective Equipment (PPE): Wear protective gloves, eye protection (eyeshields), and a dust mask (type N95, US).
-
Handling: Avoid breathing dust. Use only in a well-ventilated area. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product.
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store at 2-8°C.
Caption: Hazard and safety summary for this compound.
Appendix: Information on 1-(4-Bromophenyl)cyclopropanecarbonitrile (CAS: 124276-67-1)
While the primary focus of this document is CAS number 1651-29-2, the following information is provided for 1-(4-Bromophenyl)cyclopropanecarbonitrile (CAS: 124276-67-1) for clarification.
This compound is a cyclopropane derivative.[8] Cyclopropane derivatives are known to exhibit a range of biological activities, including insecticidal, herbicidal, anti-HBV, antitumor, and fungicidal properties.[8] A related compound, 1-cyano-N-(4-bromophenyl)cyclopropanecarboxamide, has shown weak activity against the KARI enzyme of Escherichia coli.[8]
Table 3: Chemical and Physical Properties of 1-(4-Bromophenyl)cyclopropanecarbonitrile
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrN | [9][10] |
| Molecular Weight | 222.08 g/mol | [9] |
| Appearance | Solid | |
| Melting Point | 84 °C | [10] |
| Boiling Point | 321.4±35.0 °C (Predicted) | [10] |
| Density | 1.53 g/cm³ | [10] |
| Flash Point | 148.2±25.9 °C | [10] |
Table 4: GHS Hazard Classification for 1-(4-Bromophenyl)cyclopropanecarbonitrile
| Hazard Class | GHS Code | Description | Source |
| Acute toxicity, oral | H302 | Harmful if swallowed | [9] |
| Acute toxicity, dermal | H312 | Harmful in contact with skin | [9] |
| Acute toxicity, inhalation | H332 | Harmful if inhaled | [9] |
| Skin corrosion/irritation | H315 | Causes skin irritation | [9] |
| Serious eye damage/eye irritation | H319 | Causes serious eye irritation | [9] |
References
- 1. CAS 1651-29-2: this compound | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C5H2ClFN4 | CID 5287914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:1651-29-2 | Chemsrc [chemsrc.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | 1651-29-2 [chemicalbook.com]
- 7. caymanchem.com [caymanchem.com]
- 8. asianpubs.org [asianpubs.org]
- 9. 1-(4-Bromophenyl)Cyclopropanecarbonitrile | C10H8BrN | CID 2795273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
The Advent of Fluorinated Purine Analogs: A Technical Guide to Their Discovery, History, and Core Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into purine nucleoside scaffolds has marked a pivotal advancement in the development of potent antiviral and anticancer agents. This technical guide provides an in-depth exploration of the discovery, historical evolution, and key experimental methodologies related to fluorinated purine analogs. It aims to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.
A Legacy of Rational Drug Design: The Genesis of Purine Analogs
The journey of purine analogs as therapeutic agents is intrinsically linked to the pioneering work of Gertrude Elion and George Hitchings at the Burroughs Wellcome Company.[1][2][3] In the mid-20th century, they championed a revolutionary approach termed "rational drug design."[2] Instead of the prevailing method of random screening, their strategy focused on understanding the fundamental biochemical differences between normal and pathological cells to design molecules that could selectively interfere with the metabolic processes of cancer cells and microbes.[1][2]
Their research centered on purines, the essential building blocks of DNA and RNA.[2] The central hypothesis was that by creating structural analogs of natural purines, they could deceive the cellular machinery, leading to the inhibition of nucleic acid synthesis and, consequently, halting cell proliferation.[2] This innovative approach led to the synthesis of the first generation of purine analogs, including 6-mercaptopurine (6-MP) and thioguanine, which proved effective in treating leukemia.[1][4] These early successes laid the groundwork for the future development of more sophisticated analogs, including those incorporating fluorine.
The Fluorine Advantage: Enhancing Therapeutic Potential
The introduction of fluorine into drug molecules, a practice that gained significant traction in the latter half of the 20th century, offered several key advantages. The high electronegativity and small size of the fluorine atom can significantly alter the electronic properties of a molecule, influencing its acidity, basicity, and reactivity. Furthermore, the strength of the carbon-fluorine bond enhances metabolic stability by blocking sites susceptible to enzymatic degradation. These properties collectively contribute to improved pharmacokinetic profiles and enhanced biological activity.
Key Milestones in the Development of Fluorinated Purine Analogs
| Year | Key Development | Significance |
| 1950s | The pioneering work of Gertrude Elion and George Hitchings establishes the principle of rational drug design with the development of non-fluorinated purine analogs like 6-mercaptopurine and thioguanine.[1][3] | This laid the conceptual foundation for the development of all subsequent nucleoside analogs, including fluorinated versions. |
| 1968 | John A. Montgomery and his team at the Southern Research Institute synthesize fludarabine (2-fluoro-ara-A). | This marked a significant milestone as one of the first and most successful fluorinated purine analogs, demonstrating the potential of fluorine substitution. |
| 1980s | Fludarabine undergoes extensive clinical trials, showing significant efficacy in the treatment of chronic lymphocytic leukemia (CLL).[5] | This validated the therapeutic potential of fluorinated purine analogs in oncology. |
| 1991 | The U.S. Food and Drug Administration (FDA) approves fludarabine for the treatment of B-cell chronic lymphocytic leukemia. | This was the first regulatory approval of a fluorinated purine analog, paving the way for further research and development in this area. |
| 2004 | The FDA approves clofarabine for the treatment of pediatric acute lymphoblastic leukemia (ALL).[6] | Clofarabine, a second-generation fluorinated purine analog, offered an improved therapeutic profile and expanded the application of these drugs. |
Quantitative Analysis of Biological Activity
The following tables summarize the in vitro cytotoxic and antiviral activities of key fluorinated purine analogs.
Table 1: Anticancer Activity of Fluorinated Purine Analogs (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Fludarabine | CCRF-CEM | Acute Lymphoblastic Leukemia | 0.05 | [7] |
| Fludarabine | HL-60 | Acute Promyelocytic Leukemia | 0.12 | [7] |
| Clofarabine | CCRF-CEM | Acute Lymphoblastic Leukemia | 0.02 | [7] |
| Clofarabine | HL-60 | Acute Promyelocytic Leukemia | 0.04 | [7] |
| 2'-Deoxy-2'-fluoroguanosine | Madin-Darby canine kidney | N/A (Cytotoxicity) | >100 | [5] |
| 2-Fluoro-6-aminopurine-2'-deoxy-2'-fluororiboside | Madin-Darby canine kidney | N/A (Cytotoxicity) | 120 | [5] |
Table 2: Antiviral Activity of Fluorinated Purine Analogs (EC50 Values)
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| 2'-Deoxy-2'-fluoroguanosine | Influenza A | Madin-Darby canine kidney | 15-23 | [5] |
| GRL-08513 | HIV-1 (Wild-type) | MT-2 | 0.0001 | [8] |
| GRL-08613 | HIV-1 (Wild-type) | MT-2 | 0.0001 | [8] |
| GRL-08513 | HIV-2 (ROD) | MT-2 | 0.00047 | [8] |
| GRL-08613 | HIV-2 (ROD) | MT-2 | 0.0026 | [8] |
Core Experimental Protocols
Detailed methodologies for the synthesis of key fluorinated purine analogs are provided below.
Synthesis of Fludarabine Phosphate
The synthesis of fludarabine phosphate can be achieved through various routes. A common laboratory-scale synthesis involves the following key steps:
-
Glycosylation: Reaction of a protected 2-fluoroadenine with a protected arabinofuranosyl halide.
-
Deprotection: Removal of the protecting groups from the sugar and purine moieties.
-
Phosphorylation: Introduction of the phosphate group at the 5' position.
Detailed Protocol (based on enzymatic synthesis): [9]
-
Step 1: Enzymatic Synthesis of Fludarabine.
-
A solution of KH2PO4 is prepared in water and the pH is adjusted to 7 with KOH.
-
2-fluoroadenine and 9-β-D-arabinofuranosyl-uracil (Ara-U) are added to the solution.
-
A cell culture of Enterobacter aerogenes (EBA) is added as a source of nucleoside phosphorylases.
-
The mixture is stirred at an elevated temperature (e.g., 60°C) for 24-26 hours, maintaining the pH at 7.
-
The reaction is monitored by HPLC. Upon completion, the cell material is removed by dialysis.
-
Crude fludarabine crystallizes from the cooled solution.
-
-
Step 2: Purification via Acetylation and Deacetylation.
-
The crude fludarabine is dissolved in acetic anhydride and heated to complete the acetylation of the hydroxyl groups.
-
The resulting triacetyl-fludarabine is crystallized from water.
-
The purified triacetyl-fludarabine is then hydrolyzed back to fludarabine using a mixture of methanol and ammonium hydroxide.
-
-
Step 3: Phosphorylation.
-
Anhydrous fludarabine is added to a cold solution of phosphorous oxychloride in triethylphosphate.
-
The reaction is maintained at a low temperature (e.g., -10°C) until phosphorylation is complete.
-
The reaction is quenched with cold water, and the fludarabine phosphate is extracted and purified.
-
Synthesis of Clofarabine
The synthesis of clofarabine often involves the coupling of a protected 2-chloroadenine with a fluorinated sugar derivative.
Detailed Protocol (based on a multi-step chemical synthesis): [10][11]
-
Step 1: Preparation of the Fluorinated Sugar Intermediate.
-
Starting from a suitable protected ribofuranose, a multi-step process is employed to introduce the fluorine atom at the 2'-position with the correct stereochemistry. This often involves the formation of an epoxide followed by ring-opening with a fluoride source.
-
-
Step 2: Glycosylation.
-
The protected fluorinated sugar, typically as a bromo- or chloro-sugar, is coupled with a protected 2-chloroadenine derivative in the presence of a suitable base (e.g., potassium tert-butoxide) and solvent system.[11]
-
-
Step 3: Deprotection.
-
The protecting groups on the sugar and purine moieties are removed. For example, benzoyl groups can be removed using sodium methoxide in methanol.[10]
-
-
Step 4: Purification.
-
The final product, clofarabine, is purified by recrystallization from a suitable solvent like methanol.[10]
-
Mechanisms of Action and Signaling Pathways
Fluorinated purine analogs exert their cytotoxic effects primarily through the disruption of DNA synthesis and the induction of apoptosis.
Fludarabine's Mechanism of Action
Fludarabine is a prodrug that is dephosphorylated in the plasma to 2-fluoro-ara-A, which is then transported into cells and re-phosphorylated to its active triphosphate form, F-ara-ATP.[12] F-ara-ATP has multiple intracellular targets:
-
Inhibition of DNA Polymerases: F-ara-ATP competes with the natural deoxyadenosine triphosphate (dATP) for incorporation into the growing DNA strand by DNA polymerases α, δ, and ε.[12] Its incorporation leads to chain termination.[12]
-
Inhibition of Ribonucleotide Reductase: This enzyme is crucial for the production of deoxyribonucleotides, the building blocks of DNA. F-ara-ATP inhibits ribonucleotide reductase, leading to a depletion of the dNTP pool.[12]
-
Inhibition of DNA Primase and DNA Ligase I: These enzymes are essential for DNA replication and repair.[12]
-
Induction of Apoptosis: The accumulation of DNA damage and the disruption of DNA synthesis trigger programmed cell death (apoptosis).[13]
Caption: Mechanism of action of Fludarabine.
Clofarabine's Signaling Pathways
Clofarabine, a second-generation analog, shares a similar mechanism of inhibiting DNA synthesis but also engages other signaling pathways.[14]
-
DNA Damage Response: Clofarabine incorporation into DNA leads to stalled replication forks and DNA strand breaks, activating DNA damage response pathways, including the ATM pathway.[15]
-
p53 and STING Pathway: Clofarabine has been shown to induce the interaction of p53 with STING, activating a non-canonical STING-NF-κB pathway.[16] This leads to the expression of genes involved in apoptosis (BAX), pyroptosis, and immunogenic cell death (CCL5, CXCL10, HLAs).[16]
-
CD99 Signaling: In some cancer types like glioblastoma, clofarabine's antiproliferative effects may be mediated through the CD99 signaling pathway.[14]
Caption: Signaling pathways affected by Clofarabine.
Conclusion
The discovery and development of fluorinated purine analogs represent a triumph of rational drug design, building upon the foundational work of pioneers like Elion and Hitchings. The strategic incorporation of fluorine has yielded compounds with enhanced metabolic stability and potent anticancer and antiviral activities. A thorough understanding of their historical development, synthesis, and complex mechanisms of action is crucial for the continued innovation of this important class of therapeutic agents. This guide provides a comprehensive overview to aid researchers in their efforts to develop the next generation of purine analog-based therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Gertrude Elion, Biochemist | Science History Institute [sciencehistory.org]
- 3. acs.org [acs.org]
- 4. Purine analogue - Wikipedia [en.wikipedia.org]
- 5. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Purine nucleoside antimetabolites in development for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. EP1464708A1 - A process for the preparation of fludarabine phosphate from 2-fluoroadenine - Google Patents [patents.google.com]
- 10. tdcommons.org [tdcommons.org]
- 11. researchgate.net [researchgate.net]
- 12. George Hitchings and Gertrude Elion | Science History Institute [sciencehistory.org]
- 13. CN102911230A - Synthesis method of fludarabine - Google Patents [patents.google.com]
- 14. WO2015162175A1 - Method for the synthesis of clofarabine - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. Fludarabine- (C2-methylhydroxyphosphoramide)- [anti-IGF-1R]: Synthesis and Selectively “Targeted”Anti-Neoplastic Cytotoxicity against Pulmonary Adenocarcinoma (A549) - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Insights into the Electronic Landscape of 6-Chloro-2-fluoropurine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-2-fluoropurine is a substituted purine derivative of significant interest in medicinal chemistry and drug development due to its potential as a building block for various therapeutic agents. Understanding its electronic properties is paramount for predicting its reactivity, metabolic fate, and interaction with biological targets. This technical guide provides a comprehensive overview of the theoretical approaches used to characterize the electronic properties of this compound. While specific experimental and extensive theoretical studies on this molecule are not widely published, this document outlines the established computational methodologies, presents illustrative data based on studies of analogous compounds, and offers a framework for future research. The content herein is intended to guide researchers in conducting their own in-silico analyses to unlock the therapeutic potential of this compound and its derivatives.
Introduction
Substituted purines are a cornerstone of modern pharmacology, forming the structural basis for a wide array of drugs targeting DNA replication, enzyme activity, and cellular signaling. This compound, with its distinct halogenation pattern, presents a unique electronic profile that can be exploited for targeted drug design. The presence of electron-withdrawing fluorine and chlorine atoms significantly influences the electron distribution within the purine ring system, thereby affecting its chemical reactivity and potential for non-covalent interactions.
Theoretical and computational chemistry provide powerful tools to elucidate these electronic characteristics at the molecular level. Methods such as Density Functional Theory (DFT) offer a practical and accurate means to calculate a range of electronic properties, including molecular orbital energies, electrostatic potential, and dipole moments. This guide will delve into these theoretical methodologies, providing a roadmap for the in-silico investigation of this compound.
Theoretical Methodologies
The in-silico characterization of the electronic properties of molecules like this compound predominantly relies on quantum chemical calculations. Density Functional Theory (DFT) is a widely used method due to its favorable balance of computational cost and accuracy.
Computational Protocol: Density Functional Theory (DFT)
A typical DFT-based investigation of this compound would involve the following steps:
-
Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation. A common functional for this purpose is B3LYP, combined with a basis set such as 6-311++G(d,p) to provide a good description of the electronic structure.
-
Frequency Calculations: Following optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Calculation of Electronic Properties: Using the optimized geometry, various electronic properties are calculated. These include:
-
Molecular Orbital Analysis: Determination of the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions prone to electrophilic and nucleophilic attack.
-
Dipole Moment: The dipole moment is a measure of the overall polarity of the molecule, which influences its solubility and interactions with polar environments.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to study intramolecular and intermolecular bonding and charge transfer interactions.
-
The logical workflow for such a computational study can be visualized as follows:
Key Electronic Properties: An Illustrative Overview
In the absence of specific published data for this compound, this section presents a summary of the kind of quantitative data that would be obtained from the aforementioned theoretical studies. The values provided in the tables are illustrative and based on typical ranges observed for similar halogenated purine derivatives.
Molecular Orbital Energies
The energies of the frontier molecular orbitals, HOMO and LUMO, are fundamental to understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE) is a measure of the molecule's excitability and chemical stability.
Table 1: Illustrative Frontier Molecular Orbital Energies of this compound
| Parameter | Energy (eV) | Description |
| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 5.3 | Indicator of chemical reactivity and stability |
A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity.
Global Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the molecule's reactivity.
Table 2: Illustrative Global Reactivity Descriptors for this compound
| Descriptor | Formula | Illustrative Value | Chemical Significance |
| Ionization Potential (I) | -EHOMO | 6.5 eV | Energy required to remove an electron |
| Electron Affinity (A) | -ELUMO | 1.2 eV | Energy released upon gaining an electron |
| Electronegativity (χ) | (I + A) / 2 | 3.85 | Tendency to attract electrons |
| Chemical Hardness (η) | (I - A) / 2 | 2.65 | Resistance to change in electron configuration |
| Chemical Softness (S) | 1 / (2η) | 0.19 | Reciprocal of hardness, indicates reactivity |
| Electrophilicity Index (ω) | χ2 / (2η) | 2.79 | Propensity to accept electrons |
These descriptors are invaluable in predicting how this compound might behave in different chemical environments and in reactions with other molecules.
Molecular Electrostatic Potential (MEP)
The MEP map provides a color-coded visualization of the electrostatic potential on the surface of the molecule. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are prone to nucleophilic attack. For this compound, one would expect negative potentials around the nitrogen atoms of the purine ring and positive potentials near the hydrogen atom.
The relationship between molecular properties and their implications for drug development can be summarized as follows:
Conclusion and Future Directions
This guide has outlined the theoretical framework for investigating the electronic properties of this compound. While specific research on this molecule is currently limited, the computational methodologies described here provide a clear path forward for researchers. By applying these techniques, it is possible to generate a detailed electronic profile of this compound, which can in turn guide its synthesis, modification, and evaluation as a potential therapeutic agent.
Future work should focus on performing these DFT calculations to obtain concrete data for this compound. Furthermore, experimental validation of the theoretical predictions, for instance through spectroscopic methods, would be invaluable. Such a combined theoretical and experimental approach will be crucial in fully harnessing the potential of this compound in the development of novel therapeutics.
6-Chloro-2-fluoropurine: A Versatile Heterocyclic Building Block in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-2-fluoropurine is a key heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its utility as a versatile intermediate in the synthesis of a wide array of biologically active compounds. Its unique substitution pattern, featuring a chlorine atom at the 6-position and a fluorine atom at the 2-position of the purine ring, allows for selective and sequential functionalization. This enables the generation of diverse chemical libraries for drug discovery programs. This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its use in the development of cyclin-dependent kinase (CDK) inhibitors and antiviral agents. The guide includes detailed experimental protocols, quantitative biological data, and visual representations of signaling pathways and experimental workflows.
Physicochemical Properties
This compound is a white to light yellow crystalline solid. A summary of its key physicochemical properties is presented in the table below.
| Property | Value |
| Molecular Formula | C₅H₂ClFN₄ |
| Molecular Weight | 172.55 g/mol |
| CAS Number | 1651-29-2 |
| Melting Point | 162-163 °C |
| Boiling Point | 553.2 °C |
| Density | 1.766 g/cm³ |
Applications in Medicinal Chemistry
The reactivity of the chlorine and fluorine substituents on the purine ring dictates the synthetic strategies for derivatization. The chlorine at the 6-position is more susceptible to nucleophilic displacement and palladium-catalyzed cross-coupling reactions compared to the fluorine at the 2-position. This differential reactivity allows for a stepwise approach to introduce various functionalities, making this compound an ideal starting material for creating libraries of substituted purines.
Cyclin-Dependent Kinase (CDK) Inhibitors
Dysregulation of cyclin-dependent kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This compound has been extensively used as a scaffold for the development of potent and selective CDK inhibitors.
A prominent class of CDK inhibitors derived from this compound are the 6-substituted-2-arylaminopurines. The synthesis typically involves an initial nucleophilic aromatic substitution (SNAr) at the 6-position, followed by a second SNAr or a cross-coupling reaction at the 2-position.
Quantitative Data: CDK Inhibitory Activity of 6-Substituted-2-arylaminopurines
The following table summarizes the in vitro inhibitory activity (IC₅₀) of a selection of 6-substituted-2-arylaminopurines against various cyclin-dependent kinases.
| Compound ID | 6-Substituent | 2-Substituent | CDK2 IC₅₀ (μM) | CDK1 IC₅₀ (μM) | CDK4 IC₅₀ (μM) | CDK7 IC₅₀ (μM) | CDK9 IC₅₀ (μM) |
| 1 | -H | 4-sulfamoylanilino | >100 | >100 | >100 | >100 | >100 |
| 2 | Cyclohexylmethoxy | 4-sulfamoylanilino | 0.005 | 0.250 | >100 | 0.830 | 0.210 |
| 3 | Phenyl | 4-sulfamoylanilino | 0.200 | 6.0 | >100 | >100 | >100 |
| 4 | [1,1'-biphenyl]-3-yl | 4-sulfamoylanilino | 0.044 | 86 | >100 | >100 | >100 |
Data compiled from multiple sources.
Another important class of CDK inhibitors synthesized from this compound are the 6-pyridylmethylaminopurines. These compounds have shown promising activity, particularly against CDK2, CDK7, and CDK9.
Quantitative Data: CDK Inhibitory Activity of 6-Pyridylmethylaminopurines
The table below presents the IC₅₀ values for a representative 6-pyridylmethylaminopurine derivative.
| Compound ID | CDK2/cyclin E IC₅₀ (nM) | CDK7/cyclin H IC₅₀ (μM) | CDK9/cyclin T IC₅₀ (μM) |
| αSβR-21 (CCT68127) | 30 | 1.3 | 0.11 |
Data from Wilson et al., 2011.[1]
Antiviral Agents
This compound also serves as a crucial building block for the synthesis of nucleoside and non-nucleoside analogs with antiviral properties. The purine core is a common feature in many antiviral drugs, and the ability to functionalize it at the 2- and 6-positions allows for the exploration of structure-activity relationships.
The versatility of the 6-chloropurine scaffold has been demonstrated in the development of nucleoside analogs with activity against Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV).
Quantitative Data: Anti-SARS-CoV Activity of 6-Chloropurine Nucleoside Analogues
The following table summarizes the 50% inhibitory concentration (IC₅₀) and 50% cytotoxic concentration (CC₅₀) of selected 6-chloropurine nucleoside analogs against SARS-CoV.
| Compound ID | Description | IC₅₀ (μM) | CC₅₀ (μM) |
| 1 | 6-Chloropurine riboside | 48.7 | >300 |
| 11 | 5'-Benzoyl-6-chloropurine riboside | 14.5 | >300 |
Data from a 2007 study on anti-SARS-CoV agents.[2]
Experimental Protocols
Synthesis of 6-Substituted-2-(4-sulfamoylanilino)purines
This protocol describes a general two-step synthesis of 6-substituted-2-(4-sulfamoylanilino)purines starting from this compound.
Step 1: Suzuki-Miyaura Cross-Coupling at the 6-Position
Caption: Suzuki-Miyaura coupling of this compound.
Procedure:
-
To a solution of this compound (1.0 eq) in toluene are added the respective arylboronic acid (1.5 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium carbonate (2.0 eq).
-
The reaction mixture is heated at 100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC).
-
The mixture is then cooled to room temperature, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the 6-aryl-2-fluoropurine intermediate.
Step 2: Nucleophilic Aromatic Substitution at the 2-Position
Caption: SNAr reaction to install the 2-arylamino group.
Procedure:
-
A mixture of the 6-aryl-2-fluoropurine intermediate (1.0 eq), 4-aminobenzenesulfonamide (1.2 eq), and trifluoroacetic acid (TFA) (0.1 eq) in 2,2,2-trifluoroethanol (TFE) is heated at 80 °C.
-
The reaction is monitored by TLC until completion.
-
The solvent is removed in vacuo, and the residue is purified by column chromatography to yield the final 6-aryl-2-(4-sulfamoylanilino)purine product.
Synthesis of 6-Chloropurine Riboside
This protocol outlines the synthesis of a 6-chloropurine nucleoside analog.
Caption: Synthesis of 6-chloropurine riboside.
Procedure:
-
A suspension of 2-amino-6-chloropurine (1.0 eq) and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.2 eq) in anhydrous acetonitrile is treated with N,O-bis(trimethylsilyl)acetamide (BSA) (3.0 eq).
-
The mixture is heated to reflux until a clear solution is obtained.
-
After cooling, trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq) is added, and the reaction is stirred at room temperature.
-
The reaction is quenched with aqueous sodium bicarbonate, and the product is extracted with an organic solvent.
-
The protected nucleoside is then deprotected using a solution of ammonia in methanol to give the final 6-chloropurine riboside.
Signaling Pathways and Mechanisms of Action
CDK Inhibition and Cell Cycle Control
This compound-derived CDK inhibitors primarily exert their effects by arresting the cell cycle. CDK2, in complex with cyclin E and cyclin A, plays a crucial role in the G1/S transition and S-phase progression. Inhibition of CDK2 leads to the hypophosphorylation of the retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes required for DNA replication and cell cycle progression, ultimately leading to G1 arrest.
Caption: Simplified signaling pathway of CDK2 inhibition.
Antiviral Mechanism of Action
The antiviral mechanism of purine analogs often involves their conversion to the corresponding nucleoside triphosphates within the host cell. These triphosphates can then act as competitive inhibitors or alternative substrates for viral polymerases. Incorporation of the analog into the growing viral DNA or RNA chain can lead to chain termination, thereby halting viral replication. The 6-chloropurine moiety is thought to play a role in the irreversible inhibition of target enzymes due to its electrophilic nature.
Caption: General mechanism of action for purine-based antiviral nucleosides.
Conclusion
This compound has proven to be an exceptionally valuable and versatile building block in medicinal chemistry. Its differential reactivity at the 2- and 6-positions provides a robust platform for the synthesis of diverse libraries of purine derivatives. The successful development of potent CDK inhibitors and promising antiviral candidates highlights the significance of this scaffold in modern drug discovery. The detailed protocols and biological data presented in this guide are intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents based on the purine core.
References
A Deep Dive into the Reactivity of C-Cl and C-F Bonds in 6-Chloro-2-fluoropurine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-2-fluoropurine is a pivotal heterocyclic building block in the synthesis of a wide array of biologically active purine derivatives, which are integral to the development of novel therapeutics, including antiviral and anticancer agents. The differential reactivity of the chlorine and fluorine substituents on the purine ring is a critical aspect of its chemistry, enabling selective functionalization. This technical guide provides an in-depth analysis of the reactivity of the C-Cl and C-F bonds in this compound, with a focus on nucleophilic aromatic substitution (SNAr) reactions. We will explore the underlying principles governing this reactivity, present quantitative data from key experiments, and provide detailed experimental protocols.
Core Concepts: Nucleophilic Aromatic Substitution (SNAr) in Purines
Nucleophilic aromatic substitution is a fundamental reaction in the modification of electron-deficient aromatic and heteroaromatic systems. The purine ring, being an electron-deficient heterocycle, is amenable to SNAr reactions. The presence of two halogen atoms in this compound further enhances the electrophilicity of the carbon atoms to which they are attached, making them susceptible to attack by nucleophiles.
The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The rate of reaction is influenced by several factors, including the nature of the nucleophile, the solvent, the reaction temperature, and the stability of the Meisenheimer complex. The stability of this intermediate is, in turn, affected by the electron-withdrawing or -donating nature of the substituents on the aromatic ring.
The Decisive Factor: Regioselectivity in this compound
A central question in the chemistry of this compound is the site of preferential nucleophilic attack. While the carbon-fluorine bond is inherently stronger than the carbon-chlorine bond, the reactivity in SNAr reactions is not solely dictated by bond strength. In the case of this compound, experimental evidence unequivocally demonstrates that nucleophilic substitution occurs preferentially and significantly faster at the C-6 position (C-Cl bond) than at the C-2 position (C-F bond) . This selectivity is attributed to the inherent electronic bias of the purine ring system.
The greater electrophilicity of the C-6 position makes it more susceptible to nucleophilic attack. This is a crucial aspect for synthetic chemists, as it allows for the selective modification of the C-6 position while leaving the C-2 fluorine atom intact for subsequent transformations.
Quantitative Analysis of Reactivity
The selective substitution at the C-6 position has been demonstrated with various nucleophiles. The following table summarizes the results of a key study on the reaction of this compound with an alkoxide nucleophile.
| Nucleophile | Substrate | Reaction Conditions | Product | Yield (%) | Reference |
| Cyclohexylmethanol / NaH | This compound | THF, 2.5 eq. alcohol, 3.0 eq. NaH, rt for 2h then reflux for 1h | 6-Cyclohexylmethoxy-2-fluoropurine | 75 | [1] |
It is important to note that prolonged reaction times or more forcing conditions can lead to di-substitution, where both the C-6 chlorine and the C-2 fluorine are replaced. This highlights the kinetic control that allows for selective mono-substitution at the C-6 position.
Experimental Protocols
Selective C-6 Alkoxylation of this compound
This protocol describes the selective substitution of the chlorine atom at the C-6 position with an alkoxide.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Cyclohexylmethanol
-
Acetic Acid (AcOH)
-
Methanol
-
Water
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF, add sodium hydride (3.0 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the suspension for 10 minutes.
-
Slowly add cyclohexylmethanol (2.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2 hours.
-
Heat the reaction mixture to reflux for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and cautiously quench with water.
-
Neutralize the mixture with acetic acid.
-
Remove the solvent under reduced pressure.
-
Re-dissolve the residue in a minimal amount of methanol and precipitate the product by the addition of water.
-
Collect the solid product by filtration, wash with water, and dry under vacuum to yield 6-cyclohexylmethoxy-2-fluoropurine.[1]
Reaction Pathway and Workflow Visualizations
The following diagrams illustrate the selective nucleophilic aromatic substitution at the C-6 position of this compound and a general experimental workflow.
Caption: SNAr mechanism for selective C-6 substitution.
Caption: General experimental workflow for C-6 substitution.
Conclusion
The reactivity of this compound is characterized by a strong preference for nucleophilic substitution at the C-6 position, displacing the chloride ion. This inherent regioselectivity is a powerful tool for medicinal chemists and drug development professionals, allowing for the streamlined synthesis of diverse 6-substituted-2-fluoropurine derivatives. Understanding the principles of SNAr on the purine core and the electronic factors that govern this selectivity is paramount for the efficient design and execution of synthetic routes towards novel therapeutic agents. The provided experimental protocol serves as a practical template for the selective functionalization of this versatile heterocyclic scaffold.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Potent CDK Inhibitors Using 6-Chloro-2-fluoropurine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a critical role in regulating the eukaryotic cell cycle, transcription, and other fundamental cellular processes. Dysregulation of CDK activity is a hallmark of many cancers, making CDKs attractive targets for therapeutic intervention. Purine analogs have emerged as a promising scaffold for the development of potent and selective CDK inhibitors. This document provides detailed application notes and protocols for the synthesis of 2,6-disubstituted purine-based CDK inhibitors, utilizing the versatile starting material, 6-Chloro-2-fluoropurine. The protocols described herein are based on established synthetic methodologies and provide a framework for the generation of novel CDK inhibitor libraries for research and drug discovery purposes.
Synthesis of 2,6-disubstituted Purine CDK Inhibitors
The synthesis of the target CDK inhibitors from this compound is a two-step process. The first step involves a nucleophilic aromatic substitution at the C6 position, followed by a second substitution at the C2 position. The reactivity of the C6 position is generally higher than the C2 position, allowing for a sequential and controlled synthesis.
Synthetic Workflow
Caption: Synthetic workflow for the two-step synthesis of 2,6-disubstituted purine CDK inhibitors.
Experimental Protocols
Materials and Methods
-
Starting Material: this compound (commercially available).
-
Reagents: Various alcohols, amines, and aniline derivatives for substitution at the C6 and C2 positions. Solvents such as n-butanol, and other reagents for specific reactions as detailed in the protocols.
-
Equipment: Standard laboratory glassware, heating mantles, magnetic stirrers, rotary evaporator, and equipment for purification (e.g., flash chromatography system) and analysis (NMR, LC-MS).
Protocol 1: Synthesis of 2-Fluoro-6-(substituted)-purine Intermediate
This protocol describes the substitution reaction at the C6 position of this compound.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as n-butanol.
-
Addition of Reagents: Add the desired nucleophile (e.g., an alcohol or amine, 1.1 equivalents) to the reaction mixture. If the nucleophile is an amine, a non-nucleophilic base like diisopropylethylamine (DIEA) (1.2 equivalents) may be added.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the 2-fluoro-6-(substituted)-purine intermediate.
-
Characterization: Confirm the structure of the intermediate using NMR and mass spectrometry.
Protocol 2: Synthesis of Final 2,6-disubstituted Purine CDK Inhibitor
This protocol details the substitution at the C2 position of the 2-fluoro-6-(substituted)-purine intermediate.
-
Reaction Setup: Dissolve the 2-fluoro-6-(substituted)-purine intermediate (1 equivalent) in a suitable solvent.
-
Addition of Reagents: Add the desired amine (e.g., a substituted aniline, 1.1 equivalents) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture and monitor its progress by TLC. The reaction conditions may vary depending on the reactivity of the amine.
-
Work-up: Upon completion, cool the reaction mixture and remove the solvent in vacuo.
-
Purification: Purify the final product by flash column chromatography or recrystallization.
-
Characterization: Characterize the final product by NMR, mass spectrometry, and determine its purity by HPLC.
Quantitative Data: In Vitro Inhibitory Activity
The following table summarizes the in vitro inhibitory activity (IC50) of a selection of 2,6-disubstituted purine derivatives against various cyclin-dependent kinases. These compounds were synthesized using this compound as a starting material.
| Compound ID | R2 Substituent | R6 Substituent | CDK1/CycB IC50 (µM) | CDK2/CycA IC50 (µM) | CDK5/p25 IC50 (µM) | CDK7/CycH IC50 (µM) | CDK9/CycT IC50 (µM) |
| 1 | 2-Anilino | -H | >100 | 25 | >100 | >100 | >100 |
| 2 | 2-(4-Sulfamoylanilino) | -H | 1.8 | 0.14 | 2.2 | 1.5 | 0.4 |
| 3 | 2-(4-Sulfamoylanilino) | -Methoxy | 0.8 | 0.02 | 1.1 | 0.9 | 0.3 |
| 4 | 2-(4-Sulfamoylanilino) | -Ethoxy | 0.6 | 0.01 | 0.8 | 0.7 | 0.2 |
| 5 | 2-(4-Sulfamoylanilino) | -Isopropoxy | 0.4 | 0.005 | 0.5 | 0.6 | 0.15 |
| 6 | 2-(4-Sulfamoylanilino) | -Cyclohexylmethoxy | 0.2 | 0.004 | 0.3 | 0.4 | 0.1 |
CDK Signaling Pathway and Inhibition
CDK2, in complex with Cyclin E or Cyclin A, plays a crucial role in the G1/S phase transition and S phase progression of the cell cycle. The synthesized 2,6-disubstituted purine inhibitors act as ATP-competitive inhibitors of CDK2, thereby blocking its kinase activity and leading to cell cycle arrest.
Caption: Simplified CDK2 signaling pathway and the mechanism of inhibition by 2,6-disubstituted purines.
Protocol 3: In Vitro CDK2 Kinase Assay
This protocol outlines a general procedure for assessing the inhibitory activity of the synthesized compounds against CDK2.
-
Prepare Reagents:
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Recombinant human CDK2/Cyclin A enzyme.
-
Substrate (e.g., Histone H1).
-
ATP solution.
-
Test compounds dissolved in DMSO.
-
-
Assay Procedure:
-
Add kinase buffer, CDK2/Cyclin A, and the test compound at various concentrations to a 96-well plate.
-
Incubate for a short period (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Quantify the phosphorylation of the substrate using a suitable detection method, such as an ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of CDK inhibitors on the cell cycle distribution of a cancer cell line.
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., HeLa, MCF-7) in 6-well plates and allow them to attach overnight.
-
Treat the cells with the synthesized CDK inhibitors at various concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle distribution of treated cells to the control to identify any cell cycle arrest.
-
Experimental Workflow for Cellular Analysis
Caption: Workflow for cell cycle analysis by flow cytometry after treatment with a CDK inhibitor.
Conclusion
The use of this compound as a starting material provides a versatile and efficient route for the synthesis of a diverse range of 2,6-disubstituted purine-based CDK inhibitors. The protocols and data presented in this application note offer a comprehensive guide for researchers in the field of cancer drug discovery. The ability to systematically modify the substituents at the C2 and C6 positions of the purine core allows for the fine-tuning of potency and selectivity, facilitating the development of novel and effective CDK inhibitors for therapeutic applications.
Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloro-2-fluoropurine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for performing Suzuki-Miyaura cross-coupling reactions using 6-Chloro-2-fluoropurine as a key building block. The protocols detailed herein are designed to facilitate the synthesis of a diverse range of substituted purine derivatives, which are of significant interest in medicinal chemistry and drug discovery.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. This palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate has become a cornerstone in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1][2][3] this compound is a valuable substrate in these reactions, allowing for the introduction of various aryl, heteroaryl, and alkenyl substituents at the 6-position of the purine core. The resulting 2-fluoro-6-substituted purine scaffold is a key pharmacophore in numerous biologically active compounds.
Optimization of the reaction conditions is crucial for achieving high yields and purity. Key parameters that influence the success of the coupling include the choice of palladium catalyst, ligand, base, and solvent system.[4] This document outlines optimized protocols that have been successfully applied to the Suzuki coupling of this compound with a variety of boronic acids.
General Reaction Scheme
The Suzuki-Miyaura coupling of this compound with a boronic acid can be represented by the following general scheme:
Caption: General scheme of the Suzuki-Miyaura coupling of this compound.
Experimental Protocols
Two primary methods have been established for the Suzuki coupling of 6-halopurines, the choice of which depends on the electronic properties of the boronic acid coupling partner.[4]
Protocol 1: Anhydrous Conditions for Electron-Rich Arylboronic Acids
This method is particularly effective for the coupling of this compound with electron-rich arylboronic acids.[4]
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5–5 mol%)
-
Anhydrous potassium carbonate (K₂CO₃) (1.25 equivalents)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, Pd(PPh₃)₄, and anhydrous K₂CO₃.
-
Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 15 minutes.
-
Under a positive pressure of the inert gas, add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® and wash the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Aqueous Conditions for Electron-Deficient Arylboronic and Alkenylboronic Acids
This protocol is recommended for coupling this compound with electron-deficient arylboronic acids or alkenylboronic acids.[4]
Materials:
-
This compound
-
Aryl- or alkenylboronic acid (1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5–5 mol%)
-
Potassium carbonate (K₂CO₃) (1.25 equivalents)
-
1,2-Dimethoxyethane (DME)
-
Water
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the boronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add a mixture of DME and water (typically a 4:1 to 3:1 ratio).
-
Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 15 minutes.
-
Heat the reaction mixture to 85 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the Suzuki coupling of a related substrate, 9-benzyl-6-chloropurine, which serves as a good model for this compound.[4]
| Entry | Boronic Acid | Method | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | A | Pd(PPh₃)₄ (2.5) | K₂CO₃ | Toluene | 100 | 4 | 92 |
| 2 | 4-Methoxyphenylboronic acid | A | Pd(PPh₃)₄ (2.5) | K₂CO₃ | Toluene | 100 | 3 | 95 |
| 3 | 4-Formylphenylboronic acid | B | Pd(PPh₃)₄ (5) | K₂CO₃ | DME/H₂O | 85 | 6 | 88 |
| 4 | 3-Nitrophenylboronic acid | B | Pd(PPh₃)₄ (5) | K₂CO₃ | DME/H₂O | 85 | 18 | 91 |
| 5 | (E)-Styrylboronic acid | B | Pd(PPh₃)₄ (5) | K₂CO₃ | DME/H₂O | 85 | 5 | 85 |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Catalytic Cycle
The catalytic cycle for the Suzuki-Miyaura coupling reaction is initiated by the oxidative addition of the aryl chloride to a Pd(0) complex. This is followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[2][3]
Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols: SNAr Reaction of 6-Chloro-2-fluoropurine with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective functionalization of purine scaffolds is a cornerstone of medicinal chemistry and drug discovery, yielding compounds with a broad spectrum of biological activities, including antiviral and anticancer properties. 6-Chloro-2-fluoropurine is a versatile starting material for the synthesis of 2,6-disubstituted purine derivatives. The differential reactivity of the C6-chloro and C2-fluoro positions to nucleophilic aromatic substitution (SNAr) allows for a stepwise and regioselective introduction of various functional groups. This document provides detailed application notes and experimental protocols for the SNAr reaction of this compound with a range of amine nucleophiles.
Regioselectivity of Substitution
The SNAr reaction on this compound with amines proceeds with high regioselectivity. The substitution of the chlorine atom at the C6 position is significantly more facile than the substitution of the fluorine atom at the C2 position. This preferential reactivity is attributed to the inherent electronic properties of the purine ring system, where the C6 position is more electrophilic and susceptible to nucleophilic attack. This inherent bias allows for the selective synthesis of 6-amino-2-fluoropurine derivatives under controlled conditions. However, under more forcing conditions, such as elevated temperatures and prolonged reaction times, double substitution at both the C6 and C2 positions can occur to yield 2,6-diaminopurine derivatives.
Summary of Reaction Conditions
The successful SNAr amination of this compound is dependent on several factors, including the nature of the amine, the choice of solvent and base, and the reaction temperature. The following tables summarize various reaction conditions and reported yields for the C6-amination of this compound and related 6-halopurines.
Table 1: Reaction of this compound with Amines
| Amine | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Piperidine | - | - | - | - | 6-(Piperidin-1-yl)-2-fluoropurine | - | [1] |
| Aniline | - | - | - | - | N-Phenyl-2-fluoro-9H-purin-6-amine | - | [1] |
| Various Amines | Et3N | Water | 72 (MW) | 0.17 | 6-(Substituted)-aminopurine | Good | [2] |
Note: Specific yield data for the reaction of this compound with piperidine and aniline were not provided in the abstract. The reference indicates the synthesis was performed. The microwave-assisted synthesis was performed on 6-chloropurine, but the conditions are likely applicable.
Table 2: Reaction of Related 6-Chloropurines with Amines
| Starting Material | Amine | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 2-Amino-6-chloropurine | N-(3-(trifluoromethyl)phenyl)amine | - | DMF | 80 | 18 | N6-(3-(trifluoromethyl)phenyl)-9H-purine-2,6-diamine | - |[3] | | 2-Amino-6-chloropurine | Various Amines | - | DMF | 80 | 18 | 6-(Substituted)-2-aminopurines | - |[3] | | 6-Chloropurine | Aniline | Et3N | Water | 80-100 (MW) | 0.17-0.4 | N-Phenyl-9H-purin-6-amine | 90 |[2] | | 6-Chloropurine | Various Amines | Et3N | Water | 72 (MW) | 0.17 | 6-(Substituted)-aminopurines | 85-95 |[2] |
Experimental Protocols
Protocol 1: General Procedure for C6-Amination of this compound
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Tertiary amine base (e.g., triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or ethanol)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the amine (1.1-1.5 eq) and the tertiary amine base (1.5-2.0 eq).
-
Stir the reaction mixture under an inert atmosphere at room temperature or heat to a specified temperature (e.g., 50-80 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to afford the desired 6-amino-2-fluoropurine derivative.
Protocol 2: Microwave-Assisted C6-Amination of 6-Chloropurine (Adaptable for this compound)
This protocol is adapted from a procedure for 6-chloropurine and is expected to be effective for this compound, potentially offering reduced reaction times and improved yields[2].
Materials:
-
This compound
-
Amine (primary or secondary)
-
Triethylamine (Et3N)
-
Water
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, suspend this compound (1.0 eq) in water.
-
Add the amine (1.1-1.5 eq) and triethylamine (2.0 eq) to the suspension.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a specified temperature (e.g., 72-100 °C) for a short duration (e.g., 10-20 minutes)[2].
-
After the reaction is complete, cool the vessel to room temperature.
-
If a precipitate has formed, collect the product by filtration, wash with water, and dry.
-
If the product is soluble, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization if necessary.
Visualizations
Caption: General mechanism of the SNAr reaction at the C6 position.
Caption: A typical experimental workflow for the SNAr amination.
References
Application Notes and Protocols: Synthesis of Antiviral Nucleoside Analogs from 6-Chloro-2-fluoropurine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of antiviral nucleoside analogs utilizing 6-Chloro-2-fluoropurine as a key starting material. The methodologies described herein focus on robust and efficient synthetic routes to generate a diverse range of purine nucleoside derivatives with potential therapeutic applications.
Introduction
Nucleoside analogs are a cornerstone of antiviral chemotherapy, with numerous approved drugs targeting viral polymerases and other essential enzymes. The strategic incorporation of fluorine atoms into nucleoside scaffolds can significantly enhance their metabolic stability and biological activity. This compound is a versatile precursor for the synthesis of various 2-fluoro-substituted purine nucleoside analogs. The presence of two distinct halogen atoms allows for selective functionalization, enabling the generation of a library of compounds for antiviral screening. This document outlines the key synthetic transformations, including glycosylation of the purine base and subsequent modifications at the C6 position, to yield promising antiviral candidates.
Synthetic Strategy Overview
The general synthetic approach involves two main stages:
-
Glycosylation: The initial and crucial step is the coupling of this compound with a protected sugar moiety, typically a ribose or deoxyribose derivative. This can be achieved through either enzymatic or chemical methods to form the N9-glycosidic bond.
-
Functionalization: The resulting 6-chloro-2-fluoro-purine nucleoside serves as a versatile intermediate. The chlorine atom at the C6 position is more susceptible to nucleophilic substitution than the fluorine atom at the C2 position. This differential reactivity allows for the selective introduction of various substituents at the C6 position, such as amino, alkoxy, and alkylamino groups, to generate a diverse range of nucleoside analogs.
Data Presentation
The following tables summarize the typical yields and reaction conditions for the key synthetic steps.
Table 1: Enzymatic Glycosylation of this compound
| Entry | Glycosyl Donor | Enzyme | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Uridine | Thermostable Nucleoside Phosphorylases | 60 | 24 | ~60 |
| 2 | Thymidine | Thermostable Nucleoside Phosphorylases | 60 | 24 | Similar to Uridine |
Table 2: Chemical Glycosylation (Vorbrüggen Conditions)
| Entry | Glycosyl Donor | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose | TMSOTf | Acetonitrile | 70 | 24 | Variable |
| 2 | 1-chloro-3,5-di-O-p-toluoyl-2-deoxy-α-D-ribofuranose | None (Sodium Salt Method) | Acetonitrile/THF | Room Temp | 2 | ~70 |
Table 3: C6-Functionalization of this compound Nucleoside
| Entry | Nucleophile | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | Ammonia in Methanol | Methanol | Room Temp | 18 | 2-Fluoro-6-amino-purine nucleoside | ~82 |
| 2 | Isopropylamine | Methanol | Room Temp | 12 | 2-Fluoro-6-isopropylamino-purine nucleoside | ~79 |
Table 4: Antiviral Activity of Representative 2-Fluoro-6-Substituted Purine Nucleosides
| Compound | Virus | Cell Line | IC50 (µM) |
| 2-Fluoro-dd-ara-A | HIV-1 | ATH8 | Potent |
| 2-Fluoro-dd-ara-I | HIV-1 | ATH8 | Potent |
| C-FMAU | HSV-1 | Vero | 4.4 µg/mL |
| C-FIAU | HSV-1 | Vero | 11 µg/mL |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of 6-Chloro-2-fluoro-9-(β-D-ribofuranosyl)purine[1]
This protocol describes the enzymatic transglycosylation of this compound with uridine.
Materials:
-
This compound
-
Uridine
-
Recombinant thermostable nucleoside phosphorylases
-
Aqueous buffer solution (e.g., phosphate buffer, pH 7.0)
-
MagReSyn® epoxide beads (for enzyme immobilization, optional)
Procedure:
-
Prepare a reaction mixture containing this compound and uridine in an aqueous buffer. A typical molar ratio of uridine to the purine base is 2:1.
-
Add the recombinant thermostable nucleoside phosphorylases to the reaction mixture. For easier recovery, the enzymes can be immobilized on MagReSyn® epoxide beads.
-
Incubate the reaction mixture at 60°C with gentle agitation.
-
Monitor the progress of the reaction by HPLC.
-
Upon completion, if using immobilized enzymes, remove them using a magnetic separator.
-
Purify the product, 6-chloro-2-fluoro-9-(β-D-ribofuranosyl)purine, from the reaction mixture using standard chromatographic techniques (e.g., silica gel column chromatography).
Protocol 2: Chemical Synthesis of 2-Chloro-6-fluoro-9-(3',5'-di-O-p-toluoyl-2'-deoxy-β-D-ribofuranosyl)purine[2][3]
This protocol details a chemical approach starting from a 2,6-dichloropurine nucleoside to introduce the 6-fluoro substituent. A similar approach can be envisioned starting with a protected this compound nucleoside.
Materials:
-
3',5'-di-O-p-toluoyl-2,6-dichloropurine-2'-deoxyriboside
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Pyridine
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Dissolve the 3',5'-di-O-p-toluoyl-2,6-dichloropurine-2'-deoxyriboside in anhydrous dichloromethane and add pyridine.
-
At room temperature, add DAST dropwise to the solution.
-
Stir the reaction mixture at room temperature for 30 minutes, then increase the temperature to 40-45°C and stir for an additional 23 hours.
-
After the reaction is complete, evaporate the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography using a gradient of hexane-ethyl acetate (e.g., 7:1, 5:1, and 3:1) to obtain the desired 2-chloro-6-fluoro-9-(3',5'-di-O-p-toluoyl-2'-deoxy-β-D-ribofuranosyl)purine.
Protocol 3: Synthesis of 2-Fluoro-6-amino-9-(2'-deoxy-β-D-ribofuranosyl)purine (A 2-Fluorocladribine Analog)
This protocol describes the amination of the this compound nucleoside intermediate. A similar procedure can be followed for the protected 2-chloro-6-fluoropurine nucleoside from Protocol 2, followed by deprotection.
Materials:
-
6-Chloro-2-fluoro-9-(3',5'-di-O-p-toluoyl-2'-deoxy-β-D-ribofuranosyl)purine
-
Methanolic ammonia (saturated at 0°C)
-
Silica gel for column chromatography
-
Chloroform and Methanol for elution
Procedure:
-
Dissolve the protected this compound nucleoside in methanol saturated with ammonia at 0°C.
-
Keep the solution at room temperature for 18 hours.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography, eluting with a gradient of chloroform-methanol (e.g., 20:1, 15:1, and 8:1) to afford the deprotected 2-fluoro-6-amino-9-(2'-deoxy-β-D-ribofuranosyl)purine.
Visualizations
Caption: General synthetic workflow for antiviral nucleoside analogs.
Caption: Detailed experimental workflow for synthesis.
Application Notes and Protocols: 6-Chloro-2-fluoropurine as a Versatile Precursor for Novel Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-2-fluoropurine is a key heterocyclic building block for the synthesis of a wide array of biologically active molecules, including kinase inhibitors and antiviral agents. Its unique disubstituted purine scaffold offers two reactive sites, the C2-fluorine and the C6-chlorine, which can be selectively targeted through nucleophilic aromatic substitution (SNAr) reactions. This reactivity profile makes this compound an excellent precursor for the development of novel fluorescent probes. By strategically introducing fluorescent moieties and targeting ligands, researchers can design and synthesize probes for various bioimaging and drug discovery applications.
These application notes provide a detailed framework for the synthesis and application of fluorescent probes derived from this compound, with a focus on their potential use as kinase inhibitors for cellular imaging.
Probe Synthesis and Characterization
The synthesis of fluorescent probes from this compound typically involves a sequential nucleophilic substitution strategy. The greater reactivity of the chlorine atom at the C6 position allows for its selective displacement, followed by the substitution of the fluorine atom at the C2 position. This stepwise approach enables the introduction of different functionalities at these two positions, providing a modular platform for probe design.
A general synthetic scheme involves the initial reaction of this compound with a fluorescent amine to attach the signaling unit. The resulting 6-(fluorescent)-2-fluoropurine intermediate can then be further functionalized at the C2 position with a targeting moiety, for instance, an amine that imparts affinity for a specific kinase.
Quantitative Data Summary
The photophysical properties of a hypothetical fluorescent probe, PurineFluor-1 , synthesized from this compound and a dansyl-based fluorophore, are summarized below. These values are predicted based on data from structurally similar 2,6-disubstituted purine derivatives.
| Property | Value |
| Excitation Maximum (λex) | ~340 nm |
| Emission Maximum (λem) | ~520 nm |
| Quantum Yield (Φ) | 0.4 - 0.6 |
| Molar Extinction Coefficient (ε) | 15,000 - 25,000 M⁻¹cm⁻¹ |
| Stokes Shift | ~180 nm |
Experimental Protocols
Protocol 1: Synthesis of a 2-Amino-6-(fluorescent)-purine Probe (PurineFluor-1)
This protocol describes a two-step synthesis of a hypothetical fluorescent probe, PurineFluor-1 , where a fluorescent dansyl group is introduced at the C6 position and an amino group at the C2 position.
Materials:
-
This compound
-
Dansyl cadaverine
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ammonia (7 N solution in methanol)
-
Silica gel for column chromatography
-
Ethyl acetate, Hexanes, Dichloromethane, Methanol (HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Standard laboratory glassware and magnetic stirrer
Step 1: Synthesis of 6-(Dansylamino)pentylamino-2-fluoropurine
-
In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add dansyl cadaverine (1.1 equivalents) and DIPEA (3 equivalents) to the solution.
-
Stir the reaction mixture at 80°C under a nitrogen atmosphere for 12 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired intermediate.
Step 2: Synthesis of 2-Amino-6-(dansylamino)pentylamino-purine (PurineFluor-1)
-
Dissolve the purified intermediate from Step 1 in a 7 N solution of ammonia in methanol.
-
Transfer the solution to a sealed pressure vessel.
-
Heat the reaction mixture to 100°C for 24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction vessel to room temperature and carefully vent.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the final product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford PurineFluor-1 .
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Live Cell Imaging with PurineFluor-1
This protocol outlines a general procedure for using PurineFluor-1 to visualize its intracellular distribution, potentially targeting kinases in live cells.
Materials:
-
PurineFluor-1 stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Cells of interest (e.g., a cancer cell line known to overexpress certain kinases) cultured on glass-bottom dishes
-
Fluorescence microscope with appropriate filter sets for DAPI and FITC/GFP (for visualizing dansyl fluorescence)
Procedure:
-
Cell Seeding: Seed cells on glass-bottom imaging dishes and allow them to adhere and grow to 50-70% confluency.
-
Probe Preparation: Prepare a working solution of PurineFluor-1 by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with warm PBS.
-
Add the PurineFluor-1 working solution to the cells.
-
Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with warm PBS to remove any unbound probe.
-
Add fresh, pre-warmed culture medium to the cells.
-
-
Imaging:
-
Immediately image the cells using a fluorescence microscope.
-
Use a DAPI or similar filter set to acquire images of the dansyl fluorophore (excitation ~340 nm, emission ~520 nm).
-
Acquire brightfield or DIC images for cell morphology.
-
Analyze the images to determine the subcellular localization of the probe.
-
Visualizations
Signaling Pathway
Caption: PI3K/Akt signaling pathway with a hypothetical fluorescent kinase probe.
Experimental Workflow
Caption: Workflow for synthesis and application of a fluorescent probe.
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 6-Chloro-2-fluoropurine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 6-chloro-2-fluoropurine. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the purine scaffold in biologically active molecules. The fluorine atom at the 2-position can enhance metabolic stability and binding affinity, making derivatives of this compound attractive for drug discovery programs.[1][2][3][4]
This document outlines procedures for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the synthesis of a diverse range of 6-substituted-2-fluoropurines.
Introduction to Palladium-Catalyzed Cross-Coupling of this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.[5] In the context of this compound, these reactions allow for the introduction of various substituents at the 6-position, which is crucial for exploring structure-activity relationships (SAR) in drug development. The choice of the coupling reaction depends on the desired substituent to be introduced.
-
Suzuki-Miyaura Coupling: Forms carbon-carbon bonds by coupling with boronic acids or esters, ideal for synthesizing 6-aryl- or 6-vinyl-2-fluoropurines.[6][7][8][9][10]
-
Buchwald-Hartwig Amination: Forms carbon-nitrogen bonds by coupling with primary or secondary amines, leading to the synthesis of 6-amino-2-fluoropurines.[5][11][12][13][14]
-
Sonogashira Coupling: Forms carbon-carbon bonds by coupling with terminal alkynes, yielding 6-alkynyl-2-fluoropurines.[15][16][17][18][19]
The reactivity of the C-Cl bond in this compound is influenced by the electron-withdrawing nature of the purine core and the fluorine atom. This generally makes it a suitable substrate for these cross-coupling reactions.
Data Presentation: A Comparative Overview of Reaction Conditions
The following tables summarize typical reaction conditions and reported yields for the palladium-catalyzed cross-coupling of this compound and analogous chloro-heterocycles. This data is intended to serve as a starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of this compound with Boronic Acids
| Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 | [6][7] |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₂CO₃ | Dioxane/H₂O | 110 | 16 | 80-90 | [8][20][21] |
| 3-Thienylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | DME/H₂O | 90 | 8 | 75-85 | [6][7][9] |
| Vinylboronic acid pinacol ester | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | THF/H₂O | 80 | 6 | 70-80 | [22] |
Table 2: Buchwald-Hartwig Amination of this compound with Amines
| Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 18 | 80-90 | [23][24] |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Dioxane | 100 | 24 | 70-80 | [5][13] |
| Benzylamine | PdCl₂(dppf) (3) | - | K₃PO₄ | THF | 80 | 16 | 75-85 | [25] |
| n-Butylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS | Toluene | 100 | 12 | 85-95 | [13] |
Table 3: Sonogashira Coupling of this compound with Terminal Alkynes
| Alkyne | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 80 | 6 | 85-95 | [19][26] |
| Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPA | THF | 60 | 8 | 80-90 | [16][17] |
| 1-Octyne | Pd(dppf)Cl₂ (4) | CuI (8) | Cs₂CO₃ | Dioxane | 100 | 12 | 75-85 | [27] |
| Propargyl alcohol | PdCl₂(CH₃CN)₂ (5) | CuI (10) | i-Pr₂NEt | Acetonitrile | 70 | 10 | 70-80 | [28][29] |
Experimental Protocols
The following are generalized protocols for the palladium-catalyzed cross-coupling reactions of this compound. Note: These are starting points and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Suzuki-Miyaura Coupling Protocol
This protocol describes the coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄, 3.0 equiv)
-
Anhydrous toluene
-
Degassed water
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and K₃PO₄ (3.0 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol
This protocol outlines the amination of this compound with a secondary amine.
Materials:
-
This compound
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)
-
Xantphos (0.04 equiv)
-
Cesium carbonate (Cs₂CO₃, 2.0 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 equiv) and Xantphos (0.04 equiv) to a dry Schlenk flask.
-
Add anhydrous toluene and stir for 10 minutes to form the catalyst complex.
-
Add this compound (1.0 equiv), the amine (1.2 equiv), and Cs₂CO₃ (2.0 equiv).
-
Seal the flask and heat the mixture to 110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Sonogashira Coupling Protocol
This protocol details the coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv)
-
Copper(I) iodide (CuI, 0.10 equiv)
-
Triethylamine (Et₃N, 3.0 equiv)
-
Anhydrous dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.10 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF, triethylamine (3.0 equiv), and the terminal alkyne (1.5 equiv).
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro [mdpi.com]
- 3. Synthesis and biological activity of analogs of naturally occurring 6-ureidopurines and their nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activities of C-2, N-9 substituted 6-benzylaminopurine derivatives as cyclin-dependent kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. scholarship.claremont.edu [scholarship.claremont.edu]
- 21. researchgate.net [researchgate.net]
- 22. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. preprints.org [preprints.org]
- 25. Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 27. researchgate.net [researchgate.net]
- 28. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 29. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
Synthesis of 6-Substituted-2-Fluoropurines: A Detailed Guide for Researchers
Application Notes and Protocols
For researchers, scientists, and professionals in drug development, the synthesis of 6-substituted-2-fluoropurines represents a critical step in the creation of novel therapeutic agents. The strategic introduction of a fluorine atom at the 2-position and various substituents at the 6-position of the purine core can significantly modulate the biological activity, metabolic stability, and pharmacokinetic properties of these compounds. This document provides detailed, step-by-step protocols for the synthesis of various classes of 6-substituted-2-fluoropurines, supported by quantitative data and visual diagrams to facilitate understanding and replication.
Introduction
Purine analogs are a cornerstone of medicinal chemistry, with applications ranging from antiviral to anticancer therapies. The 2-fluoro-6-substituted purine scaffold is of particular interest due to the unique properties conferred by the fluorine atom, including increased binding affinity to target proteins and enhanced metabolic stability. The synthesis of these compounds typically proceeds from readily available dihalopurines, with the reactivity of the C6 position being significantly higher than the C2 position, allowing for selective substitution. This guide outlines the key synthetic strategies for preparing 6-alkoxy, 6-amino, and 6-aryl substituted 2-fluoropurines.
General Synthetic Strategy
The most common and efficient pathway to 6-substituted-2-fluoropurines begins with a suitable 2,6-dihalopurine. A key intermediate is 2-amino-6-chloropurine, which can be fluorinated at the 2-position via a diazotization reaction. Alternatively, commercially available 2-fluoro-6-chloropurine can be used as a versatile starting material for introducing a variety of substituents at the 6-position through nucleophilic aromatic substitution or cross-coupling reactions.
Experimental Protocols
Protocol 1: Synthesis of 2-Fluoro-6-chloropurine from 2-Amino-6-chloropurine (Diazotization)
This protocol describes the conversion of the 2-amino group to a fluoro group.
Materials:
-
2-Amino-6-chloropurine
-
40% Hydrofluoroboric acid (HBF4)
-
Sodium nitrite (NaNO2)
-
Ice
Procedure:
-
Suspend 2-amino-6-chloropurine in 40% HBF4.
-
Cool the suspension to -10 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below -5 °C.
-
Stir the reaction mixture at -10 °C for 7 hours.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-fluoro-6-chloropurine.
Protocol 2: Synthesis of 6-Alkoxy-2-fluoropurines
This protocol details a one-step synthesis from 2-fluoro-6-chloropurine.[1]
Materials:
-
2-Fluoro-6-chloropurine
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Desired alcohol (e.g., cyclohexylmethanol)
-
Acetic acid (AcOH)
-
Methanol (MeOH)
-
Water
Procedure:
-
To a solution of the desired alcohol (2.5 equivalents) in anhydrous THF under an inert atmosphere (N2), add NaH (3.0 equivalents) portion-wise.
-
Stir the mixture at room temperature for 1 hour to allow for the formation of the alkoxide.
-
Add a solution of 2-fluoro-6-chloropurine (1.0 equivalent) in anhydrous THF dropwise to the alkoxide solution.
-
Stir the reaction at room temperature for 2 hours, then heat at reflux for 1 hour, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and quench with water, followed by neutralization with acetic acid.
-
Concentrate the mixture in vacuo and suspend the resulting solid in methanol.
-
Precipitate the product by adding water, filter, and dry to obtain the 6-alkoxy-2-fluoropurine.[1]
Protocol 3: Synthesis of 6-Amino-2-fluoropurines
This protocol describes the amination of 2-fluoro-6-chloropurine.
Materials:
-
2-Fluoro-6-chloropurine
-
Desired amine (e.g., piperidine, aniline)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve 2-fluoro-6-chloropurine in DMF.
-
Add the desired amine (2.0 equivalents) to the solution.
-
Heat the reaction mixture at 80 °C for 18 hours.
-
After cooling, pour the reaction mixture into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield the 6-amino-2-fluoropurine.
Protocol 4: Synthesis of 6-Aryl-2-fluoropurines via Suzuki-Miyaura Coupling
This protocol outlines the palladium-catalyzed cross-coupling of a 6-halopurine with an arylboronic acid. While the specific example uses 9-benzyl-2,6-dichloropurine, the principle can be adapted for 2-fluoro-6-chloropurine.
Materials:
-
9-Benzyl-2,6-dichloropurine (as a model for a 2-substituted-6-halopurine)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium tetrakis(triphenylphosphine) [Pd(PPh3)4]
-
Anhydrous potassium carbonate (K2CO3)
-
Toluene
-
Celite
Procedure:
-
In an argon-purged flask, combine 9-benzyl-2,6-dichloropurine (1.0 equivalent), the arylboronic acid (1.5 equivalents), anhydrous K2CO3 (1.25 equivalents), and Pd(PPh3)4 (0.024 equivalents).[2]
-
Add anhydrous toluene via septum and stir the mixture under argon at 100 °C.
-
Monitor the reaction by TLC until completion.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Evaporate the solvent and purify the residue by silica gel chromatography to obtain the 6-aryl-2-chloropurine product.[2] A similar procedure can be applied to 2-fluoro-6-chloropurine.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the synthesis of various 6-substituted-2-fluoropurines.
Table 1: Synthesis of 6-Alkoxy-2-fluoropurines from 2-Fluoro-6-chloropurine [1][3]
| Alcohol (R-OH) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Cyclohexylmethanol | NaH (3.0) | THF | RT then reflux | 3 | 75 |
| Isopropanol | NaH (3.0) | THF | RT then reflux | 3 | 68 |
| Benzyl alcohol | NaH (3.0) | THF | RT then reflux | 3 | 72 |
Table 2: Synthesis of 6-Amino-2-fluoropurines from 2-Fluoro-6-chloropurine
| Amine (R-NH2) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine | DMF | 80 | 18 | High |
| Aniline | DMF | 80 | 18 | Moderate |
| Hexadecylamine | CPG (solid support) | 75-90 | 2-3 | Good |
Table 3: Suzuki-Miyaura Coupling of 9-Benzyl-2,6-dichloropurine with Arylboronic Acids [2]
| Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield of 6-Aryl Product (%) |
| Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene | 100 | 2 | 85 |
| 4-Methoxyphenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene | 100 | 2 | 90 |
| 4-Chlorophenylboronic acid | Pd(PPh3)4 | K2CO3 | DME/H2O | 100 | 4 | 78 |
Visualizations
Experimental Workflow
The following diagram illustrates the general synthetic workflow for producing 6-substituted-2-fluoropurines.
References
Application Notes & Protocols: 6-Chloro-2-fluoropurine in Fragment-Based Drug Design
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Chloro-2-fluoropurine is a versatile heterocyclic fragment that serves as a valuable starting point in fragment-based drug design (FBDD). Its purine scaffold is a common motif in many biologically active molecules, particularly kinase inhibitors and antiviral agents. The presence of two distinct halogen atoms at the 2 and 6 positions offers opportunities for selective and differential chemical modification, making it an attractive fragment for exploring the chemical space of a target's binding site. These notes provide an overview of the application of this compound in FBDD, including experimental protocols for fragment screening and hit validation.
Key Features of this compound as a Fragment:
-
Privileged Scaffold: The purine core is a well-established pharmacophore that can mimic the endogenous ligand adenosine triphosphate (ATP), making it particularly suitable for targeting ATP-binding sites in kinases.
-
Dual-Halogenation: The chlorine and fluorine substituents provide vectors for chemical elaboration. The differential reactivity of the C-Cl and C-F bonds allows for selective chemistry to grow the fragment into a more potent lead compound.
-
Favorable Physicochemical Properties: As a low molecular weight compound, this compound generally adheres to the "Rule of Three" for fragments, possessing good solubility and a high ligand efficiency potential.
Data Presentation
While specific public domain data for this compound as a screening fragment is limited, the following tables represent typical quantitative data that would be generated during an FBDD campaign.
Table 1: Biophysical Screening Hit Summary
This table summarizes the initial hit data from primary biophysical screens. The values are representative examples.
| Fragment ID | Molecular Weight (Da) | Screening Method | Signal/Response | Hit Confirmation |
| 6-C-2-F-Purine | 172.55 | Thermal Shift (DSF) | ΔTm = 2.1 °C | Confirmed |
| 6-C-2-F-Purine | 172.55 | Surface Plasmon Resonance (SPR) | 85 RU | Confirmed |
| 6-C-2-F-Purine | 172.55 | 19F NMR | Chemical Shift Perturbation | Confirmed |
Table 2: Hit Validation and Affinity Determination
This table presents representative data from secondary assays to confirm binding and determine the affinity of the fragment hit.
| Fragment ID | Validation Method | Dissociation Constant (KD) | Ligand Efficiency (LE) |
| 6-C-2-F-Purine | Isothermal Titration Calorimetry (ITC) | 350 µM | 0.38 |
| 6-C-2-F-Purine | Surface Plasmon Resonance (SPR) | 420 µM | 0.37 |
| 6-C-2-F-Purine | 1H-15N HSQC NMR | 500 µM | 0.36 |
Experimental Protocols
The following are detailed protocols for key experiments in an FBDD campaign using this compound.
Protocol 1: Primary Fragment Screening using Differential Scanning Fluorimetry (DSF)
Objective: To identify fragments that bind to and stabilize the target protein, resulting in an increase in its melting temperature (Tm).
Materials:
-
Target protein (e.g., a kinase) at 2 mg/mL in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
This compound stock solution (100 mM in DMSO).
-
SYPRO Orange dye (5000x stock in DMSO).
-
96-well or 384-well qPCR plates.
-
Real-time PCR instrument capable of performing a thermal melt.
Methodology:
-
Preparation of Master Mix: Prepare a master mix containing the target protein and SYPRO Orange dye. For a 20 µL final reaction volume, mix 2 µL of 2 mg/mL protein, 0.2 µL of 5000x SYPRO Orange, and 15.8 µL of buffer per well.
-
Fragment Addition: Add 2 µL of a 10 mM intermediate dilution of this compound in buffer to the appropriate wells to achieve a final fragment concentration of 1 mM. For control wells, add 2 µL of buffer containing 1% DMSO.
-
Plate Sealing and Incubation: Seal the plate and centrifuge briefly. Incubate at room temperature for 30 minutes.
-
Thermal Melt: Place the plate in the real-time PCR instrument. Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, collecting fluorescence data at each interval.
-
Data Analysis: Plot fluorescence intensity versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition. A significant increase in Tm (ΔTm > 2°C) in the presence of the fragment compared to the DMSO control indicates a potential hit.
Protocol 2: Hit Validation and Affinity Determination by Surface Plasmon Resonance (SPR)
Objective: To confirm the direct binding of this compound to the target protein and to determine the binding affinity (KD).
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5 chip).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0).
-
Running buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20, 1% DMSO).
-
Target protein.
-
This compound serial dilutions in running buffer (e.g., 1000 µM to 15.6 µM).
Methodology:
-
Protein Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Activate the surface with EDC/NHS, inject the protein solution, and then block remaining active sites with ethanolamine.
-
Binding Analysis:
-
Equilibrate the system with running buffer.
-
Inject a series of concentrations of this compound over the immobilized protein surface and a reference flow cell.
-
Monitor the change in response units (RU) in real-time.
-
After each injection, regenerate the surface if necessary using a suitable regeneration solution.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Plot the steady-state response against the fragment concentration.
-
Fit the data to a 1:1 binding model to determine the dissociation constant (KD).
-
Protocol 3: Structural Characterization by X-ray Crystallography
Objective: To determine the three-dimensional structure of the target protein in complex with this compound to understand the binding mode.
Materials:
-
Crystals of the target protein.
-
This compound solution (e.g., 10-50 mM in a cryoprotectant solution compatible with the protein crystals).
-
Cryo-loops.
-
Liquid nitrogen.
-
Synchrotron X-ray source.
Methodology:
-
Crystal Soaking: Transfer a protein crystal from its mother liquor to a solution containing the cryoprotectant and a high concentration of this compound. The soaking time can vary from minutes to hours.
-
Cryo-cooling: Pick up the soaked crystal using a cryo-loop and flash-cool it in liquid nitrogen.
-
Data Collection: Mount the frozen crystal on the goniometer of the X-ray beamline and collect diffraction data.
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the structure using molecular replacement with the known apo-protein structure.
-
Build the this compound molecule into the resulting electron density map.
-
Refine the protein-fragment complex structure to obtain a high-resolution model.
-
Mandatory Visualizations
Caption: A typical workflow for a fragment-based drug design (FBDD) campaign.
Caption: Chemical elaboration strategy for the this compound fragment hit.
Application Notes and Protocols for the N9-Alkylation of 6-Chloro-2-fluoropurine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The N9-alkylation of purine scaffolds is a critical transformation in the synthesis of a vast array of biologically active molecules, including antiviral and anticancer agents. This document provides detailed experimental procedures for the selective N9-alkylation of 6-Chloro-2-fluoropurine, a versatile starting material in medicinal chemistry. The protocols outlined below are based on established methodologies and are designed to provide researchers with reliable and reproducible methods for obtaining N9-alkylated purine derivatives. Key considerations for achieving high regioselectivity and yield are discussed, and quantitative data from representative procedures are summarized for comparative purposes.
Introduction
Purine alkylation can often result in a mixture of N9 and N7 regioisomers, with the N9 isomer typically being the desired product in drug discovery programs.[1][2] The regioselectivity of the alkylation is influenced by several factors, including the nature of the purine substrate, the alkylating agent, the base, and the solvent employed.[3] This application note details robust protocols for the N9-alkylation of this compound, a key intermediate for the synthesis of various therapeutic candidates. The physical properties of this compound are listed in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1651-29-2[4] |
| Molecular Formula | C₅H₂ClFN₄[5] |
| Molecular Weight | 172.55 g/mol [5] |
| Melting Point | 157-163 °C[4][5] |
| Appearance | Solid[4] |
| Storage | 2-8°C[4][5] |
Experimental Protocols
Two primary methods for the N9-alkylation of this compound are presented: a classical approach using a strong base and a rapid method utilizing tetrabutylammonium fluoride.
Protocol 1: N9-Alkylation using Sodium Hydride
This protocol is a standard and widely used method for the alkylation of purines.[2]
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkylating agent (e.g., ethyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography[6]
-
Hexane and Ethyl acetate for chromatography[6]
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired N9-alkylated product.[6]
Protocol 2: Rapid N9-Alkylation using Tetrabutylammonium Fluoride (TBAF)
This method offers a mild and rapid alternative for N9-alkylation, often with high yields and selectivity.[7]
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Alkylating agent (e.g., ethyl iodide, benzyl bromide)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography[6]
-
Dichloromethane and Methanol for chromatography[6]
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF, add the alkylating agent (1.5 eq).
-
Add TBAF solution (1.5 eq) dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature and monitor by TLC. The reaction is often complete within 10-30 minutes.[7]
-
Upon completion, quench the reaction with water.
-
Extract the mixture with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a dichloromethane/methanol gradient to yield the pure N9-alkylated product.[6]
Data Presentation
Table 2: Summary of Reaction Conditions and Yields for N9-Alkylation of Purine Analogs
| Method | Base/Reagent | Solvent | Alkylating Agent | Time | Temperature | Yield (%) | Reference |
| Protocol 1 Analog | NaH | DMF | Ethyl Iodide | - | RT | - | [2] |
| Protocol 1 Analog | K₂CO₃ | DMF | Alkyl Halide | - | - | - | [3] |
| Protocol 2 | TBAF | THF | Various Halides | 10 min | RT | High | [7] |
| Vorbrüggen Analog | SnCl₄, BSA | ACN | tert-Butyl Bromide | 5 h | 80 °C | 39 | [8] |
Note: Yields are highly dependent on the specific alkylating agent and substrate. The data presented are representative examples from the literature for analogous systems.
Mandatory Visualizations
Caption: Experimental workflow for the N9-alkylation of this compound.
Caption: Reaction pathway for the N9-alkylation of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 6-氯-2-氟嘌呤 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound | CAS#:1651-29-2 | Chemsrc [chemsrc.com]
- 6. teledynelabs.com [teledynelabs.com]
- 7. Tetrabutylammonium fluoride-assisted rapid N9-alkylation on purine ring: application to combinatorial reactions in microtiter plates for the discovery of potent sulfotransferase inhibitors in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of 6-Chloro-2-fluoropurine in the Generation of Purine Libraries for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purine derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, particularly in oncology and virology. The systematic synthesis and screening of purine libraries are therefore a critical component of modern drug discovery pipelines. 6-Chloro-2-fluoropurine has emerged as a highly versatile and strategic starting material for the construction of these libraries. Its differential reactivity at the C2 and C6 positions, governed by the distinct electronic properties of the fluorine and chlorine substituents, allows for controlled, sequential nucleophilic aromatic substitution (SNAr) reactions. This enables the introduction of a wide array of chemical functionalities at these positions, facilitating the rapid generation of diverse and well-defined purine libraries for screening against various biological targets.
These application notes provide a comprehensive overview of the utility of this compound in the preparation of purine libraries, with a particular focus on the development of cyclin-dependent kinase (CDK) inhibitors. Detailed experimental protocols for the synthesis of a 2,6-disubstituted purine library are provided, along with a summary of structure-activity relationship (SAR) data and visualizations of the relevant biological pathway and experimental workflow.
Key Advantages of this compound in Purine Library Synthesis
-
Orthogonal Reactivity: The fluorine atom at the C2 position is significantly more susceptible to nucleophilic attack than the chlorine atom at the C6 position. This difference in reactivity allows for selective and sequential substitution, enabling the introduction of one set of building blocks at the C2 position, followed by a different set at the C6 position.
-
Versatility in Derivatization: A broad range of nucleophiles, including amines, alcohols, and thiols, can be employed to displace the halogen atoms, leading to a vast chemical space of 2,6-disubstituted purines.
-
Foundation for Potent Bioactive Molecules: The purine scaffold is a well-established "privileged structure" that can interact with a variety of biological targets. Libraries derived from this compound have yielded potent inhibitors of important drug targets, most notably cyclin-dependent kinases (CDKs).[1][2]
Application: Synthesis of a 2,6-Disubstituted Purine Library for CDK Inhibition
Cyclin-dependent kinases are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle.[3] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[4][5] The following protocols describe the synthesis of a library of 2,6-disubstituted purines based on the this compound scaffold, aimed at identifying potent and selective CDK2 inhibitors.[1][2]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Amino-6-chloropurines
This protocol describes the selective substitution of the fluorine atom at the C2 position with a primary or secondary amine.
-
To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add the desired amine (1.1 eq).
-
Add a base, such as triethylamine (2.0 eq), to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 2-amino-6-chloropurine derivative.
Protocol 2: General Procedure for the Synthesis of 2-Amino-6-alkoxypurines
This protocol describes the subsequent substitution of the chlorine atom at the C6 position with an alkoxide.
-
To a solution of the 2-amino-6-chloropurine derivative (1.0 eq) from Protocol 1 in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add the desired alcohol (1.5 eq).
-
Add a strong base, such as sodium hydride (1.5 eq, 60% dispersion in mineral oil), portion-wise at 0 °C. Caution: Sodium hydride is highly reactive and should be handled with care under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final 2-amino-6-alkoxypurine derivative.
Data Presentation: Structure-Activity Relationship of 2,6-Disubstituted Purine Analogs as CDK2 Inhibitors
The following table summarizes the inhibitory activity of a selection of 2,6-disubstituted purine analogs against CDK2/cyclin A. The data is compiled from published literature and illustrates the impact of different substituents at the C2 and C6 positions on biological activity.[1][6]
| Compound ID | R2 Substituent | R6 Substituent | CDK2/cyclin A IC50 (nM) |
| 1 | -NH(isopropyl) | -O(cyclohexylmethyl) | 500 |
| 2 | -NH(cyclopropyl) | -O(cyclohexylmethyl) | 250 |
| 3 | -NH(aniline) | -O(cyclohexylmethyl) | 85 |
| 4 | -NH(4-fluoroaniline) | -O(cyclohexylmethyl) | 60 |
| 5 | -NH(isopropyl) | -O(benzyl) | 750 |
| 6 | -NH(isopropyl) | -NH(benzyl) | >10000 |
| 7 | -NH(aniline) | -NH(benzyl) | 2500 |
Note: IC50 values are a measure of the concentration of a drug that is required for 50% inhibition of a biological process. Lower IC50 values indicate higher potency.
Visualizations
Signaling Pathway
Caption: CDK2 signaling pathway in cell cycle progression and its inhibition.
Experimental Workflow
Caption: Workflow for purine library synthesis and screening.
Conclusion
This compound is a powerful and efficient starting material for the construction of diverse purine libraries. The orthogonal reactivity of its two halogen substituents enables a modular and systematic approach to the synthesis of 2,6-disubstituted purines. As demonstrated with the example of CDK inhibitors, this strategy allows for the exploration of structure-activity relationships and the identification of potent and selective lead compounds for drug discovery programs. The protocols and workflows presented herein provide a solid foundation for researchers to leverage the potential of this compound in their own library synthesis and drug discovery efforts.
References
- 1. Synthesis and application of functionally diverse 2,6,9-trisubstituted purine libraries as CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cyclin-Dependent Kinase Inhibitors as Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Optimizing yield and purity in 6-Chloro-2-fluoropurine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-2-fluoropurine. Our aim is to help you optimize for both yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for synthesizing this compound?
A1: The most prevalent starting materials for the synthesis of this compound are 2-amino-6-chloropurine and 2,6-dichloropurine. The choice of precursor often dictates the primary synthesis route.
Q2: Which synthetic route is most commonly employed for laboratory-scale synthesis?
A2: The Balz-Schiemann reaction is a frequently utilized method for introducing fluorine to the purine ring.[1][2] This reaction involves the diazotization of 2-amino-6-chloropurine to form a diazonium salt, which is then thermally decomposed to yield this compound.[2]
Q3: Are there alternative methods to the Balz-Schiemann reaction?
A3: Yes, other methods include:
-
Halogen Exchange (Halex) Reaction: This involves the substitution of a chlorine atom with fluorine. While a common strategy for fluorination, specific examples for this compound synthesis are less detailed in the provided literature.
-
Synthesis from 2,6-Dichloropurine: This route involves the selective nucleophilic aromatic substitution (SNAr) of the chlorine at the 2-position with a fluoride source.
-
Trimethylammonio Group Displacement: A newer approach involves converting the 6-chloro group to a trimethylammonio group, which is then displaced by fluoride using a reagent like tetrabutylammonium fluoride (TBAF).[3]
Q4: What are the key safety considerations when performing a Balz-Schiemann reaction?
A4: The thermal decomposition of the intermediate diazonium salts can be highly exothermic and presents a risk of explosion.[4] It is crucial to have good temperature control and to perform the reaction in a well-ventilated fume hood. The use of an inert solvent can help to moderate the reaction.[4]
Troubleshooting Guides
Low Yield in the Balz-Schiemann Reaction
| Potential Cause | Recommended Solution |
| Incomplete Diazotization | Ensure the reaction temperature is maintained at a low level (e.g., -15 °C) during the addition of the diazotizing agent (e.g., NaNO2).[5] Use a sufficient excess of the diazotizing agent and fluoroboric acid (HBF4). |
| Suboptimal Decomposition Conditions | The decomposition of the diazonium salt is temperature-sensitive. The optimal temperature can vary depending on the specific substrate and solvent. A gradual increase in temperature is recommended to find the ideal decomposition point without promoting side reactions. The use of low- or non-polar solvents like chlorobenzene or hexane can improve yields at lower temperatures.[6] |
| Instability of the Diazonium Intermediate | While aryl diazonium tetrafluoroborate salts are often stable enough to be isolated, their stability can vary.[4] Minimizing the time between isolation and the subsequent decomposition step can be beneficial. In-situ generation and decomposition of the diazonium salt is an alternative strategy to avoid isolation.[4] |
| Side Reactions | The aryl cation intermediate in the SN1-type mechanism is highly reactive and can be trapped by other nucleophiles present in the reaction mixture.[2] Ensure the reaction is free from significant water content, which could lead to the formation of hydroxy-purine byproducts. |
Formation of Impurities
| Potential Cause | Recommended Solution |
| Hydrolysis of Chloro Groups | During workup or purification, the chloro group at the 6-position can be susceptible to hydrolysis, especially under basic conditions, leading to the formation of the corresponding hypoxanthine derivative. Maintain neutral or slightly acidic conditions during aqueous workup. |
| Incomplete Reaction | Unreacted starting material (e.g., 2-amino-6-chloropurine) can be a major impurity. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary. |
| Formation of Isomeric Byproducts | In syntheses involving substitutions on the purine ring, the formation of isomers can occur. Careful control of reaction conditions (temperature, stoichiometry) is crucial. Purification by column chromatography or recrystallization is often necessary to separate the desired product from isomers.[5] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Balz-Schiemann Reaction
This protocol is adapted from a general procedure for the synthesis of 6-Chloro-2-fluoro-9H-purine from 2-amino-6-chloropurine.[5]
Materials:
-
2-amino-6-chloro-9H-purine
-
0.3 M Sodium Nitrite (NaNO2) aqueous solution
-
48% Fluoroboric Acid (HBF4) aqueous solution
-
50% Sodium Hydroxide (NaOH) aqueous solution
-
Dichloromethane (CH2Cl2)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
Create a suspension of 2-amino-6-chloro-9H-purine (e.g., 6.0 g, 35.4 mmol) in a suitable reaction vessel and cool to -15 °C with vigorous stirring.
-
Slowly add a 0.3 M aqueous solution of NaNO2 (e.g., 200 mL, 60 mmol) dropwise to the suspension.
-
Subsequently, add a 48% aqueous solution of HBF4 (e.g., 120 mL, 0.92 mol) over a period of 75 minutes, maintaining the low temperature.
-
Allow the reaction mixture to stir at room temperature for 20 minutes. The solution should appear light yellow.
-
Cool the reaction mixture back down to -15 °C.
-
Neutralize the mixture to a pH of 6.0 using a 50% aqueous solution of NaOH.
-
Remove the water under vacuum to obtain an orange solid.
-
Purify the crude product by silica gel column chromatography using a 90:10 mixture of dichloromethane and methanol as the eluent.
-
The final product, 6-Chloro-2-fluoro-9H-purine, is obtained as a white solid.
Yield Data: A reported yield for this procedure is 49.1%.[5]
| Reactant | Molar Equivalent |
| 2-amino-6-chloro-9H-purine | 1.0 |
| Sodium Nitrite | ~1.7 |
| Fluoroboric Acid | ~26 |
Visualizations
Caption: Workflow for the Balz-Schiemann synthesis of this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. scientificupdate.com [scientificupdate.com]
- 5. This compound | 1651-29-2 [chemicalbook.com]
- 6. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Coupling of 6-Chloro-2-fluoropurine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of 6-chloro-2-fluoropurine.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Suzuki coupling of this compound?
A1: The three most prevalent side reactions are:
-
Protodeboronation: The cleavage of the C-B bond in the boronic acid, which is replaced by a C-H bond. This leads to the formation of an arene byproduct from the boronic acid reagent.
-
Homocoupling: The coupling of two molecules of the boronic acid to form a symmetrical biaryl byproduct. This is often promoted by the presence of oxygen.[1]
-
Dehalogenation: The replacement of the chlorine atom on the this compound with a hydrogen atom, resulting in the formation of 2-fluoropurine.
Q2: Which halogen is more reactive in the Suzuki coupling of this compound?
A2: In dihalopurines, the reactivity of the halogens in Suzuki couplings generally follows the order I > Br > Cl. For this compound, the chlorine at the C6 position is the reactive site for the Suzuki coupling. The C-F bond is generally unreactive under typical Suzuki conditions.
Q3: What are the key factors influencing the success of the Suzuki coupling of this compound?
A3: The critical parameters for a successful coupling are the choice of catalyst, base, and solvent system, as well as the electronic nature of the boronic acid coupling partner. Reaction temperature and the rigorous exclusion of oxygen are also crucial for minimizing side reactions.
Q4: When should I use anhydrous versus aqueous reaction conditions?
A4: The choice of solvent system often depends on the electronic properties of the boronic acid. For couplings with electron-rich arylboronic acids, anhydrous conditions (e.g., in toluene) are often superior. Conversely, electron-deficient arylboronic acids and alkenylboronic acids may require aqueous conditions (e.g., in a DME/water mixture) to proceed efficiently.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Product
Low or no yield of the 6-aryl-2-fluoropurine can be attributed to several factors, from reagent quality to suboptimal reaction conditions.
| Potential Cause | Recommendation | Rationale |
| Inactive Catalyst | Use a fresh, high-quality palladium catalyst. Consider screening different catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf). | Palladium catalysts, especially Pd(0) species, can be sensitive to air and moisture, leading to deactivation. |
| Inappropriate Base | Screen different bases. K₂CO₃ and K₃PO₄ are commonly effective for couplings with halopurines. | The base is crucial for the activation of the boronic acid in the transmetalation step. The optimal base can be substrate-dependent. |
| Poor Solvent Choice | For electron-rich boronic acids, try anhydrous toluene. For electron-poor boronic acids, a mixture of DME and water is often effective. | The solvent affects the solubility of reagents and the stability of catalytic intermediates. |
| Low Reaction Temperature | Gradually increase the reaction temperature, typically in the range of 80-110 °C. | Insufficient temperature can lead to a slow reaction rate and incomplete conversion. |
| Protodeboronation of Boronic Acid | Use a boronic ester (e.g., pinacol ester) instead of the boronic acid. Minimize reaction time and temperature. | Boronic esters are generally more stable towards protodeboronation than their corresponding acids. |
Problem 2: Significant Formation of Side Products
The presence of significant byproducts can complicate purification and reduce the yield of the desired product.
| Side Product Observed | Potential Cause | Mitigation Strategy |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[1] |
| Dehalogenation of this compound | Presence of a hydrogen source and a catalyst capable of promoting hydrodehalogenation. | Ensure anhydrous conditions if appropriate for the specific coupling. The choice of ligand can also influence this side reaction. |
| Protodeboronation Product | Unstable boronic acid, presence of water, and/or high temperature. | Use a more stable boronic ester. For aqueous systems, consider using a milder base and the lowest effective temperature. |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene for electron-rich boronic acids, or a 4:1 mixture of DME/water for electron-poor boronic acids)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add this compound, the boronic acid, and the base.
-
Add the palladium catalyst to the vessel.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable technique such as TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways and Troubleshooting
Suzuki Catalytic Cycle and Common Side Reactions
Caption: The catalytic cycle of the Suzuki-Miyaura coupling and major side reactions.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the Suzuki coupling.
References
Troubleshooting SNAr reactions of 6-Chloro-2-fluoropurine with weak nucleophiles
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 6-chloro-2-fluoropurine in Nucleophilic Aromatic Substitution (SNAr) reactions, particularly with weak nucleophiles.
Frequently Asked Questions (FAQs)
Q1: Why is my SNAr reaction with this compound and a weak nucleophile (e.g., an aniline or a phenol) not proceeding or showing low yield?
A1: Several factors can contribute to low reactivity in this scenario:
-
Nucleophile Basicity: Weak nucleophiles, by their nature, are less reactive. The reaction may require more forcing conditions (higher temperature, longer reaction time) to proceed.
-
Inadequate Activation: The purine ring itself is electron-deficient, but weak nucleophiles may require additional activation of the substrate. The use of an acid catalyst can enhance the electrophilicity of the purine ring.[1][2]
-
Incorrect Base or Solvent: The choice of base and solvent is critical. A base that is too weak may not sufficiently deprotonate the nucleophile (if required), while a solvent that cannot stabilize the charged intermediate (Meisenheimer complex) will hinder the reaction.[3][4][5]
-
Leaving Group Reactivity: While fluoride is typically a better leaving group than chloride in SNAr reactions due to its high electronegativity, this is not always the case, especially with weak nucleophiles.[6] Under certain conditions, particularly without an acid catalyst, the reactivity order for reactions with anilines can be I > Br > Cl > F.[1][2]
Q2: I am observing substitution at the C2 position instead of the desired C6 position. How can I improve regioselectivity?
A2: The C2 position is generally more electron-deficient than the C6 position in purines, which can lead to competitive substitution. To favor substitution at C6:
-
Steric Hindrance: A bulky nucleophile may preferentially attack the less sterically hindered C6 position.
-
Temperature Control: Lowering the reaction temperature may improve selectivity, as the reaction at the more reactive C2 site might have a lower activation energy.
-
Catalyst Choice: The choice of catalyst can influence regioselectivity. Experiment with different Lewis or Brønsted acids.
Q3: What is the recommended starting point for optimizing the reaction conditions?
A3: A good starting point for optimization would be:
-
Solvent: A polar aprotic solvent such as DMF, DMSO, or acetonitrile (MeCN).[3]
-
Base: A non-nucleophilic organic base like triethylamine (Et3N) or diisopropylethylamine (DIPEA), or an inorganic base like potassium carbonate (K2CO3).[3]
-
Temperature: Start at room temperature and gradually increase to 80-120 °C if no reaction is observed.
-
Monitoring: Use TLC or LC-MS to monitor the reaction progress.
If the reaction is still sluggish, consider the addition of an acid catalyst.
Q4: How does acid catalysis work in this reaction, and which acid should I use?
A4: Acid catalysis, typically with an acid like trifluoroacetic acid (TFA), can significantly accelerate SNAr reactions with weak nucleophiles.[1][2] The acid protonates the purine ring, most likely at the N7 position.[1][2] This protonation increases the electron deficiency of the ring system, making it more susceptible to attack by a weak nucleophile. With the addition of TFA, the reactivity order of the halogens can be reversed to F > I > Br > Cl.[1][2]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No Reaction or Low Conversion | 1. Insufficiently activated nucleophile. 2. Reaction temperature is too low. 3. Inappropriate solvent. 4. Purine ring is not sufficiently electrophilic. | 1. If using a protic nucleophile, consider pre-treating with a strong, non-nucleophilic base (e.g., NaH) to generate the corresponding anion. Use a base like DBU or K2CO3.[3] 2. Gradually increase the reaction temperature, for example, in 20 °C increments. 3. Switch to a more polar aprotic solvent like DMSO or DMF.[3][4][5] 4. Add a catalytic amount of a Brønsted acid like TFA to protonate and activate the purine ring.[1][2] |
| Formation of Multiple Products | 1. Substitution at both C2 and C6 positions. 2. Side reactions involving the nucleophile or product. | 1. Attempt the reaction at a lower temperature to improve regioselectivity. Screen different solvents. 2. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. Use purified reagents and solvents. |
| Decomposition of Starting Material | 1. Reaction temperature is too high. 2. Presence of water or other reactive impurities. 3. Strong base causing degradation. | 1. Lower the reaction temperature. 2. Use anhydrous solvents and reagents. 3. Use a milder base (e.g., switch from KOH to K2CO3). |
Quantitative Data Summary
The following tables summarize reaction conditions from literature for SNAr reactions involving halogenated purines and related substrates. This data can serve as a guide for setting up your experiments.
Table 1: Effect of Base and Solvent on SNAr Yield
| Electrophile | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Fluorobiphenyl | 2-Phenylpropionitrile | t-Bu-P4 | Toluene | 80 | 18 | 39 |
| 4-Fluorobiphenyl | 2-Phenylpropionitrile | t-Bu-P4 + 4Å MS | Toluene | 80 | 18 | 91[7] |
| 4-Fluorobiphenyl | 2-Phenylpropionitrile | t-Bu-P4 + 4Å MS | 1,4-Dioxane | 80 | 18 | 81[7] |
| 4-Fluorobiphenyl | 2-Phenylpropionitrile | t-Bu-P4 + 4Å MS | Cyclohexane | 80 | 18 | 87[7] |
| 4-Fluorobiphenyl | 2-Phenylpropionitrile | t-Bu-P4 + 4Å MS | DMF | 80 | 18 | 56[7] |
Table 2: Reactivity of 6-Halopurines with Aniline
| 6-Halopurine Derivative | Catalyst | Temperature (°C) | Observation |
| 6-Iodopurine | None | 70 | Fastest reaction, induction period of ~50 min[2] |
| 6-Bromopurine | None | 70 | Slower than iodo |
| 6-Chloropurine | None | 70 | Slower than bromo |
| 6-Fluoropurine | None | 70 | Slowest reaction, induction period of ~6 h[2] |
| 6-Fluoropurine | 2 equiv. TFA | 50 | Fastest reaction[1][2] |
| 6-Iodopurine | 2 equiv. TFA | 50 | Slower than fluoro[1][2] |
| 6-Bromopurine | 2 equiv. TFA | 50 | Slower than iodo[1][2] |
| 6-Chloropurine | 2 equiv. TFA | 50 | Slowest reaction[1][2] |
Experimental Protocols
General Protocol for SNAr of this compound with an Amine Nucleophile:
-
To a solution of this compound (1.0 eq) in a suitable anhydrous polar aprotic solvent (e.g., DMF or DMSO), add the amine nucleophile (1.1 - 1.5 eq).[8]
-
Add a base such as K2CO3 or Et3N (2.0 eq).[8]
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 100 °C) and monitor the progress by TLC or LC-MS.[8]
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.[8]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purify the crude product by column chromatography.[8]
Protocol for Acid-Catalyzed SNAr with a Weak Amine Nucleophile:
-
Dissolve this compound (1.0 eq) and the aniline nucleophile (1.1-1.5 eq) in anhydrous acetonitrile.
-
Add trifluoroacetic acid (TFA) (1.0-2.0 eq) to the mixture.
-
Stir the reaction at the desired temperature (e.g., 50 °C) and monitor by TLC or LC-MS.
-
Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low conversion in SNAr reactions.
Caption: Simplified mechanism of the SNAr reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. S(N)Ar displacements with 6-(fluoro, chloro, bromo, iodo, and alkylsulfonyl)purine nucleosides: synthesis, kinetics, and mechanism1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Improving the regioselectivity of 6-Chloro-2-fluoropurine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of reactions involving 6-Chloro-2-fluoropurine.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing the regioselectivity (N9 vs. N7 substitution) of reactions with this compound?
A1: The regioselectivity of nucleophilic substitution on the purine ring of this compound is primarily influenced by a combination of electronic and steric factors, as well as the reaction conditions. Key factors include:
-
Nature of the Electrophile: Bulky electrophiles tend to favor substitution at the less sterically hindered N9 position.
-
Reaction Conditions: Kinetically controlled conditions (e.g., lower temperatures) often favor the formation of the N7-isomer, while thermodynamically controlled conditions (e.g., higher temperatures) typically lead to the more stable N9-isomer.[1]
-
Solvent: The polarity of the solvent can influence the reaction pathway. Aprotic solvents are commonly used.
-
Base: The choice of base can affect the deprotonation of the purine ring and influence the nucleophilicity of the nitrogen atoms.
-
Protecting Groups: The presence of protecting groups on the purine ring can direct the substitution to a specific nitrogen atom.
Q2: How does the 2-fluoro substituent in this compound affect its reactivity and regioselectivity compared to 6-chloropurine?
A2: The electron-withdrawing nature of the fluorine atom at the C2 position decreases the electron density of the purine ring system, making it more susceptible to nucleophilic attack compared to 6-chloropurine. This can also influence the relative nucleophilicity of the N7 and N9 positions. While specific quantitative data for this compound is limited in the literature, the general principles of regioselectivity observed for 6-chloropurine are expected to be a good starting point for optimization.
Q3: I am getting a mixture of N9 and N7 isomers. How can I improve the selectivity for the N9 isomer?
A3: To favor the formation of the N9 isomer, you should aim for thermodynamically controlled reaction conditions. Consider the following adjustments:
-
Increase the reaction temperature: Heating the reaction mixture can promote the conversion of the less stable N7 isomer to the more stable N9 isomer.[1]
-
Use a less bulky electrophile: If possible, using a smaller electrophile can reduce steric hindrance at the N9 position.
-
Prolong the reaction time: Allowing the reaction to proceed for a longer duration can help it reach thermodynamic equilibrium, favoring the N9 product.
-
Choice of Solvent and Base: Experiment with different solvent and base combinations. For instance, using NaH in DMF is a common condition for N9 alkylation.
Q4: How can I selectively synthesize the N7 isomer?
A4: Selective synthesis of the N7 isomer typically requires kinetically controlled conditions. Here are some strategies:
-
Lower the reaction temperature: Running the reaction at a lower temperature (e.g., 0 °C or below) can trap the kinetically favored N7 product.
-
Use a bulky electrophile: A sterically demanding electrophile will preferentially attack the more accessible N7 position.
-
Specific Reagents: Certain methodologies, like the use of silylated purines with a Lewis acid catalyst (e.g., SnCl₄), have been shown to favor N7 substitution under specific conditions.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | 1. Incomplete deprotonation of the purine. 2. Low reactivity of the electrophile. 3. Reaction temperature is too low. | 1. Use a stronger base or increase the equivalents of the base. 2. Use a more reactive electrophile (e.g., convert an alcohol to a tosylate or mesylate). 3. Gradually increase the reaction temperature. |
| Formation of multiple products (besides N7/N9 isomers) | 1. Side reactions at other positions of the purine ring. 2. Decomposition of starting material or product. | 1. Use milder reaction conditions. 2. Protect other reactive functional groups if present. 3. Ensure the reaction is performed under an inert atmosphere to prevent degradation. |
| Difficulty in separating N7 and N9 isomers | Isomers have very similar polarities. | 1. Optimize column chromatography conditions (e.g., use a different solvent system, a longer column, or a different stationary phase). 2. Consider preparative HPLC for difficult separations. 3. Recrystallization might be an option if one isomer is significantly less soluble. |
| Poor regioselectivity | Reaction conditions are not optimized for either kinetic or thermodynamic control. | 1. For N9 selectivity, increase the temperature and reaction time. 2. For N7 selectivity, decrease the temperature and use a bulkier reagent if possible. 3. Refer to the quantitative data tables below for starting conditions based on similar substrates. |
Data Presentation
The following tables summarize reaction conditions and regioselectivity for the alkylation of 6-chloropurine, which can serve as a valuable starting point for optimizing reactions with this compound.
Table 1: Regioselective N7-tert-Alkylation of 6-Chloropurine [1]
| Entry | Electrophile | Catalyst | Solvent | Temp (°C) | Time (h) | N7:N9 Ratio |
| 1 | tert-Butyl bromide | SnCl₄ | DCE | rt | 19 | 95:5 |
| 2 | tert-Butyl bromide | SnCl₄ | ACN | rt | 19 | 80:20 |
| 3 | 2-Bromo-2-methylbutane | SnCl₄ | DCE | rt | 24 | >95:5 |
Table 2: Regioselective N9-tert-Alkylation of 6-Chloropurine [1]
| Entry | Electrophile | Catalyst | Solvent | Temp (°C) | Time (h) | N9 Yield (%) |
| 1 | tert-Butyl bromide | SnCl₄ | ACN | 80 | 5 | 39 |
| 2 | 2-Bromo-2-methylbutane | SnCl₄ | ACN | 80 | 3 | 28 |
Experimental Protocols
Protocol 1: General Procedure for N9-Alkylation under Basic Conditions
This protocol is a general method for favoring N9 substitution.
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous DMF, add a base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reaction: Stir the mixture at 0 °C for 30 minutes. Then, add the alkylating agent (e.g., alkyl halide, 1.1 eq) dropwise.
-
Heating: Allow the reaction to warm to room temperature and then heat to a temperature between 50-80 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Regioselective N7-tert-Alkylation using a Lewis Acid Catalyst (adapted from 6-chloropurine)[1]
This protocol is adapted from a method for the selective N7-alkylation of 6-chloropurine and can be a good starting point for this compound.
-
Silylation: To a suspension of this compound (1.0 eq) in anhydrous dichloroethane (DCE), add N,O-Bis(trimethylsilyl)acetamide (BSA, 1.5 eq) under an inert atmosphere. Heat the mixture at 70-80 °C until a clear solution is obtained (approximately 30 minutes).
-
Cooling and Catalyst Addition: Cool the mixture in an ice bath and add tin(IV) chloride (SnCl₄, 2.1 eq).
-
Electrophile Addition: Remove the ice bath and stir at room temperature for 10 minutes. Then, add the tert-alkyl bromide (3.0 eq).
-
Reaction: Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction, perform an aqueous work-up, and purify the product by column chromatography.
Visualizations
Caption: Troubleshooting logic for regioselectivity.
References
Overcoming solubility issues of 6-Chloro-2-fluoropurine in organic synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when using 6-Chloro-2-fluoropurine in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound exhibits the highest solubility in polar aprotic solvents. Based on available data, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Ethanol are effective solvents.[1] For the closely related compound 6-chloropurine, DMSO and dimethylformamide are also recommended.[2]
Q2: I am observing precipitation when preparing my stock solution. What can I do?
A2: Precipitation can occur if the concentration of this compound exceeds its solubility in the chosen solvent. To address this, you can try gentle heating and/or sonication to aid dissolution.[3] If precipitation persists, consider using a co-solvent system or one of the solubilization protocols outlined in the experimental section.
Q3: Can I use a co-solvent system to improve the solubility of this compound?
A3: Yes, co-solvent systems can significantly enhance solubility. For the related compound 6-chloropurine, various formulations have been shown to yield clear solutions. These often involve a primary solvent like DMSO mixed with other agents such as polyethylene glycol (PEG300), Tween-80, or cyclodextrins in an aqueous saline solution.[3]
Q4: How does temperature affect the solubility of this compound?
A4: Generally, the solubility of solid compounds in liquid solvents increases with temperature. For 2-amino-6-chloropurine, a related compound, solubility in various organic solvents was observed to increase with rising temperature.[4][5] Therefore, gentle heating can be a useful technique to dissolve more this compound. However, it is crucial to consider the thermal stability of the compound and the boiling point of the solvent.
Q5: Are there other methods to enhance the solubility of purine analogs like this compound?
A5: Besides co-solvents and temperature adjustments, pH modification can be effective for ionizable compounds. The use of cyclodextrins, which can encapsulate poorly soluble molecules to form more soluble inclusion complexes, is another viable strategy.
Solubility Data
The following table summarizes the reported solubility of this compound and the related compound 6-chloropurine in various solvents.
| Compound | Solvent | Solubility | Notes |
| This compound | DMF | 30 mg/mL[1] | - |
| This compound | DMSO | 30 mg/mL[1] | - |
| This compound | Ethanol | 30 mg/mL[1] | - |
| 6-chloropurine | DMSO | ~10 mg/mL[2] | - |
| 6-chloropurine | Dimethylformamide | ~10 mg/mL[2] | - |
| 6-chloropurine | DMSO | 27.5 mg/mL | Requires sonication.[3] |
| 6-chloropurine | Water | 2.5 mg/mL | Requires sonication.[3] |
| 6-chloropurine | Co-solvent System 1 | ≥ 2.75 mg/mL | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[3] |
| 6-chloropurine | Co-solvent System 2 | ≥ 2.75 mg/mL | 10% DMSO, 90% (20% SBE-β-CD in Saline).[3] |
| 6-chloropurine | Co-solvent System 3 | ≥ 2.75 mg/mL | 10% DMSO, 90% Corn Oil.[3] |
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues with this compound.
Caption: A step-by-step workflow to troubleshoot solubility problems.
Experimental Protocols
Protocol 1: Basic Solubilization in a Single Solvent
Objective: To prepare a stock solution of this compound in a suitable organic solvent.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Vortex mixer
-
Water bath or sonicator (optional)
Methodology:
-
Weigh the desired amount of this compound into a clean, dry vial.
-
Add the calculated volume of DMSO or DMF to achieve the target concentration (e.g., up to 30 mg/mL).[1]
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, gently warm the vial in a water bath (40-50°C) for 5-10 minutes, with intermittent vortexing.
-
Alternatively, place the vial in a sonicator bath for 5-15 minutes until the solid dissolves.[3]
-
Visually inspect the solution to ensure it is clear and free of particulates.
Caption: Workflow for dissolving the compound in a single solvent.
Protocol 2: Solubilization using a Co-solvent System
Objective: To prepare a solution of this compound using a co-solvent system for improved solubility, adapted from protocols for 6-chloropurine.[3]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline solution (0.9% NaCl in water)
Methodology:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 27.5 mg/mL, may require sonication).[3]
-
In a separate vial, combine the co-solvents in the desired ratio. For example, to prepare 1 mL of the final solution, add 400 µL of PEG300.
-
Add 100 µL of the DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again until homogeneous.
-
Finally, add 450 µL of saline solution to reach a final volume of 1 mL and mix thoroughly. The final concentration of this compound will be 2.75 mg/mL.
Caption: Workflow for preparing a solution using a co-solvent system.
References
Preventing decomposition of 6-Chloro-2-fluoropurine during reactions
Welcome to the technical support center for 6-Chloro-2-fluoropurine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during reactions involving this versatile reagent. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help prevent its decomposition and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of decomposition for this compound?
This compound is susceptible to decomposition primarily through nucleophilic substitution reactions at its C6 and C2 positions. The chlorine atom at the C6 position is generally more labile than the fluorine atom at the C2 position and is therefore more prone to substitution.[1] Decomposition can occur via:
-
Hydrolysis: Reaction with water, especially under basic or acidic conditions, can lead to the formation of corresponding purinones.
-
Reaction with Nucleophiles: Unintended reactions with nucleophilic reagents (e.g., amines, alcohols, thiols) or solvents can lead to the formation of undesired byproducts.
-
Reaction with Strong Bases: Strong bases can deprotonate the purine ring, potentially leading to side reactions or decomposition.
Q2: I am observing the formation of an unexpected byproduct in my reaction. How can I identify the likely cause?
The formation of byproducts is often due to the high reactivity of the C6-chloro group. Consider the following possibilities:
-
Reaction with Solvent: Protic solvents such as methanol or ethanol can act as nucleophiles, leading to the formation of 6-alkoxy-2-fluoropurine.
-
Reaction with Base: If a nucleophilic base (e.g., an amine-based base) is used, it may compete with your intended nucleophile.
-
Hydrolysis: Presence of water in the reaction mixture can lead to the formation of 2-fluoro-hypoxanthine.
To identify the byproduct, techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Troubleshooting Guides
Issue 1: Low yield of the desired product due to suspected decomposition of this compound.
Possible Cause 1: Inappropriate Solvent Choice
Protic solvents can react with this compound.
Solution:
-
Utilize aprotic solvents to minimize the risk of solvolysis.
-
Ensure that the chosen aprotic solvent is dry and free of water.
| Solvent Type | Recommended Examples | Comments |
| Aprotic Polar | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF) | Good for dissolving this compound and many nucleophiles. Ensure they are anhydrous. |
| Aprotic Nonpolar | Dichloromethane (DCM), 1,4-Dioxane | May be suitable depending on the solubility of other reactants. |
Experimental Protocol: Solvent Drying
-
Select a suitable drying agent: For aprotic solvents, common drying agents include molecular sieves (3Å or 4Å), calcium hydride (CaH₂), or sodium/benzophenone ketyl (for ethers like THF and dioxane).
-
Procedure for Molecular Sieves:
-
Activate the molecular sieves by heating them in a drying oven at >250 °C for at least 4 hours under a vacuum or with a flow of dry nitrogen.
-
Allow the sieves to cool to room temperature in a desiccator.
-
Add the activated sieves to the solvent (approximately 5-10% w/v) and allow it to stand for at least 24 hours before use.
-
-
Dispense the dry solvent: Use a dry syringe or cannula to transfer the solvent, maintaining an inert atmosphere (e.g., nitrogen or argon).
Possible Cause 2: Reaction with the Base
The base used to deprotonate a nucleophile or to scavenge acid can itself be nucleophilic and react with this compound.
Solution:
-
Employ a non-nucleophilic, sterically hindered base.
| Base Type | Recommended Examples | Comments |
| Inorganic Bases | Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃) | Generally non-nucleophilic and effective in many reactions. |
| Amine Bases | Diisopropylethylamine (DIPEA), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Sterically hindered, reducing their nucleophilicity. |
Issue 2: Preferential reaction at the C6 position when substitution at the C2 position is desired.
The C6-Cl bond is more reactive towards nucleophilic substitution than the C2-F bond.
Solution: Employ a Protecting Group Strategy
To direct the reaction to the C2 position, the more reactive C6 position can be temporarily blocked with a protecting group.
Experimental Protocol: N9-Protection of this compound
A common strategy is to protect the N9 position of the purine ring, which can influence the reactivity of the C2 and C6 positions. One common protecting group is the tetrahydropyranyl (THP) group.
-
Reaction Setup:
-
Dissolve this compound in a suitable anhydrous aprotic solvent (e.g., THF or DCM) under an inert atmosphere.
-
Add 3,4-dihydro-2H-pyran (DHP) (1.2-1.5 equivalents).
-
Add a catalytic amount of a mild acid catalyst, such as pyridinium p-toluenesulfonate (PPTS).
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting N9-THP-6-chloro-2-fluoropurine by column chromatography on silica gel.
-
With the C6 position less sterically accessible or electronically deactivated by the N9-protecting group, subsequent nucleophilic substitution can be directed towards the C2 position. The protecting group can be removed later under acidic conditions.
Visualizing Reaction Pathways
To better understand the potential reactions of this compound, the following diagrams illustrate the key pathways.
Caption: Potential decomposition pathways of this compound.
Caption: Recommended workflow for preventing decomposition.
References
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 6-Chloro-2-fluoropurine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cross-coupling reactions involving 6-Chloro-2-fluoropurine.
Frequently Asked Questions (FAQs)
Q1: Why is the cross-coupling of this compound challenging?
A1: The primary challenge lies in the low reactivity of the Carbon-Chlorine (C-Cl) bond at the C6 position of the purine ring. The order of reactivity for halogenated purines in oxidative addition to a palladium catalyst is generally I > Br > Cl.[1][2] Activating the strong C-Cl bond requires carefully selected, highly active catalyst systems. Additionally, the purine core itself can coordinate to the metal center, potentially inhibiting catalysis.
Q2: What are the most common types of cross-coupling reactions performed on this compound?
A2: The most common and synthetically useful cross-coupling reactions for this substrate are:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[1][3]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with primary or secondary amines.[4][5]
-
Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.
Q3: How do I choose the right palladium catalyst and ligand for my reaction?
A3: The choice is critical and depends on the specific coupling reaction.
-
For Suzuki-Miyaura coupling: Pd(PPh₃)₄ has been shown to be an effective catalyst for 6-chloropurines.[3] For challenging couplings, more electron-rich and bulky phosphine ligands from the Buchwald ligand family (e.g., SPhos, XPhos) in combination with a palladium source like Pd₂(dba)₃ or the use of pre-formed palladium precatalysts (e.g., XPhos Pd G3) are recommended starting points.[2]
-
For Buchwald-Hartwig amination: Due to the unreactive C-Cl bond, bulky, electron-rich phosphine ligands are generally required.[6] Ligands like Xantphos, BINAP, or DPPF are good starting points.[4][6] Modern Buchwald ligands and their corresponding precatalysts are often more effective.
-
For Sonogashira coupling: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) is traditionally used.[7] The choice of ligand can influence regioselectivity in poly-halogenated purines.[8][9]
Q4: What is the role of the base in these reactions and how do I select one?
A4: The base plays a crucial role in the catalytic cycle, typically in the transmetalation step (Suzuki) or for deprotonating the nucleophile (Buchwald-Hartwig, Sonogashira).
-
Suzuki-Miyaura: Potassium carbonate (K₂CO₃) is reported to be very effective for 6-chloropurines.[3] Other common bases include cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄).[2]
-
Buchwald-Hartwig: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOt-Bu) is most common, but other bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate can be used, especially for substrates with base-sensitive functional groups.[5][6]
-
Sonogashira: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used, which also often serves as the solvent.[10]
Q5: How can I minimize side reactions like homocoupling and protodeboronation?
A5: These are common side reactions in cross-coupling.
-
Homocoupling (coupling of two nucleophiles or two electrophiles) is often caused by the presence of oxygen, which can interfere with the catalyst. Ensure your reaction is properly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[2]
-
Protodeboronation (cleavage of the C-B bond of the boronic acid in Suzuki reactions) can occur in the presence of water or acidic impurities. Using anhydrous solvents or switching to more stable boronic esters (e.g., pinacol esters) can mitigate this issue.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Yield | 1. Inactive catalyst system for C-Cl bond activation. 2. Insufficient reaction temperature. 3. Ineffective base. 4. Catalyst deactivation due to oxygen. 5. Poor solubility of reagents. | 1. Switch to a more active catalyst system (e.g., Buchwald ligands like XPhos, SPhos, or NHC ligands). Increase catalyst loading (e.g., from 2 mol% to 5 mol%).[2] 2. Increase the reaction temperature (e.g., in 10-20 °C increments). Consider using a higher-boiling solvent or microwave irradiation. 3. Screen alternative bases (e.g., for Suzuki, try Cs₂CO₃ or K₃PO₄; for Buchwald-Hartwig, try LHMDS). Ensure the base is finely powdered and dry.[2] 4. Ensure all solvents and reagents are thoroughly degassed and the reaction is run under a strict inert atmosphere. 5. Screen different solvents to improve solubility (e.g., dioxane, toluene, DMF, DME). |
| Formation of Homocoupling Byproducts | 1. Presence of oxygen in the reaction mixture. 2. For Sonogashira, traditional copper co-catalysis can promote alkyne homocoupling (Glaser coupling). | 1. Improve degassing procedures (e.g., freeze-pump-thaw cycles for solvents) and ensure a good inert atmosphere seal.[2] 2. Consider using a copper-free Sonogashira protocol. |
| Protodeboronation of Boronic Acid (Suzuki) | 1. Presence of water or acidic impurities. 2. Base is too strong or reaction temperature is too high. | 1. Use anhydrous solvents and reagents. Ensure the base is not hydrated. 2. Switch to a milder base (e.g., from K₃PO₄ to K₂CO₃). Use a more stable boronic acid derivative, such as a pinacol ester (Bpin).[2] |
| Sluggish or Stalled Reaction | 1. Catalyst has low turnover or has been poisoned. 2. Impure starting materials. | 1. Increase catalyst and/or ligand loading. Add a fresh portion of the catalyst to the reaction mixture. 2. Purify starting materials. This compound should be pure, and coupling partners (amines, boronic acids) should be free of impurities that could act as catalyst poisons. |
Data Presentation: Recommended Starting Conditions
The following tables summarize recommended starting conditions for the cross-coupling of this compound based on literature for similar substrates. Note: These are starting points and may require optimization for specific coupling partners.
Table 1: Suzuki-Miyaura Coupling Conditions [3]
| Parameter | Condition A (Electron-Rich Arylboronic Acids) | Condition B (Electron-Poor Arylboronic Acids) |
| Pd Catalyst | Pd(PPh₃)₄ (2.5–5 mol%) | Pd(PPh₃)₄ (2.5–5 mol%) |
| Base | K₂CO₃ (1.25 equiv) | K₂CO₃ (1.25 equiv) |
| Solvent | Toluene (anhydrous) | DME/H₂O |
| Temperature | 100 °C | 85 °C |
Table 2: Buchwald-Hartwig Amination General Conditions
| Parameter | Recommended Starting Condition |
| Pd Precatalyst | XPhos Pd G3 or RuPhos Pd G3 (2-5 mol%) |
| Ligand | XPhos or RuPhos (if not using a precatalyst) |
| Base | NaOt-Bu or LHMDS (1.5-2.0 equiv) |
| Solvent | Toluene or Dioxane (degassed) |
| Temperature | 80–110 °C |
Table 3: Sonogashira Coupling General Conditions
| Parameter | Recommended Starting Condition |
| Pd Catalyst | Pd(PPh₃)₄ (2-5 mol%) |
| Cu Co-catalyst | CuI (3-10 mol%) |
| Base/Solvent | Et₃N or DIPEA (degassed) |
| Temperature | Room Temperature to 80 °C |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling [3]
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium carbonate (K₂CO₃, 1.25 equiv).
-
Add the palladium catalyst, Pd(PPh₃)₄ (5 mol%).
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Seal the vessel and evacuate and backfill with argon or nitrogen (repeat this cycle three times).
-
Add the degassed solvent (anhydrous toluene for electron-rich partners or DME/H₂O for electron-poor partners) via syringe.
-
Heat the reaction mixture to the desired temperature (100 °C for toluene, 85 °C for DME/H₂O) and stir vigorously for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the base (e.g., NaOt-Bu, 1.5 equiv).
-
Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
In a separate flask, dissolve this compound (1.0 equiv) and the amine (1.2 equiv) in the degassed solvent (e.g., toluene).
-
Add the solution of the substrates to the reaction vessel containing the catalyst and base.
-
Heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, combine the organic layers, wash with brine, dry, and concentrate.
-
Purify the residue by flash column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting workflow for low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. jk-sci.com [jk-sci.com]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. snu.elsevierpure.com [snu.elsevierpure.com]
- 9. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. DSpace [repository.kaust.edu.sa]
Technical Support Center: Purification of 6-Chloro-2-fluoropurine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-Chloro-2-fluoropurine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound and its derivatives?
A1: The most prevalent purification techniques for this class of compounds include column chromatography, preparative High-Performance Liquid Chromatography (HPLC), and recrystallization. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: My this compound derivative is showing poor peak shape (tailing or fronting) in reverse-phase HPLC. What could be the cause and how can I fix it?
A2: Poor peak shape in HPLC for purine derivatives is often due to secondary interactions with the stationary phase or issues with the mobile phase.[1][2]
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Secondary Silanol Interactions: Residual silanol groups on silica-based columns can interact with the basic purine ring, causing peak tailing.[1] To mitigate this, consider using a column with end-capping or a polar-embedded stationary phase.
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization state of your compound. For basic compounds like purine derivatives, using a mobile phase with a low pH (e.g., 2.5-3.0) can improve peak shape.[1]
-
Ion-Pairing Agents: Adding an ion-pairing agent, such as sodium heptane sulfonate, to the mobile phase can improve retention and peak symmetry for polar analytes.[1]
-
Injection Solvent: Ensure your sample is dissolved in a solvent compatible with the initial mobile phase to avoid peak distortion.[1]
Q3: I am experiencing low recovery of my compound after column chromatography. What are the potential reasons?
A3: Low recovery during column chromatography can stem from several factors:
-
Irreversible Adsorption: Your compound may be strongly and irreversibly binding to the stationary phase. This can sometimes be addressed by adding a modifier to the mobile phase, such as a small amount of a more polar solvent or a competing agent.
-
Compound Instability: this compound derivatives can be susceptible to degradation on silica gel. Minimizing the time the compound spends on the column can help.
-
Co-elution with Non-UV Active Impurities: If you are monitoring by UV, an impurity that does not absorb UV light may be co-eluting with your product, leading to an overestimation of the amount of impurity and subsequent loss of product during fraction cutting.
-
Improper Eluent Polarity: If the eluent is not polar enough, your compound may not move off the column. Conversely, if it is too polar, it may elute too quickly with impurities. Careful optimization of the solvent system is crucial.
Q4: What are the best practices for recrystallizing this compound derivatives?
A4: Successful recrystallization hinges on selecting an appropriate solvent system.
-
Solvent Selection: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for purine derivatives include ethanol, methanol, water, or mixtures like ethanol/water.[3][4]
-
"Oiling Out": If your compound separates as an oil instead of crystals, it may be due to the solution being too concentrated, cooling too rapidly, or the presence of impurities.[3][5] Try using a more dilute solution, allowing for slower cooling, or adding a small amount of a solvent in which the compound is more soluble.
-
Inducing Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation of Compound and Impurities | Incorrect stationary phase or mobile phase. | Consider using a different stationary phase (e.g., amine-functionalized silica for polar purines) or adjusting the mobile phase polarity.[6] A shallow gradient elution can also improve resolution. |
| Compound Streaking on the Column | Sample overload or poor solubility in the mobile phase. | Reduce the amount of sample loaded onto the column. Ensure the sample is fully dissolved in the loading solvent, which should be as non-polar as possible. |
| Cracked or Channeled Column Bed | Improper packing of the column. | Repack the column carefully to ensure a uniform and stable bed. |
| Low Yield | Compound degradation on silica or irreversible adsorption. | Minimize the purification time. Consider using a less acidic stationary phase or adding a base like triethylamine to the mobile phase if your compound is acid-sensitive.[6] |
Preparative HPLC
| Problem | Possible Cause | Solution |
| Broad or Tailing Peaks | Secondary interactions with the stationary phase; column overload. | Use a mobile phase with a low pH (e.g., containing 0.1% formic acid or trifluoroacetic acid) to suppress silanol interactions.[7] Reduce the injection volume or sample concentration. |
| Variable Retention Times | Inadequate column equilibration; changes in mobile phase composition. | Ensure the column is thoroughly equilibrated with the mobile phase before each injection. Use freshly prepared, high-purity solvents. |
| Poor Resolution | Inappropriate gradient or mobile phase. | Optimize the gradient profile. A shallower gradient around the elution time of your compound can improve separation. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol). |
| Clogged Column or High Backpressure | Particulate matter in the sample or mobile phase; sample precipitation. | Filter all samples and mobile phases through a 0.22 µm filter.[7] Ensure the sample is fully soluble in the initial mobile phase conditions. |
Recrystallization
| Problem | Possible Cause | Solution |
| No Crystals Form Upon Cooling | Solution is not saturated (too much solvent used); supersaturation. | Evaporate some of the solvent to increase the concentration.[5] Induce crystallization by scratching the inner surface of the flask or adding a seed crystal. |
| "Oiling Out" (Compound Separates as a Liquid) | Solution is too concentrated; cooling is too rapid; significant impurities present. | Re-heat the solution and add a small amount of additional solvent.[5] Allow the solution to cool more slowly. If oiling persists, an alternative purification method like chromatography may be necessary. |
| Low Recovery of Crystals | Too much solvent used; crystals are significantly soluble in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the compound.[8] Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.[8] |
| Colored Impurities in Crystals | Impurities are not effectively removed by a single recrystallization. | Consider a hot filtration step with activated carbon to remove colored impurities before cooling. A second recrystallization may be necessary. |
Quantitative Data
Table 1: Representative Purification Data for this compound Derivatives
| Purification Method | Starting Material | Scale | Eluent/Solvent | Yield | Purity | Reference |
| Column Chromatography | Crude 2-amino-6-chloropurine | 4.74g | 5% NaOH (for recrystallization) | 70.2% | 97.6% (HPLC) | [9] |
| Column Chromatography | Crude 2-amino-6-chloropurine | 63.5g | 5% NaOH (for recrystallization) | 93.7% | 99.4% (HPLC) | [9] |
| Preparative HPLC | Crude Antimicrobial Peptide | 200mg | Acetonitrile/Water with TFA | 90.4% | >99% (HPLC) | [10] |
| Preparative HPLC | Crude Antimicrobial Peptide | 100mg | Acetonitrile/Water with TFA | 87.5% | >99% (HPLC) | [10] |
Experimental Protocols
Protocol 1: Column Chromatography of this compound
This protocol is adapted from a reported synthesis of this compound.
-
Column Preparation:
-
Select an appropriately sized glass column and slurry pack with silica gel in a non-polar solvent (e.g., hexane or dichloromethane).
-
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
If the crude product is not fully soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). A common starting eluent ratio is 90:10 dichloromethane to methanol.
-
Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound as a solid.
-
Protocol 2: Preparative HPLC of a this compound Derivative
This protocol provides a general guideline for preparative reverse-phase HPLC.
-
Method Development (Analytical Scale):
-
Develop an analytical HPLC method using a C18 column to achieve good separation of the target compound from impurities.
-
A typical mobile phase system is a gradient of acetonitrile in water with 0.1% formic acid.[7]
-
-
Sample Preparation:
-
Preparative Run:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions.
-
Inject the filtered sample. The injection volume can be significantly larger than on an analytical scale.[7]
-
Run the preparative gradient, which is a scaled-up version of the optimized analytical method.
-
Collect fractions based on the UV chromatogram, isolating the peak corresponding to the target compound.[7]
-
-
Post-Purification:
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions.
-
Remove the solvent via lyophilization or rotary evaporation to obtain the final product.[7]
-
Protocol 3: Recrystallization of a this compound Derivative
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude product.
-
Add a few drops of a potential solvent and observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise to the heated (near boiling) crude material with stirring until the solid just dissolves. Use the minimum amount of hot solvent.[8]
-
-
Cooling and Crystallization:
-
Allow the flask to cool slowly to room temperature. Rapid cooling can lead to the formation of small or impure crystals.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[8]
-
Dry the crystals in a vacuum oven or desiccator to remove residual solvent.
-
Visualizations
Signaling Pathway Diagrams
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. teledynelabs.com [teledynelabs.com]
- 7. benchchem.com [benchchem.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. CN113234077B - Synthesis method of 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 10. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
Managing acidic byproducts in 6-Chloro-2-fluoropurine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-2-fluoropurine. The focus is on managing acidic byproducts generated during the synthesis, a critical step for ensuring optimal yield and purity.
Troubleshooting Guide
Unforeseen challenges can arise during the synthesis of this compound. This guide addresses common issues related to the management of acidic byproducts.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete Diazotization: Insufficient nitrous acid or reaction time. | Ensure the reaction mixture tests positive for excess nitrous acid using starch-iodide paper. If negative, slowly add more sodium nitrite solution. Maintain the reaction at low temperatures (0-5 °C) for the recommended duration. |
| Decomposition of Diazonium Salt: The reaction temperature was too high during diazotization or upon warming. Diazonium salts are unstable at elevated temperatures. | Strictly maintain the reaction temperature below 5°C during the addition of sodium nitrite. Avoid warming the diazonium salt solution before the addition of the fluorinating agent. | |
| Product Loss During Work-up: The pH of the aqueous layer was not optimal during extraction, leading to the product remaining in the aqueous phase. | Carefully adjust the pH of the reaction mixture to approximately 6.0 with a suitable base (e.g., 50% NaOH solution) before extraction.[1] Use a pH meter for accurate measurement. | |
| Hydrolysis of Product: Exposure to strong acidic or basic conditions for a prolonged period during work-up can lead to hydrolysis of the chloro and fluoro substituents. | Minimize the time the product is in contact with strong acids or bases. Perform neutralization and extraction steps promptly. | |
| Product is a Dark Oil or Tarry Substance | Formation of Azo Compounds: Side reactions of the diazonium salt, often catalyzed by excess nitrous acid or elevated temperatures. | After diazotization is complete, add a small amount of urea or aminosulfonic acid to quench any excess nitrous acid before proceeding with the reaction.[2] |
| Decomposition Products: Overheating the reaction mixture can lead to the formation of phenolic impurities and other polymeric materials. | Ensure efficient cooling and temperature control throughout the reaction, especially during the exothermic diazotization step. | |
| Presence of Colored Impurities in the Final Product | Residual Azo Dyes: Incomplete removal of colored byproducts during purification. | Purify the crude product using column chromatography on silica gel. A solvent system such as dichloromethane/methanol (90:10) can be effective.[1] |
| Oxidation of Intermediates or Product: Exposure to air and light can cause degradation of sensitive compounds. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect the reaction mixture from light where possible. | |
| Difficulty in Isolating the Product | Emulsion Formation During Extraction: The presence of fine solid byproducts or incorrect pH can lead to the formation of a stable emulsion. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Filtration of the reaction mixture before extraction may also be beneficial. |
| Product is Water-Soluble: At very low or high pH, the purine ring can be protonated or deprotonated, increasing its water solubility. | As mentioned, adjusting the pH to around 6.0 is crucial for minimizing the water solubility of this compound.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary source of acidic byproducts in the synthesis of this compound?
The primary source of acidic byproducts is the use of fluoroboric acid (HBF₄) in the Balz-Schiemann reaction to introduce the fluorine atom.[1] Additionally, the diazotization step is carried out in a strongly acidic medium, typically using a mineral acid like hydrochloric acid to generate nitrous acid in situ from sodium nitrite.[3]
Q2: Why is it crucial to control the pH during the work-up?
Controlling the pH is critical for several reasons. Firstly, it ensures that the this compound product is in its neutral form, which minimizes its solubility in water and allows for efficient extraction into an organic solvent. A pH of approximately 6.0 is recommended.[1] Secondly, extreme pH values (either highly acidic or basic) can promote the hydrolysis of the chloro and fluoro groups on the purine ring, leading to the formation of impurities and a lower yield.
Q3: What are the consequences of incomplete neutralization of the acidic byproducts?
Incomplete neutralization can lead to several problems:
-
Low extraction efficiency: The protonated product will remain in the aqueous layer, significantly reducing the isolated yield.
-
Product degradation: Residual acid can cause the product to degrade over time, even during storage.
-
Interference with downstream reactions: If the this compound is used in subsequent synthetic steps, the residual acid can interfere with the reaction chemistry.
Q4: Are there any alternatives to using sodium hydroxide for neutralization?
While sodium hydroxide is commonly used, other bases such as potassium hydroxide or sodium bicarbonate can also be employed. The choice of base may depend on the scale of the reaction and the desired final pH. Sodium bicarbonate is a weaker base and may offer more controlled neutralization, reducing the risk of making the solution too alkaline.
Q5: What safety precautions should be taken when handling fluoroboric acid and its byproducts?
Fluoroboric acid is corrosive and toxic. It is essential to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves (e.g., neoprene or nitrile), and a lab coat. In case of skin contact, immediately wash the affected area with copious amounts of water and apply a calcium gluconate gel. Always have an emergency plan and the necessary safety equipment readily available when working with fluoride-containing compounds.
Experimental Protocol: Synthesis of this compound
This protocol is based on established literature procedures for the synthesis of this compound from 2-amino-6-chloropurine via a diazotization-fluorination reaction.[1]
Materials:
-
2-amino-6-chloropurine
-
Sodium nitrite (NaNO₂)
-
48% Fluoroboric acid (HBF₄)
-
50% Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Methanol (CH₃OH)
-
Silica gel for column chromatography
-
Deionized water
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-amino-6-chloropurine (e.g., 6.0 g, 35.4 mmol) in deionized water.
-
Cool the suspension to -15 °C using an appropriate cooling bath (e.g., acetone/dry ice).
-
Slowly add a pre-cooled 0.3 M aqueous solution of sodium nitrite (e.g., 200 mL, 60 mmol) dropwise to the vigorously stirred suspension, maintaining the temperature below -10 °C.
-
Subsequently, add 48% aqueous HBF₄ (e.g., 120 mL, 0.92 mol) dropwise over a period of 75 minutes, ensuring the temperature does not rise above -10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 20 minutes. The solution should turn a light yellow color.
-
-
Neutralization and Work-up:
-
Cool the reaction mixture back down to -15 °C.
-
Slowly and carefully neutralize the acidic solution by adding a 50% NaOH solution dropwise until the pH of the mixture reaches 6.0. Monitor the pH using a calibrated pH meter. This step is highly exothermic and requires efficient cooling to maintain a low temperature.
-
Remove the water from the reaction mixture under reduced pressure (vacuum).
-
-
Purification:
-
The resulting orange solid is then subjected to purification by silica gel column chromatography.
-
Prepare a silica gel column using a suitable slurry solvent.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with a mixture of dichloromethane and methanol (e.g., 90:10 v/v).
-
Monitor the fractions by thin-layer chromatography (TLC) to identify the fractions containing the desired product (Rf value is approximately 0.50 in the specified eluent).
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain this compound as a white solid. A typical yield is around 49%.[1]
-
Visualizations
Below are diagrams to visually represent the key aspects of the this compound synthesis and the management of its acidic byproducts.
Caption: Chemical synthesis pathway of this compound.
Caption: Experimental workflow for managing acidic byproducts.
Caption: Troubleshooting decision tree for low yield.
References
- 1. This compound | 1651-29-2 [chemicalbook.com]
- 2. US4439361A - Process for controlling diazotization reactions involving nitrous reactant by testing the air above the reaction batch for its content of nitrous gases and feeding nitrous reactant in accordance with said content - Google Patents [patents.google.com]
- 3. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Synthesis of 6-Chloro-2-fluoropurine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 6-chloro-2-fluoropurine and its derivatives.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound derivatives, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield in the Synthesis of this compound from 2-Amino-6-chloropurine
-
Question: My yield of this compound from 2-amino-6-chloropurine is significantly lower than expected. What are the possible reasons and how can I improve it?
-
Answer: Low yields in this reaction, which typically involves a Sandmeyer-type reaction, can stem from several factors:
-
Incomplete Diazotization: The conversion of the 2-amino group to a diazonium salt is critical. Ensure the reaction temperature is maintained at -15°C during the addition of sodium nitrite and HBF₄.[1] Inadequate cooling can lead to the decomposition of the diazonium intermediate.
-
Suboptimal pH during Neutralization: After the diazotization, the pH must be carefully adjusted to ~6.0 with a 50% NaOH solution while keeping the temperature low.[1] Deviation from this pH can lead to the formation of side products.
-
Inefficient Extraction and Purification: The product is often purified by silica gel column chromatography.[1] Ensure proper selection of the eluent system (e.g., 90:10 dichloromethane to methanol) to effectively separate the product from impurities.[1] Loss of product can occur during extraction and chromatography if not performed carefully.
-
Issue 2: Poor Reactivity in Nucleophilic Aromatic Substitution (SNAr) Reactions
-
Question: I am experiencing slow or incomplete reactions when trying to substitute the chlorine at the C6 position of this compound with an alkoxide or amine. What can I do to drive the reaction to completion?
-
Answer: The reactivity of the C6 position towards nucleophilic attack can be challenging due to the electron-rich nature of the purine ring.[2] Here are some strategies to enhance reactivity:
-
Activation with DABCO: Pre-treating this compound with 1,4-diazabicyclo[2.2.2]octane (DABCO) can form a more electrophilic intermediate at the C6 position, facilitating nucleophilic attack.[2][3] This can reduce the required amount of the nucleophile and may lead to milder reaction conditions.
-
Optimization of Base and Solvent: For reactions involving alcohols, a strong base like sodium hydride (NaH) is typically used to generate the alkoxide in an anhydrous solvent like THF.[2][3] The choice of base and solvent can significantly impact the reaction rate and yield.
-
Temperature Control: While heating can increase the reaction rate, it can also lead to the formation of di-substituted byproducts where both the C6-chloro and C2-fluoro groups are substituted.[3] A staged temperature profile, such as stirring at room temperature initially followed by reflux, can help minimize this side reaction.[3]
-
Use of a Better Leaving Group: In some cases, converting the chloro group to a better leaving group, such as a trimethylammonio group, can facilitate the substitution.[4]
-
Issue 3: Formation of Di-substituted Byproducts
-
Question: During the synthesis of 6-alkoxy-2-fluoropurines, I am observing the formation of a significant amount of the 2,6-dialkoxy-purine byproduct. How can I improve the selectivity for mono-substitution at the C6 position?
-
Answer: The C2-fluoro group can also undergo nucleophilic substitution, leading to di-substituted products. To favor mono-substitution at the C6 position:
-
Control Reaction Temperature: As mentioned, immediate heating can promote di-substitution. Running the reaction at room temperature for a period before heating to reflux can significantly decrease the formation of the unwanted di-substituted product.[3]
-
Stoichiometry of the Nucleophile: Carefully controlling the equivalents of the nucleophile is crucial. Using a large excess of the alkoxide can increase the likelihood of di-substitution. Optimization studies have shown that around 2.5 equivalents of the alcohol can provide the highest yield of the desired mono-substituted product.[3]
-
Reaction Time: Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC). Stopping the reaction once the starting material is consumed can prevent the further reaction of the mono-substituted product to the di-substituted one.
-
Frequently Asked Questions (FAQs)
Q1: What is a standard protocol for the synthesis of this compound?
A1: A common method involves the diazotization of 2-amino-6-chloropurine. A general procedure is as follows:
-
Suspend 2-amino-6-chloro-9H-purine in a solution.
-
Cool the suspension to -15°C.
-
Slowly add an aqueous solution of sodium nitrite (NaNO₂).
-
Subsequently, add a 48% aqueous solution of tetrafluoroboric acid (HBF₄) over an extended period.
-
Allow the reaction mixture to stir at room temperature.
-
Re-cool the mixture to -15°C and neutralize it to a pH of 6.0 with a 50% aqueous solution of sodium hydroxide (NaOH).
-
The resulting solid is then purified, typically by silica gel column chromatography.[1]
Q2: Are there alternative fluorinating agents for purine synthesis?
A2: Yes, besides the Balz-Schiemann reaction which uses HBF₄, other fluorinating agents can be employed. For instance, tetrabutylammonium fluoride trihydrate (TBAF·3H₂O) has been used as a safe and inexpensive fluorinating agent to replace chlorine atoms in 6-chloropurine derivatives with fluorine at room temperature.[4]
Q3: How can I purify the final this compound derivatives?
A3: Common purification techniques include:
-
Flash Column Chromatography: This is a widely used method for separating the desired product from unreacted starting materials and byproducts.[1][2] The choice of solvent system is critical for good separation.
-
Recrystallization: This can be an effective method for obtaining highly pure crystalline products.
-
Precipitation: In some cases, the product can be precipitated from the reaction mixture by the addition of a non-solvent.[2]
Q4: What are some of the key applications of this compound derivatives?
A4: this compound is a versatile heterocyclic building block used in the synthesis of various biologically active compounds.[1] Its derivatives have been investigated as:
-
Inhibitors of cyclin-dependent kinases (CDKs) for potential cancer therapy.[2][3]
-
Antiviral agents against HIV and hepatitis B virus (HBV).[1]
-
Potential anti-SARS-CoV agents.[5]
Quantitative Data Summary
Table 1: Reaction Conditions and Yields for the Synthesis of this compound Derivatives
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-6-chloro-9H-purine | NaNO₂, 48% HBF₄, 50% NaOH | Water | -15 to RT | - | 49.1 | [1] |
| This compound | Cyclohexylmethanol, NaH | THF | RT to Reflux | 3 | 75 | [3] |
| This compound | DABCO, then Alcohol | THF, CH₂Cl₂ | RT | 24 | 91 (DABCO adduct) | [2] |
| 6-Chloropurine derivative | TBAF·3H₂O | DMSO | 30 | 168 (7 days) | 71.3 | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Amino-6-chloropurine [1]
-
Preparation: Vigorously stir a suspension of 2-amino-6-chloro-9H-purine (6.0 g, 35.4 mmol) in a suitable vessel.
-
Diazotization: Cool the suspension to -15°C. Slowly add a 0.3 M aqueous solution of NaNO₂ (200 mL, 60 mmol) dropwise. Subsequently, add 120 mL of 48% aqueous HBF₄ (0.92 mol) over 75 minutes, maintaining the temperature at -15°C.
-
Reaction: Allow the reaction mixture to stir at room temperature for 20 minutes, during which it should turn into a light yellow solution.
-
Neutralization: Cool the reaction mixture again to -15°C and carefully neutralize it to a pH of 6.0 by adding a 50% aqueous solution of NaOH.
-
Work-up: Remove the water under vacuum.
-
Purification: Purify the resulting orange solid by silica gel column chromatography using a 90:10 mixture of dichloromethane and methanol as the eluent. The final product is a white solid.
Protocol 2: Synthesis of 6-Alkoxy-2-fluoropurines via Nucleophilic Aromatic Substitution [2][3]
-
Alkoxide Formation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (NaH, 60% dispersion in mineral oil, ~2.5 equivalents) in anhydrous tetrahydrofuran (THF). To this suspension, add the desired alcohol (~2.5 equivalents) dropwise. Stir the mixture at room temperature for 1 hour.
-
Nucleophilic Substitution: To the prepared alkoxide solution, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Staged Heating: Stir the reaction mixture at room temperature for 2 hours. Then, heat the mixture to reflux and monitor the reaction progress by TLC.
-
Quenching and Work-up: Once the reaction is complete, cool the mixture and quench it by the addition of water. Neutralize the mixture with acetic acid.
-
Purification: Concentrate the mixture in vacuo and purify the resulting solid by flash column chromatography.
Visualizations
Caption: General experimental workflows for the synthesis of this compound and its subsequent derivatization.
Caption: Troubleshooting decision tree for addressing low yields in the synthesis of this compound.
References
- 1. This compound | 1651-29-2 [chemicalbook.com]
- 2. uwindsor.scholaris.ca [uwindsor.scholaris.ca]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 6-Chloro-2-fluoropurine and 2,6-Dichloropurine in SNAr Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 6-chloro-2-fluoropurine and 2,6-dichloropurine in nucleophilic aromatic substitution (SNAr) reactions. Understanding the relative reactivity and regioselectivity of these key starting materials is crucial for the efficient synthesis of a wide range of biologically active purine derivatives. This document summarizes key experimental findings, provides detailed reaction protocols, and offers a theoretical framework for rationalizing the observed reactivity patterns.
Executive Summary
In SNAr reactions, this compound is generally more reactive than 2,6-dichloropurine. This heightened reactivity is attributed to the strong electron-withdrawing effect of the fluorine atom at the C2 position, which further activates the purine ring towards nucleophilic attack. For both substrates, nucleophilic substitution occurs preferentially at the C6 position. This regioselectivity is a well-established trend for 2,6-dihalopurines. The C6 position is inherently more electrophilic in the purine ring system, a characteristic that is further amplified by the presence of electron-withdrawing halogen substituents.
Reactivity and Regioselectivity: A Detailed Analysis
The reactivity of purine derivatives in SNAr reactions is primarily governed by the electronic effects of the substituents on the purine ring and the nature of the leaving group.
Electronic Effects of Halogen Substituents:
The order of reactivity for halogens as activating groups in SNAr reactions is typically F > Cl > Br > I. This is because the rate-determining step is usually the initial attack of the nucleophile to form the Meisenheimer complex. The stability of this intermediate is enhanced by strong electron-withdrawing groups that can delocalize the negative charge. Fluorine, being the most electronegative halogen, exerts the strongest inductive electron-withdrawing effect, thus stabilizing the Meisenheimer complex and accelerating the reaction rate.
In the case of This compound , the fluorine atom at the C2 position significantly enhances the electrophilicity of the purine ring, making it more susceptible to nucleophilic attack compared to 2,6-dichloropurine , where two less electronegative chlorine atoms are present.
Regioselectivity of Nucleophilic Attack:
For 2,6-dihalopurines, nucleophilic substitution is consistently observed to occur preferentially at the C6 position. This regioselectivity can be attributed to the inherent electronic properties of the purine ring system. The C6 position is electronically more deficient and thus more electrophilic than the C2 position. This is supported by both experimental observations and theoretical calculations. Several studies on the synthesis of 2,6-disubstituted purines from 2,6-dichloropurine have demonstrated that the first substitution invariably takes place at the C6 position.
Experimental Data Comparison
Table 1: Comparison of SNAr Reactions with Amines
| Starting Material | Nucleophile | Conditions | Product | Yield | Reference |
| This compound | Aniline | EtOH, reflux, 3h | 6-Anilino-2-fluoropurine | Not specified | Inferred from general reactivity principles |
| 2,6-Dichloropurine | Diethylamine | CH2Cl2, rt, 1h | 2-Chloro-6-(diethylamino)purine | Moderate to Excellent | [1] |
| 2,6-Dichloropurine | Various Amines | - | 2-Amino-6-alkylaminopurines | - | [2] |
Table 2: Comparison of SNAr Reactions with Alkoxides
| Starting Material | Nucleophile | Conditions | Product | Yield | Reference |
| This compound | Sodium Methoxide | MeOH, rt | 6-Methoxy-2-fluoropurine | High | Inferred from general reactivity principles |
| 2,6-Dichloropurine | Sodium Methoxide | MeOH, reflux | 2-Chloro-6-methoxypurine | Good | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-6-(diethylamino)purine from 2,6-Dichloropurine
-
Materials: 2,6-Dichloropurine, Diethylamine, Dichloromethane (CH2Cl2).
-
Procedure: To a room-temperature solution of 2,6-dichloropurine (1.0 eq) in CH2Cl2, diethylamine (2.0 eq) is added dropwise. The reaction mixture is stirred at room temperature for 1 hour. The reaction progress can be monitored by TLC. Upon completion, the reaction mixture is filtered through a pad of silica gel. The filtrate is concentrated under reduced pressure, and the resulting residue is purified by silica gel chromatography to afford 2-chloro-6-(diethylamino)purine.[1]
Protocol 2: General Procedure for the Synthesis of 2-Amino-6-alkylaminopurines from 2,6-Dichloropurine
-
Materials: 2,6-Dichloropurine, aliphatic amine.
-
Procedure: The synthesis of 2,6-diamino-substituted purines is achieved through two sequential selective nucleophilic substitution reactions. The first substitution with an aliphatic amine occurs selectively at the C6-position. The subsequent substitution at the C2-position requires more forcing conditions to yield the desired 2-amino-6-alkylaminopurine.[2]
Mandatory Visualizations
Caption: Comparative SNAr reaction pathways.
References
The Strategic Advantage of 6-Chloro-2-fluoropurine in Kinase Inhibitor Synthesis: A Comparative Analysis
A deep dive into the comparative utility of 6-Chloro-2-fluoropurine against other halopurines reveals its superior flexibility and efficiency in the synthesis of potent and selective kinase inhibitors. This guide provides a comprehensive comparison, supported by experimental data and detailed protocols, for researchers and professionals in drug development.
The landscape of kinase inhibitor discovery is continually evolving, with a significant focus on the development of small molecules that can selectively target specific kinases implicated in diseases such as cancer.[1] Purine-based scaffolds have emerged as a cornerstone in this endeavor, offering a versatile platform for designing potent inhibitors.[1] Among the various starting materials, halopurines are particularly valuable due to their amenability to nucleophilic substitution reactions, allowing for the introduction of diverse functionalities to modulate inhibitor potency and selectivity. This guide presents a comparative study focusing on this compound and its advantages over other halopurines in the synthesis of kinase inhibitors, targeting key enzymes such as Cyclin-Dependent Kinases (CDKs) and Aurora Kinases.
Reactivity and Synthetic Advantages: A Head-to-Head Comparison
The strategic placement of halogen atoms on the purine ring significantly influences the reactivity and regioselectivity of nucleophilic aromatic substitution (SNAr) reactions, which are fundamental to the synthesis of a vast array of kinase inhibitors. The differential reactivity of halogens at the C2 and C6 positions of the purine core allows for a stepwise and controlled introduction of various substituents.
This compound stands out due to the distinct reactivity of its two halogen atoms. The fluorine atom at the C2 position is generally more susceptible to nucleophilic attack than the chlorine atom at the C6 position. This differential reactivity allows for selective substitution at the C2 position, followed by a subsequent modification at the C6 position, providing a versatile and controlled synthetic route.[2] In contrast, starting materials like 2,6-dichloropurine offer less regioselective control, often leading to mixtures of products.
Kinetic studies on SNAr reactions of 6-halopurine nucleosides have shown that the reactivity order can vary depending on the nucleophile.[3] For many common nucleophiles used in kinase inhibitor synthesis, the C-F bond is more labile than the C-Cl bond in SNAr reactions.[4] This heightened reactivity of the fluorine atom in this compound facilitates milder reaction conditions and can lead to higher yields for the initial substitution step.
Comparative Data on Kinase Inhibitor Synthesis
The following tables summarize key quantitative data from the synthesis and evaluation of kinase inhibitors derived from this compound and other halopurines.
| Starting Material | Target Kinase | Key Reaction Type | Product Yield (%) | Reference |
| This compound | CDK2 | Nucleophilic Aromatic Substitution (at C2) | 65% for 2-anilino-6-chloropurine | [5] |
| 2,6-Dichloropurine | CDK2 | Nucleophilic Aromatic Substitution | Not specified | [6] |
| This compound | Aurora A | Suzuki Coupling (at C6) | >80% for coupled intermediate | [5] |
| 2,4,6-Trichloropyrimidine | Aurora A | Nucleophilic Substitution | 10-50% | [7] |
Table 1: Comparison of reaction yields in the synthesis of kinase inhibitor precursors.
| Inhibitor Scaffold | Derived from | Target Kinase | IC50 (nM) | Selectivity | Reference |
| 2-Anilino-6-alkoxypurine | This compound | CDK2/cyclin E | 30 | Selective for CDK2/5/9 | [8][9] |
| 6-(3-chloroanilino)purine | 2,6-Dichloropurine | CDK2 | 300 | Not specified | [6] |
| Pyrimidine-based inhibitor | 2,4,6-Trichloropyrimidine | Aurora A | 7.1 | >35-fold selective for Aurora A over B | [7][10] |
| Pyrimidine-based inhibitor | Not specified | Aurora A | < 200 | Not specified | [11] |
Table 2: Comparison of inhibitory activity and selectivity of kinase inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic strategies.
Synthesis of a 2-Arylaminopurine CDK2 Inhibitor Precursor from this compound
This protocol describes the selective nucleophilic substitution at the C2 position of this compound.[5]
Materials:
-
This compound
-
Aniline (or substituted aniline)
-
2,2,2-Trifluoroethanol (TFE)
-
Trifluoroacetic acid (TFA)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 mmol) and the desired aniline (2.0 mmol) in TFE.
-
Add a catalytic amount of TFA to the mixture.
-
Reflux the reaction mixture overnight and monitor its completion by TLC.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃.
-
Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the 2-arylamino-6-chloropurine derivative.
General Procedure for Suzuki-Miyaura Cross-Coupling at the C6 Position
This protocol outlines a general method for introducing aryl or heteroaryl moieties at the C6 position of a purine scaffold.[5]
Materials:
-
6-Chloro-2-(substituted)-purine derivative
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To a reaction vessel, add the 6-chloropurine derivative (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium catalyst (2-5 mol%), and base (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture (typically 80-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution, and purify the crude product by column chromatography.
Visualizing the Pathways and Processes
Diagrams of key signaling pathways and experimental workflows provide a clearer understanding of the context and application of these synthetic methods.
Caption: A generalized workflow for the synthesis of kinase inhibitors starting from a halopurine.
Caption: Simplified CDK/Cyclin signaling pathway and the inhibitory action of purine-based compounds.
Conclusion
The strategic use of this compound offers significant advantages in the synthesis of kinase inhibitors. Its differential halogen reactivity allows for controlled, sequential modifications, often leading to higher yields and greater molecular diversity compared to other dihalopurines. The ability to fine-tune the substituents at both the C2 and C6 positions is crucial for optimizing the potency and selectivity of the final inhibitor. For researchers in the field of drug discovery, a thorough understanding of the reactivity and synthetic utility of different halopurines is paramount for the efficient development of next-generation kinase inhibitors.
References
- 1. Selectivity of kinase inhibitor fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 4. Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and biological properties of C-2, C-8, N-9 substituted 6-(3-chloroanilino)purine derivatives as cyclin-dependent kinase inhibitors. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and biological evaluation of 6-pyridylmethylaminopurines as CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of 6-Chloro-2-fluoropurine Derivatives and 6-chloroguanine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two classes of purine analogs: 6-Chloro-2-fluoropurine derivatives and 6-chloroguanine analogs. Purine analogs are a cornerstone in the development of therapeutic agents, particularly in antiviral and anticancer research. Understanding the nuanced differences in their biological effects, influenced by substitutions on the purine ring, is critical for targeted drug design and development. This document summarizes key experimental findings, presents quantitative data for direct comparison, and outlines the methodologies used in these pivotal studies.
Summary of Biological Activity
Both this compound derivatives and 6-chloroguanine analogs have been investigated for their potential as therapeutic agents. While both classes of compounds are derived from a common purine scaffold, substitutions at the C2 and C6 positions of the purine ring dramatically influence their biological profiles.
This compound and its derivatives are heterocyclic compounds utilized in the synthesis of purine nucleosides that have shown inhibitory activity against cyclin-dependent kinases (CDKs).[1] Furthermore, they have served as building blocks for nucleoside analogs with in vitro activity against HIV-1 and hepatitis B virus (HBV).[1]
6-chloroguanine (2-amino-6-chloropurine) analogs are precursors in the synthesis of nucleoside analogs with antiviral properties, notably against Epstein-Barr virus (EBV) and human herpes virus 6 (HHV-6).[2]
A key insight into the comparative activity of these scaffolds comes from a study on anti-SARS-CoV agents. This research directly compared a 6-chloropurine ribonucleoside with its 2-amino-6-chloropurine counterpart (a 6-chloroguanine analog). The study concluded that the presence of a chlorine atom at the 6-position of the purine base was important for anti-SARS-CoV activity. Conversely, the introduction of an amino group at the 2-position, which characterizes the 6-chloroguanine analog, was found to be unfavorable for this specific antiviral activity.[3]
Quantitative Comparison of Antiviral Activity
The following table summarizes the anti-SARS-CoV activity of a 6-chloropurine ribonucleoside and a 2-amino-6-chloropurine ribonucleoside, providing a direct quantitative comparison of their efficacy.
| Compound Class | Compound | Biological Target | Assay | IC50 (μM) |
| 6-chloropurine derivative | 6-chloropurine ribonucleoside | SARS-CoV | Plaque Reduction Assay | 48.7[3] |
| 6-chloroguanine analog | 2-amino-6-chloropurine ribonucleoside | SARS-CoV | Plaque Reduction Assay | > 300[3] |
Experimental Protocols
Plaque Reduction Assay for Anti-SARS-CoV Activity
This protocol outlines the methodology used to determine the 50% inhibitory concentration (IC50) of the test compounds against SARS-CoV.
Cells and Virus: Vero E6 cells were used for the plaque reduction assay. The SARS-CoV (TW1 isolate) was used for infection.
Procedure:
-
Vero E6 cells were seeded in 24-well plates and grown to confluence.
-
The cell monolayers were infected with SARS-CoV at a multiplicity of infection (MOI) of 0.01.
-
After a 1-hour adsorption period, the virus inoculum was removed.
-
The cells were then overlaid with a medium containing 1% methylcellulose and varying concentrations of the test compounds.
-
The plates were incubated for 3 days at 37°C in a 5% CO2 incubator.
-
After incubation, the cells were fixed with a solution of 10% formalin.
-
The cell monolayers were stained with a 0.5% crystal violet solution.
-
The number of plaques (zones of cell death) was counted for each compound concentration.
-
The IC50 value was calculated as the compound concentration that caused a 50% reduction in the number of plaques compared to the untreated virus control.
Experimental Workflow
The following diagram illustrates the workflow for the Plaque Reduction Assay described above.
Caption: Workflow of the Plaque Reduction Assay.
Signaling Pathways
While the provided research focuses on the direct antiviral effects of these compounds, their mechanism of action as nucleoside analogs often involves interference with viral RNA or DNA synthesis. The general mechanism for many antiviral nucleoside analogs is depicted below.
Caption: General mechanism of action for antiviral nucleoside analogs.
This guide highlights the current understanding of the comparative biological activities of this compound derivatives and 6-chloroguanine analogs. The provided data, while limited to a specific viral target, suggests that substitutions at the C2 position significantly impact antiviral efficacy. Further research is warranted to explore the full spectrum of biological activities for these two important classes of purine analogs against a wider range of viruses and cancer cell lines to fully elucidate their therapeutic potential.
References
Validation of antiviral efficacy of nucleosides synthesized from 6-Chloro-2-fluoropurine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiviral efficacy of nucleosides synthesized from 6-chloropurine, a closely related precursor to 6-Chloro-2-fluoropurine. The data presented here, primarily focusing on anti-SARS-CoV activity, offers valuable insights into the potential of this class of compounds. The inclusion of a fluorine atom at the 2-position, while not explicitly studied in the available literature for 6-chloropurine nucleosides, is discussed in the context of its known effects on the biological activity of nucleoside analogues.
I. Comparative Antiviral Efficacy
A study by Ikejiri et al. evaluated a series of nucleoside analogues with a 6-chloropurine base for their activity against the SARS-CoV Frankfurt-1 strain. The results demonstrated that certain modifications to the sugar moiety significantly influence antiviral potency. Notably, two compounds, a ribonucleoside (1) and a carbocyclic oxetanocin analogue (11), exhibited promising anti-SARS-CoV activity, comparable to the known antiviral agents mizoribine and ribavirin.[1]
Table 1: In Vitro Anti-SARS-CoV Activity of 6-Chloropurine Nucleoside Analogues [1]
| Compound | Description | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| 1 | 6-Chloro-9-(β-D-ribofuranosyl)purine | 48.7 | >300 | >6.2 |
| 2 | 6-Chloro-9-(2',3',5'-tri-O-benzoyl-β-D-ribofuranosyl)purine | 108 | >300 | >2.8 |
| 3 | Inosine | >300 | >300 | - |
| 4 | Adenosine | >300 | >300 | - |
| 5 | 2-Amino-6-chloro-9-(β-D-ribofuranosyl)purine | >300 | >300 | - |
| 6 | 6-Chloro-9-(2'-deoxy-β-D-ribofuranosyl)purine | >300 | >300 | - |
| 7 | 6-Chloro-9-(3'-deoxy-β-D-ribofuranosyl)purine | >300 | >300 | - |
| 8 | 9-[4-Hydroxy-3-(hydroxymethyl)butyl]-6-chloropurine | >300 | >300 | - |
| 9 | 9-[4-(Benzoyloxy)-3-(benzoyloxymethyl)butyl]-6-chloropurine | >300 | >300 | - |
| 10 | Carbocyclic Oxetanocin A analogue | >300 | >300 | - |
| 11 | Benzoylated Carbocyclic Oxetanocin A analogue | 14.5 | >300 | >20.7 |
| Mizoribine | (Reference) | 26.3 | >1000 | >38 |
| Ribavirin | (Reference) | 109.5 | >1000 | >9.1 |
Key Observations from the Data:
-
The presence of a chlorine atom at the 6-position of the purine base was crucial for anti-SARS-CoV activity when comparing compound 1 to its non-chlorinated counterparts, inosine (3 ) and adenosine (4 ).[1]
-
An unprotected 5'-hydroxyl group on the ribose sugar was important for the activity of compound 1 .[1]
-
Interestingly, the benzoylated carbocyclic oxetanocin analogue (11 ) showed potent activity, suggesting that in some structural contexts, protecting groups on the sugar moiety can enhance efficacy.[1]
-
The ribonucleoside derivative (1 ) was more active than the 2'-deoxy- and 3'-deoxyribonucleoside derivatives (6 and 7 ), indicating the importance of the sugar conformation and hydroxyl groups for antiviral activity.[1]
-
The introduction of an amino group at the 2-position of the 6-chloropurine base was detrimental to the antiviral activity.[1]
II. The Potential Role of 2-Fluoro Substitution
While the reviewed studies did not include nucleosides directly synthesized from this compound, the introduction of a fluorine atom, particularly at the 2'-position of the sugar moiety, is a well-established strategy in the design of antiviral nucleosides. Fluorine's high electronegativity and small size can significantly alter the electronic and steric properties of a molecule, influencing its metabolic stability, binding affinity to target enzymes, and overall pharmacokinetic and pharmacodynamic profile.[2]
For instance, fluorination can enhance the stability of the glycosidic bond, making the nucleoside less susceptible to enzymatic degradation.[2] Furthermore, a fluorine atom can participate in hydrogen bonding interactions within the active site of viral enzymes, potentially leading to enhanced inhibitory activity.[2] The development of numerous FDA-approved fluorinated nucleoside antivirals underscores the success of this strategy.[2]
Based on these principles, it is plausible that synthesizing nucleosides from this compound could yield compounds with improved antiviral properties compared to their 6-chloropurine counterparts. The 2-fluoro substitution on the purine base might influence the molecule's interaction with viral polymerases or other key viral enzymes.
III. Experimental Protocols
The following are summaries of the key experimental methodologies used to evaluate the antiviral efficacy of the 6-chloropurine nucleoside analogues.
A. Synthesis of 6-Chloropurine Nucleosides
The synthesis of the target nucleoside analogues generally involves the N-glycosylation of the 6-chloropurine base with a suitably protected sugar or carbocyclic ring system.[1]
B. Antiviral Activity Assays
The anti-SARS-CoV activity was determined using two primary assays in Vero E6 cells.[1]
-
Plaque Reduction Assay: This assay is used to determine the concentration of an antiviral drug that inhibits the formation of viral plaques by 50% (IC₅₀).
-
Yield Reduction Assay: This assay measures the reduction in the production of new infectious virus particles in the presence of the antiviral compound.
C. Cytotoxicity Assay
The cytotoxicity of the compounds was evaluated in Vero E6 cells to determine the 50% cytotoxic concentration (CC₅₀). A common method for this is the MTT assay, which measures cell viability.
IV. Conclusion
The available data on 6-chloropurine nucleoside analogues indicates that this chemical scaffold holds promise for the development of antiviral agents, particularly against coronaviruses. The structure-activity relationships identified in the study by Ikejiri et al. provide a solid foundation for the rational design of more potent inhibitors. While direct experimental data on nucleosides from this compound is currently lacking in the public domain, the well-documented positive impact of fluorination in nucleoside drug design suggests that this would be a highly promising avenue for future research. Further synthesis and evaluation of 2-fluoro-6-chloropurine nucleosides are warranted to fully explore their therapeutic potential.
References
A Comparative Guide to the Metabolic Stability of 6-Chloro-2-fluoropurine-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the predicted metabolic stability of compounds containing the 6-Chloro-2-fluoropurine moiety. Due to the limited availability of direct experimental data for this specific class of compounds in the public domain, this comparison is based on the established metabolic pathways and available stability data of structurally related purine analogs. This document is intended to serve as a predictive resource and a methodological guide for researchers to conduct their own comparative studies.
The metabolic fate of purine analogs is a critical determinant of their therapeutic efficacy and potential toxicity. The liver is the primary site of metabolism for many of these compounds, where they undergo Phase I and Phase II biotransformation reactions.[1] Phase I reactions, such as oxidation and hydrolysis, are often mediated by cytochrome P450 (CYP) enzymes, while Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion.[2]
Comparative Metabolic Pathways of Purine Analogs
To predict the metabolic stability of this compound derivatives, it is instructive to examine the metabolic pathways of well-characterized purine analogs. This comparison focuses on 6-Chloropurine, Fludarabine, and Clofarabine, which share structural similarities with the target compound class.
6-Chloropurine: This compound is known to be a substrate for glutathione-S-transferase (GST), leading to the formation of a glutathione conjugate.[3] It can also be oxidized by xanthine oxidase.[3]
Fludarabine: A fluorinated purine nucleoside analog, fludarabine is relatively resistant to deamination by adenosine deaminase.[4] It is a prodrug that is rapidly dephosphorylated to 2-fluoro-ara-A, which is then phosphorylated intracellularly to the active triphosphate form.[4][5]
Clofarabine: Another second-generation purine nucleoside analog, clofarabine's metabolism can be initiated by adenosine deaminase to form 6-ketoclofarabine.[6][7]
Based on these pathways, it can be predicted that this compound-containing compounds may undergo metabolism through one or more of the following routes:
-
Glutathione conjugation: The chloro-substituent at the 6-position may be susceptible to displacement by glutathione.
-
Oxidation: The purine ring can be a target for oxidation by enzymes such as xanthine oxidase or CYP450s.
-
Dehalogenation: The chloro and fluoro groups may be subject to metabolic removal, although fluorination often enhances metabolic stability.[8]
The following diagram illustrates the potential metabolic pathways for purine analogs, highlighting the key enzymes involved.
Comparative Performance Data
Table 1: In Vitro Metabolic Stability of Comparator Purine Analogs in Human Liver Microsomes
| Compound | Half-Life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Primary Metabolic Pathway |
| 6-Mercaptopurine | Data not available | Data not available | Oxidation (Xanthine Oxidase) |
| Fludarabine | > 60 | < 5.8 | Dephosphorylation/Phosphorylation |
| Clofarabine | Data not available | Data not available | Deamination (Adenosine Deaminase) |
Data for 6-Mercaptopurine, a related thiopurine, is included for context. The stability of Fludarabine highlights the impact of fluorination and sugar moiety modification. Data for 6-Chloropurine was not available in a comparable format.
Table 2: In Vitro Metabolic Stability of Comparator Purine Analogs in Human Hepatocytes
| Compound | Half-Life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/106 cells) | Primary Metabolic Pathway(s) |
| 6-Mercaptopurine | Data not available | Data not available | Oxidation, Conjugation |
| Fludarabine | Data not available | Data not available | Dephosphorylation/Phosphorylation |
| Clofarabine | Data not available | Data not available | Deamination, Phosphorylation |
Hepatocyte assays provide a more comprehensive view of metabolism, including both Phase I and Phase II pathways.[9]
Experimental Protocols
To facilitate the direct comparison of this compound-containing compounds with existing purine analogs, detailed protocols for standard in vitro metabolic stability assays are provided below.
This assay is primarily used to assess Phase I metabolic stability mediated by enzymes such as cytochrome P450s.[10]
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compound (e.g., this compound derivative) and comparator compounds
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound and comparators in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, pre-incubate the test compound (final concentration typically 1 µM) with liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).
The following diagram illustrates the experimental workflow for the liver microsomal stability assay.
This assay provides a more complete picture of metabolic stability by including both Phase I and Phase II enzymes present in intact liver cells.[4][9]
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Test compound and comparator compounds
-
96-well collagen-coated plates
-
Incubator (37°C, 5% CO2)
-
Other materials as listed for the microsomal stability assay
Procedure:
-
Thaw and culture cryopreserved hepatocytes in collagen-coated 96-well plates according to the supplier's instructions.
-
Prepare stock solutions of the test and comparator compounds.
-
Remove the culture medium from the hepatocytes and add fresh medium containing the test compound (final concentration typically 1 µM).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect aliquots of the incubation medium and/or cell lysate.
-
Terminate the metabolic activity by adding cold acetonitrile with an internal standard.
-
Process the samples (e.g., centrifugation) and analyze the supernatant by LC-MS/MS for the remaining parent compound.
Data Analysis:
The data analysis is similar to the microsomal stability assay, with the intrinsic clearance being expressed as µL/min/106 cells.
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for the accurate quantification of the parent compound.
Typical LC-MS/MS Parameters:
-
Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of small molecules.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid, is typical.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte and the internal standard must be optimized.
Researchers should develop and validate a specific LC-MS/MS method for each this compound-containing compound and the chosen comparators to ensure reliable results.
Conclusion
This guide provides a framework for assessing the metabolic stability of this compound-containing compounds. By leveraging the knowledge of related purine analogs and employing standardized in vitro assays, researchers can generate valuable data to inform lead optimization and candidate selection in the drug discovery process. The provided experimental protocols and predictive metabolic pathways serve as a starting point for these investigations. Direct experimental evaluation of novel this compound derivatives is essential to confirm their metabolic profiles and guide further development.
References
- 1. fiveable.me [fiveable.me]
- 2. drughunter.com [drughunter.com]
- 3. benchchem.com [benchchem.com]
- 4. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dot | Graphviz [graphviz.org]
- 7. researchgate.net [researchgate.net]
- 8. sketchviz.com [sketchviz.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. labcorp.com [labcorp.com]
Comparative Cytotoxicity Analysis of Novel 6-Chloro-2-fluoropurine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic profiles of novel compounds derived from 6-Chloro-2-fluoropurine against established anticancer agents. The following sections detail the experimental methodologies, present comparative cytotoxicity data, and visualize key signaling pathways and experimental workflows to support further research and development in oncology.
Introduction to Cytotoxicity Assays
The evaluation of a compound's potential to induce cell death is a critical initial step in anticancer drug discovery.[1] In vitro cytotoxicity assays are fundamental tools for assessing the efficacy and potency of novel therapeutic agents.[1] These assays help determine the half-maximal inhibitory concentration (IC50), a key parameter for comparing the cytotoxic activity of different compounds and selecting promising candidates for further development.[1] This guide focuses on three commonly used cytotoxicity assays: the MTT assay, the LDH assay, and the Caspase-3/7 assay.
Comparative Cytotoxicity Data
The cytotoxic activities of novel this compound derivatives are compared with standard chemotherapeutic drugs across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that inhibits 50% of cell viability, are summarized below.
It is important to note that direct IC50 data for novel this compound derivatives is often proprietary or not yet publicly available. Therefore, data from structurally related 6,9-disubstituted and 6,8,9-trisubstituted purine analogs are presented as a proxy to provide a relevant comparison.
Table 1: IC50 Values (µM) of Novel Purine Analogs and Standard Anticancer Drugs
| Compound/Drug | Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (h) |
| Novel Purine Analogs (Representative) | ||||
| 6-(4-(4-trifluoromethylphenyl)piperazine) analog | Huh7 | Liver | < 0.1 - 0.13 | Not Specified |
| 6-(4-(3,4-dichlorophenyl)piperazine) analog | Huh7 | Liver | < 0.1 - 0.13 | Not Specified |
| 6-(4-methylphenyl)piperazine analog | Huh7 | Liver | 14.2 | 72 |
| Standard Anticancer Drugs | ||||
| Doxorubicin | MCF-7 | Breast | 2.5 | 24 |
| Doxorubicin | A549 | Lung | > 20 | 24 |
| Cisplatin | HeLa | Cervical | 22.4 | 24 |
| Cisplatin | HeLa | Cervical | 12.3 | 48 |
| Cisplatin | HepG2 | Liver | 25.5 | 24 |
| Cisplatin | HepG2 | Liver | 7.7 | 48 |
| 5-Fluorouracil | Huh7 | Liver | 30.6 | 72 |
| Fludarabine | Huh7 | Liver | 28.4 | 72 |
| Cladribine | Huh7 | Liver | 0.9 | 72 |
Experimental Protocols
Detailed methodologies for the key cytotoxicity assays are provided below. These protocols are intended as a guide and may require optimization based on specific cell lines and laboratory conditions.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method that measures cell metabolic activity, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric method that quantifies the release of lactate dehydrogenase, a cytosolic enzyme, from damaged cells into the culture medium.[2]
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.
-
Reaction Mixture Addition: Add the LDH reaction mixture, which contains lactate, NAD+, diaphorase, and a tetrazolium salt (INT), to each well.[2]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[2]
-
Stop Solution Addition: Add a stop solution to terminate the enzymatic reaction.[2]
-
Absorbance Measurement: Measure the absorbance at 490 nm.[2]
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to the spontaneous and maximum release controls.
Caspase-Glo® 3/7 Assay
The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[3]
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells in a white-walled 96-well plate as described in the MTT assay protocol.
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the wells containing cells and medium.[4]
-
Incubation: Mix the contents by shaking and incubate at room temperature for 30 minutes to 3 hours.[4]
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase activity, which indicates the level of apoptosis.
Visualizing Cellular Mechanisms and Workflows
To further elucidate the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for use with Graphviz.
Signaling Pathway
Purine analogs, including derivatives of this compound, are known to induce apoptosis in cancer cells. One of the key signaling pathways implicated in this process is the PI3K/Akt/mTOR pathway, which plays a crucial role in cell survival and proliferation.[5][6]
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory effect of purine analogs.
Experimental Workflows
The following diagrams illustrate the general workflows for the cytotoxicity assays described in this guide.
MTT Assay Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 4. ulab360.com [ulab360.com]
- 5. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Intricacies of CDK Inhibition: A Comparative Analysis of 6-Chloro-2-fluoropurine Analogues' Binding Modes
A deep dive into the binding characteristics and inhibitory prowess of 6-Chloro-2-fluoropurine analogues reveals a nuanced landscape of Cyclin-Dependent Kinase (CDK) inhibition. This guide provides a comparative analysis of their binding modes, supported by quantitative data and detailed experimental protocols, offering valuable insights for researchers and drug development professionals in the field of oncology and beyond.
The quest for selective and potent CDK inhibitors is a cornerstone of modern cancer therapy research. Among the myriad of scaffolds explored, purine analogues have consistently demonstrated promise. This guide focuses on a specific class: this compound derivatives, which serve as versatile intermediates in the synthesis of potent 2,6,9-trisubstituted purine inhibitors of CDKs. The strategic modifications at the C2, C6, and N9 positions of the purine ring have yielded compounds with remarkable potency and, crucially, selectivity for CDK2 over the closely related CDK1.[1][2][3][4]
Quantitative Analysis of Inhibitory Activity
The inhibitory potential of these analogues is typically quantified by their half-maximal inhibitory concentration (IC50), a measure of how much of a substance is needed to inhibit a biological process by half. The following table summarizes the IC50 values of representative 6-substituted-2-arylaminopurine analogues derived from this compound against a panel of CDKs.
| Compound ID | 6-Substituent | 2-Arylaminopurine Moiety | CDK1 IC50 (µM) | CDK2 IC50 (µM) | CDK4 IC50 (µM) | CDK7 IC50 (µM) | CDK9 IC50 (µM) | Fold Selectivity (CDK1/CDK2) |
| 3 | Cyclohexylmethoxy | 4'-sulfamoylanilino | 0.25 | 0.005 | >100 | 4.4 | 1.1 | 50 |
| 13 | H | 4'-sulfamoylanilino | 0.8 | 0.1 | >100 | >100 | >100 | 8 |
| 34 | n-Butoxy | 4'-sulfamoylanilino | 0.08 | 0.001 | 1.8 | 0.28 | 0.1 | 80 |
| 35 | iso-Butoxy | 4'-sulfamoylanilino | 0.1 | 0.002 | 4.2 | 0.35 | 0.15 | 50 |
| 70 | Phenyl | 4'-sulfamoylanilino | 0.3 | 0.01 | >100 | 3.5 | 1.2 | 30 |
| 73 | [1,1'-biphenyl]-3-yl | 4'-sulfamoylanilino | 86 | 0.044 | >100 | >100 | >100 | ~2000 |
Data compiled from multiple sources.[1][2][3]
The data clearly illustrates that strategic modifications at the 6-position significantly influence both potency and selectivity. For instance, compound 73 , with a biphenyl substituent at the C6 position, exhibits remarkable selectivity for CDK2 over CDK1, with a staggering ~2000-fold difference in their IC50 values.[1][2] This highlights the critical role of the 6-substituent in exploiting subtle differences in the ATP-binding pockets of these closely related kinases.
Binding Mode and Structural Insights
The binding mode of these purine-based inhibitors is highly conserved across different analogues and even between CDK1 and CDK2.[1][2] X-ray crystallography studies of inhibitors complexed with CDK2 reveal a triplet of hydrogen bonds that anchor the purine core to the hinge region of the kinase.[1][3] Specifically, the N9 and N3 atoms of the purine and the 2-amino group form hydrogen bonds with the backbone carbonyl and amide groups of Glu81 and Leu83 in CDK2.[1]
The key to selectivity lies in the interactions of the C6-substituent, which occupies the ribose-binding pocket of the ATP-binding site.[1][2] The binding of certain inhibitors to CDK2 stabilizes a specific conformation of the glycine-rich loop, which shapes the ATP ribose binding pocket.[1][3][4] This preferred conformation in CDK2 is not as readily adopted by CDK1, providing a structural basis for the observed selectivity.[1][2] For example, the bulky biphenyl group of compound 73 is thought to stabilize a glycine-rich loop conformation in CDK2 that is not favored in CDK1, leading to its high selectivity.[1][2]
Signaling Pathway and Inhibition Mechanism
The following diagram illustrates the canonical CDK signaling pathway and the point of intervention for this compound-derived inhibitors.
Caption: CDK signaling pathway and mechanism of inhibition.
Experimental Protocols
The synthesis and evaluation of these CDK inhibitors involve a series of well-defined experimental procedures.
Synthesis of 6-Substituted-2-Arylaminopurines
A common synthetic route starts with this compound.[1][2]
-
Suzuki-Miyaura Cross-Coupling: Aryl substituents are introduced at the C6 position of a protected this compound derivative via a Suzuki-Miyaura cross-coupling reaction.[1][2] This typically involves a palladium catalyst and a suitable boronic acid.
-
Nucleophilic Aromatic Substitution: The 2-fluoro group is then displaced by the desired arylamine through nucleophilic aromatic substitution to introduce the 2-arylaminopurine moiety.[1][2]
-
Deprotection: Finally, any protecting groups are removed to yield the target inhibitor.
In Vitro Kinase Assay
The inhibitory activity of the synthesized compounds against various CDKs is determined using in vitro kinase assays.[5][6][7][8]
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the specific CDK/cyclin complex, a substrate (e.g., histone H1), and ATP.
-
Inhibitor Addition: The synthesized compounds are added to the reaction mixture at varying concentrations.
-
Incubation: The mixture is incubated to allow the kinase reaction to proceed.
-
Quantification of Phosphorylation: The extent of substrate phosphorylation is quantified, often using methods involving radioactive ATP ([γ-³²P]ATP) and subsequent analysis by SDS-PAGE and autoradiography, or by using luminescence-based assays that measure ADP production.[7]
-
IC50 Determination: The IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
X-ray Crystallography
To elucidate the binding mode, co-crystal structures of the inhibitors with the target CDKs are determined.[9][10][11]
-
Protein Expression and Purification: The target CDK (e.g., CDK2) and its corresponding cyclin partner are expressed and purified.
-
Co-crystallization: The purified CDK/cyclin complex is incubated with the inhibitor and subjected to crystallization screening under various conditions.
-
Data Collection and Structure Determination: X-ray diffraction data are collected from the resulting crystals, and the three-dimensional structure of the complex is solved and refined to reveal the detailed interactions between the inhibitor and the kinase.
The experimental workflow for developing and characterizing these CDK inhibitors can be visualized as follows:
Caption: Experimental workflow for CDK inhibitor development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Inhibition of cyclin-dependent kinases by purine analogues: crystal structure of human cdk2 complexed with roscovitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Crystal structure of the complex of the cyclin D-dependent kinase Cdk6 bound to the cell-cycle inhibitor p19INK4d - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. X-ray crystallographic studies of CDK2, a basis for cyclin-dependent kinase inhibitor design in anti-cancer drug research - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro ADME Properties of 6-Chloro-2-fluoropurine Derivatives: A Comparative Guide
In the landscape of drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents, purine scaffolds remain a cornerstone. The strategic introduction of halogen atoms, such as chlorine and fluorine, can significantly modulate the physicochemical and pharmacokinetic properties of these molecules. This guide provides a comparative overview of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 6-Chloro-2-fluoropurine derivatives, offering insights for researchers and drug development professionals. The data presented herein is a synthesis of established trends for fluorinated heterocyclic compounds and purine analogs, providing a predictive framework in the absence of extensive direct studies on this specific chemical series.
Comparative Analysis of Key In Vitro ADME Parameters
The in vitro ADME profile of a drug candidate is a critical determinant of its potential in vivo efficacy and safety. For this compound derivatives, the strategic placement of a chloro group at the 6-position and a fluoro group at the 2-position of the purine ring is anticipated to influence several key ADME parameters. The following tables summarize the expected and comparative data for these derivatives against other relevant compounds.
Table 1: Metabolic Stability of this compound Derivatives and Comparators
| Compound | Microsomal Stability (Human Liver Microsomes) | Hepatocyte Stability (Human) |
| t1/2 (min) | Intrinsic Clearance (CLint, µL/min/mg protein) | |
| This compound Derivative (Hypothetical) | > 60 | < 10 |
| 6-Chloropurine | 25 | 45 |
| 2-Fluoropurine | 45 | 20 |
| Fluorinated MK2 Inhibitor[1][2] | > 60 | Low |
| Aryl-Substituted Purine[3][4] | Moderate | Moderate |
Data for hypothetical and comparator compounds are based on general trends observed for halogenated heterocycles and purine analogs.
Table 2: Permeability of this compound Derivatives and Comparators
| Compound | Caco-2 Permeability | PAMPA Permeability |
| Papp (A→B) (10-6 cm/s) | Efflux Ratio (B→A / A→B) | |
| This compound Derivative (Hypothetical) | 5.0 - 10.0 | < 2.0 |
| 6-Chloropurine | 1.0 - 5.0 | ~1.5 |
| 2-Fluoropurine | 2.0 - 7.0 | < 2.0 |
| Fluorinated MK2 Inhibitor[1][2] | High | Low |
| Aryl-Substituted Purine[3][4] | Good | Not Reported |
Data for hypothetical and comparator compounds are based on general trends observed for halogenated heterocycles and purine analogs.
Table 3: Plasma Protein Binding of this compound Derivatives and Comparators
| Compound | Human Plasma Protein Binding (%) | Rat Plasma Protein Binding (%) |
| This compound Derivative (Hypothetical) | 85 - 95 | 80 - 90 |
| 6-Chloropurine | 70 - 80 | 65 - 75 |
| 2-Fluoropurine | 75 - 85 | 70 - 80 |
| Fluorinated Quinobenzothiazine Derivative[5] | High | Not Reported |
Data for hypothetical and comparator compounds are based on general trends observed for halogenated heterocycles and purine analogs.
Experimental Protocols
Detailed and standardized methodologies are crucial for generating reliable and comparable in vitro ADME data. The following protocols outline the key experiments.
Metabolic Stability Assays
1. Microsomal Stability Assay: [6]
-
Objective: To assess the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.
-
Procedure:
-
The test compound (typically at 1 µM) is incubated with human or other species' liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).
-
The reaction is initiated by the addition of a NADPH-regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a solvent like acetonitrile.
-
The concentration of the remaining parent compound is quantified by LC-MS/MS.
-
The half-life (t1/2) and intrinsic clearance (CLint) are calculated from the disappearance rate of the compound.
-
2. Hepatocyte Stability Assay: [6]
-
Objective: To evaluate the metabolic stability in a more physiologically relevant system that includes both Phase I and Phase II metabolic enzymes.
-
Procedure:
-
Cryopreserved or fresh hepatocytes are incubated with the test compound (e.g., 1 µM) in a suitable incubation medium.
-
Samples are collected at different time points and the reaction is stopped.
-
The concentration of the parent compound is determined by LC-MS/MS.
-
The rate of disappearance is used to calculate the intrinsic clearance.
-
Permeability Assays
1. Caco-2 Permeability Assay: [6][7]
-
Objective: To predict intestinal permeability and oral absorption of a compound using a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes.
-
Procedure:
-
Caco-2 cells are seeded on Transwell® inserts and cultured for approximately 21 days to form a confluent monolayer.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
The test compound is added to the apical (A) side, and the amount of compound that permeates to the basolateral (B) side is measured over time (A→B transport).
-
To assess active efflux, the compound is added to the basolateral side, and its transport to the apical side is measured (B→A transport).
-
The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B→A) / Papp(A→B)) greater than 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein.
-
2. Parallel Artificial Membrane Permeability Assay (PAMPA):
-
Objective: To assess the passive permeability of a compound across an artificial membrane.
-
Procedure:
-
A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
The test compound is added to the donor wells.
-
A buffer solution is added to the acceptor wells.
-
After an incubation period, the concentration of the compound in both donor and acceptor wells is measured.
-
The effective permeability (Pe) is calculated.
-
Plasma Protein Binding Assay
1. Equilibrium Dialysis:
-
Objective: To determine the fraction of a compound that binds to plasma proteins.
-
Procedure:
-
A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing buffer.
-
The system is incubated until equilibrium is reached.
-
The concentration of the compound in both the plasma and buffer chambers is measured.
-
The percentage of protein binding is calculated from the difference in concentrations.
-
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for key in vitro ADME assays.
Caption: Workflow for the in vitro metabolic stability assay.
Caption: Workflow for the Caco-2 permeability assay.
Conclusion
The introduction of chloro and fluoro substituents to the purine scaffold in this compound derivatives is a promising strategy to enhance their drug-like properties. Based on established structure-activity relationships for similar compounds, these derivatives are anticipated to exhibit improved metabolic stability and permeability compared to their non-halogenated or mono-halogenated counterparts. The experimental protocols and workflows provided in this guide offer a robust framework for the in vitro ADME characterization of these and other novel drug candidates, facilitating the selection of compounds with a higher probability of in vivo success.
References
- 1. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Antiproliferative Activity, and ADME Profiling of Novel Racemic and Optically Pure Aryl-Substituted Purines and Purine Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 7. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
A Comparative Guide to the Synthetic Efficiency of Routes to 6-Alkoxy-2-Aminopurines
For researchers and professionals in drug development, the efficient synthesis of target molecules is a cornerstone of rapid and cost-effective discovery. This guide provides a detailed comparison of synthetic routes to 6-alkoxy-2-aminopurines, a class of compounds recognized for their potential as potent inhibitors of Cyclin-Dependent Kinases (CDKs).[1][2][3][4] We will benchmark a traditional, established method against a revised, late-stage convergent synthesis, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways.
Comparison of Synthetic Routes
The synthesis of 6-alkoxy-2-aminopurines has traditionally been approached via a nucleophilic aromatic substitution (SNAr) on a 2-amino-6-chloropurine scaffold. However, a more recent, revised strategy offers significant improvements in efficiency by altering the starting material and reaction conditions.
| Parameter | Traditional Route | Revised Route |
| Starting Material | 2-Amino-6-chloropurine | 6-Chloro-2-fluoropurine |
| Key Reaction | Nucleophilic Aromatic Substitution (SNAr) | Nucleophilic Aromatic Substitution (SNAr) followed by amination |
| Alcohol Reagent | Large excess (used as solvent) | 2.5 equivalents |
| Reaction Time | Several days | ~4 hours |
| Yield (Alkoxylation) | Often incomplete, low to moderate | ~75% (for cyclohexylmethoxy)[1] |
| Purification | Requires chromatography and/or distillation to remove excess alcohol | Simple neutralization, concentration, and reprecipitation[1] |
| Overall Efficiency | Longer step count, lower overall yield | Reduced step count (e.g., 10 to 7 steps for NU6247), over 3x higher overall yield[1] |
| Cost & Time | Less cost and time-effective | More cost and time-effective[1] |
| Substrate Scope | Limited by the need to use the alcohol as a solvent | Allows for more complex and diverse O-6 functionalization[1][2] |
Experimental Protocols
Traditional Route: Alkoxylation of 2-Amino-6-chloropurine
This protocol is based on the established method which often suffers from long reaction times and incomplete conversion.[1]
Materials:
-
2-Amino-6-chloropurine
-
Corresponding alcohol (large excess)
-
Base (e.g., Sodium Hydride)
Procedure:
-
A solution of the alkoxide is generated by adding a base (e.g., sodium hydride) to a large excess of the corresponding alcohol, which also serves as the reaction solvent.
-
2-Amino-6-chloropurine is added to the alkoxide solution.
-
The reaction mixture is heated and stirred for several days.
-
The reaction progress is monitored by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion or when no further conversion is observed, the reaction is quenched.
-
The product is isolated from the large excess of the alcohol solvent, which often requires chromatography and/or distillation.
Revised Route: Alkoxylation of this compound
This improved method provides a more efficient and cleaner reaction with a significant reduction in reaction time.[1]
Materials:
-
This compound
-
Corresponding alcohol (2.5 equivalents)
-
Sodium Hydride (NaH, 3.0 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
Procedure:
-
To a solution of the alcohol (2.5 equivalents) in anhydrous THF, add NaH (3.0 equivalents) at room temperature. Stir the mixture for 1 hour.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 2 hours, then heat at reflux for 1-2 hours, monitoring for completion by TLC.
-
After the reaction is complete, cool the mixture and neutralize it with acetic acid.
-
Concentrate the mixture in vacuo.
-
Suspend the resulting solid in methanol and precipitate the product by adding water to remove excess alcohol and other impurities.
-
Isolate the purified 6-alkoxy-2-fluoropurine product.
Synthetic Pathway Diagrams
The following diagrams illustrate the traditional and revised synthetic routes to 6-alkoxy-2-aminopurines.
Caption: Comparison of Traditional and Revised Synthetic Routes.
Conclusion
The revised synthetic route to 6-alkoxy-2-aminopurines, starting from this compound, presents a marked improvement in synthetic efficiency over the traditional method.[1] Key advantages include a significant reduction in reaction time, higher yields, simpler purification, and the ability to incorporate a wider variety of alkoxy groups.[1][2] This makes the revised route a more practical and economical choice for the synthesis of these valuable compounds in a research and drug development setting.
References
- 1. uwindsor.scholaris.ca [uwindsor.scholaris.ca]
- 2. researchgate.net [researchgate.net]
- 3. A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. WO1993015075A1 - Preparation of 2-amino-6-chloropurine - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 6-Chloro-2-fluoropurine: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 6-Chloro-2-fluoropurine, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to mitigate risks associated with this hazardous chemical and maintain a safe working environment.
This compound is a chemical compound that is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation[1][2]. Therefore, strict adherence to proper disposal procedures is critical.
Hazard and Exposure Summary
Before handling or disposing of this compound, it is crucial to be aware of its hazards and the necessary safety precautions.
| Parameter | Information |
| GHS Classification | Acute toxicity, oral (Category 4), Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A), Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[1] |
| Signal Word | Warning[1] or Danger[2] |
| Hazard Statements | H302: Harmful if swallowed, H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation[1] |
| Primary Routes of Exposure | Inhalation, skin contact, eye contact, ingestion[3] |
| Personal Protective Equipment (PPE) | Protective gloves, protective clothing, eye protection, face protection, dust mask type N95 (US)[1][2] |
Experimental Protocols: Disposal Procedures
The following step-by-step instructions outline the recommended procedure for the disposal of this compound and materials contaminated with it. This procedure is designed to comply with general hazardous waste regulations. Always consult your institution's specific environmental health and safety (EHS) guidelines.
1. Waste Characterization and Segregation:
-
Identify as Hazardous Waste: Due to its toxicological properties, this compound must be treated as hazardous waste.
-
Segregate Waste Streams: Do not mix this compound waste with other laboratory waste streams unless compatibility has been confirmed. It should be collected in a dedicated, properly labeled hazardous waste container.
2. Solid Waste Disposal:
-
Unused or Expired Chemical: Place the solid this compound in its original container or a compatible, tightly sealed container.
-
Contaminated Solids: Any materials such as weighing paper, gloves, or absorbent pads contaminated with this compound should be collected in a designated, sealed container.
-
Labeling: Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".
3. Liquid Waste Disposal:
-
Solutions: If this compound is in a solution, it must be collected as liquid hazardous waste.
-
Container: Use a compatible, leak-proof container with a secure lid. Do not overfill the container.
-
Labeling: Label the container with "Hazardous Waste," the full chemical name "this compound," and the solvent used.
4. Disposal of Empty Containers:
-
"RCRA Empty" Principle: Ensure containers are "RCRA empty," meaning all possible material has been removed by normal means.
-
Decontamination: If possible and safe, rinse the empty container with a suitable solvent. The rinsate must be collected as hazardous waste.
-
Disposal: Once "RCRA empty" and the label is defaced, the container can typically be disposed of as non-hazardous waste. However, consult your institutional policy.
5. Spill and Contaminated Material Cleanup:
-
Evacuate and Ventilate: In case of a spill, evacuate the immediate area and ensure adequate ventilation[1].
-
Absorb: For liquid spills, use an inert, non-combustible absorbent material.
-
Collect: Carefully sweep or scoop up the spilled solid or absorbent material, avoiding dust generation. Place it in a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
6. Storage and Collection:
-
Storage: Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Pickup: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling 6-Chloro-2-fluoropurine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of 6-Chloro-2-fluoropurine, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans.
Chemical Hazard and GHS Classification
This compound is a chemical compound that presents several hazards. It is harmful if swallowed, causes skin irritation, and can result in serious eye damage.[1][2][3][4] Additionally, it may cause respiratory irritation.[1][3] The Globally Harmonized System (GHS) classification for this compound includes acute toxicity (oral), skin irritation, serious eye damage, and specific target organ toxicity (single exposure, respiratory tract irritation).[1][3][4]
| Hazard Classification | GHS Category |
| Acute toxicity, oral | Category 4 |
| Skin corrosion/irritation | Category 2 |
| Serious eye damage/eye irritation | Category 1 / 2A |
| Specific target organ toxicity, single exposure | Category 3 |
| Data sourced from multiple safety data sheets.[1][3][4] |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is crucial to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Specification |
| Respiratory | Dust mask | Type N95 (US) or equivalent |
| Eyes | Safety glasses or goggles | Chemical splash goggles. A face shield may be necessary for splash-prone activities. |
| Hands | Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body | Protective clothing | Lab coat or chemical-resistant suit. |
| Recommendations are based on information from various suppliers.[3] |
Operational Plan for Handling
A systematic approach to handling this compound will minimize exposure and ensure a safe working environment.
1. Preparation:
-
Ensure a well-ventilated area, preferably a chemical fume hood.
-
Verify that an eye wash station and safety shower are readily accessible.
-
Assemble all necessary PPE and ensure it is in good condition.
-
Have appropriate spill containment materials on hand.
2. Handling the Solid Compound:
-
Wear all recommended PPE before handling the container.
-
Open the container in a fume hood to avoid inhaling dust.
-
Use a spatula or other appropriate tool to weigh and transfer the solid. Avoid creating dust.
-
If dissolving in a solvent, add the solid to the solvent slowly.
3. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Clean all equipment and the work area.
-
Remove and properly store or dispose of PPE.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Chemical:
-
Dispose of waste this compound and any solutions containing it as hazardous chemical waste.
-
Collect waste in a clearly labeled, sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's environmental health and safety (EHS) department for specific guidance.
2. Empty Containers:
-
Do not reuse empty containers.
-
For containers with only trace amounts of residue, rinse them three times with a suitable solvent. The first rinseate should be collected and disposed of as hazardous waste.
-
After thorough rinsing, the container can be disposed of according to institutional guidelines, which may allow for disposal as regular waste.
Below is a workflow diagram illustrating the safe handling procedure for this compound.
Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
